Product packaging for Boc-D-Asp(OBzl)-OH(Cat. No.:CAS No. 51186-58-4; 7536-58-5)

Boc-D-Asp(OBzl)-OH

Cat. No.: B2761181
CAS No.: 51186-58-4; 7536-58-5
M. Wt: 323.345
InChI Key: SOHLZANWVLCPHK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Asp(OBzl)-OH is a useful research compound. Its molecular formula is C16H21NO6 and its molecular weight is 323.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO6 B2761181 Boc-D-Asp(OBzl)-OH CAS No. 51186-58-4; 7536-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLZANWVLCPHK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51186-58-4
Record name (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino]-4-oxobutanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPD6M53HLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biochemical Utility of Boc-D-Asp(OBzl)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-benzyl ester in Biochemical Research and Peptide Synthesis.

Introduction

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-benzyl ester, commonly abbreviated as Boc-D-Asp(OBzl)-OH, is a pivotal protected amino acid derivative employed extensively in the fields of biochemistry and medicinal chemistry. Its unique structural features, possessing orthogonal protecting groups for the α-amino and β-carboxyl functionalities, render it an invaluable building block for the synthesis of peptides and peptidomimetics with specific biological activities. The incorporation of a D-amino acid, such as D-aspartic acid, can confer peptides with enhanced stability against enzymatic degradation, a critical attribute for the development of therapeutic agents. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS), and delves into the biological significance of D-aspartic acid-containing peptides.

Core Applications in Biochemistry

The primary application of this compound lies in its use as a monomeric unit in Boc-based solid-phase peptide synthesis (SPPS) .[1] The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function, which can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] The benzyl (Bzl) ester, on the other hand, protects the side-chain β-carboxyl group and is stable to the conditions used for Boc deprotection, requiring strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for its removal during the final cleavage of the peptide from the resin.[1][4] This orthogonal protection strategy is fundamental to the stepwise elongation of the peptide chain.

Beyond standard peptide synthesis, this compound is instrumental in the design and synthesis of:

  • Peptidomimetics: By incorporating D-amino acids, researchers can create peptide analogs with altered conformations and improved pharmacokinetic profiles.

  • Bioactive Peptides: The introduction of D-aspartic acid can be crucial for the biological activity of certain peptides, influencing their binding affinity to specific receptors and their overall efficacy.

  • Therapeutic Peptides: Peptides containing D-amino acids often exhibit increased resistance to proteases, leading to a longer in vivo half-life, a desirable characteristic for drug candidates.

Quantitative Data in Boc-SPPS

The efficiency of peptide synthesis using this compound is contingent on several factors, including the choice of resin, coupling reagents, and reaction conditions. Below is a summary of typical quantitative data associated with Boc-SPPS.

ParameterTypical ValueNotes
Resin Substitution Level 0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used for the synthesis of peptide acids.
Boc Deprotection Efficiency >99%Monitored by qualitative tests such as the Kaiser test.
Coupling Efficiency (per cycle) >99%Can be lower for sterically hindered couplings. Double coupling may be required.
Crude Peptide Purity (by HPLC) 50 - 70%Highly dependent on the peptide sequence and length.
Overall Yield of Crude Peptide 60 - 80%Varies based on the number of amino acid residues and the success of each cycle.

Experimental Protocols

General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Boc-SPPS.

Boc_SPPS_Workflow Resin Resin Support (e.g., Merrifield) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash Washing Steps Coupling->Wash Wash->Deprotection Next Cycle Final_Cleavage Final Cleavage (e.g., HF, TFMSA) Wash->Final_Cleavage Final Cycle Purification Peptide Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Methodologies

1. Resin Preparation and Swelling:

  • Protocol: Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any impurities. Swell the resin in DCM for at least 30 minutes.

2. Boc Group Deprotection:

  • Protocol:

    • Drain the DCM from the swollen resin.

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL/g) to remove residual acid.

3. Neutralization:

  • Protocol:

    • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g).

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove excess base.

4. Amino Acid Coupling:

  • Protocol (using HBTU/HOBt as coupling agents):

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.

    • Add HBTU (3 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

5. Final Cleavage and Deprotection:

  • Protocol (using HF):

    • Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus.

    • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

    • Transfer the dried resin to the HF cleavage apparatus.

    • Add a scavenger mixture (e.g., p-cresol) to protect sensitive amino acid side chains.

    • Carefully distill anhydrous HF into the reaction vessel at -5 to 0 °C.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a vacuum.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide precipitate with cold ether to remove scavengers and soluble byproducts.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.

Biological Significance and Signaling Pathways

D-aspartic acid is not merely an isomeric curiosity; it is an endogenous molecule with significant physiological roles, particularly in the nervous and endocrine systems. It functions as a neurotransmitter and neuromodulator, exhibiting effects on hormone synthesis and release.

Peptides incorporating D-aspartic acid can potentially interact with and modulate various signaling pathways. One of the key targets of D-aspartate is the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. Activation of these receptors can trigger downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway.

Representative Signaling Pathway: D-Aspartate-Mediated ERK Activation

The following diagram illustrates a plausible signaling pathway initiated by a D-aspartic acid-containing peptide that activates a glutamate receptor.

D_Asp_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAsp_Peptide D-Asp Containing Peptide GluR Glutamate Receptor (e.g., NMDA-R) DAsp_Peptide->GluR Binds & Activates Ca_Influx Ca²⁺ Influx GluR->Ca_Influx PKC PKC Ca_Influx->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Modulates Biological_Response Biological Response (e.g., Hormone Synthesis, Neuronal Plasticity) Gene_Expression->Biological_Response

Caption: A representative signaling pathway initiated by a D-aspartate-containing peptide.

Conclusion

This compound is a cornerstone reagent for the synthesis of peptides with tailored biological properties. Its strategic use in Boc-SPPS allows for the precise incorporation of D-aspartic acid, a residue that can significantly enhance the therapeutic potential of peptide-based drugs by improving their stability and modulating their interaction with biological targets. A thorough understanding of the synthetic methodologies and the underlying biological roles of D-aspartate is crucial for researchers aiming to innovate in the fields of biochemistry, drug discovery, and development.

References

An In-depth Technical Guide to Boc-D-Asp(OBzl)-OH: Structure, Function, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester, commonly known as Boc-D-Asp(OBzl)-OH. This protected amino acid is a critical building block in the field of peptide chemistry and plays a significant role in the development of peptide-based therapeutics. This document will delve into its chemical structure, functional groups, physicochemical properties, and its primary application in solid-phase peptide synthesis (SPPS).

Chemical Structure and Functional Groups

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. Its structure is characterized by the strategic placement of two key protecting groups, which allows for its controlled incorporation into a growing peptide chain.

The primary functional groups are:

  • α-Amino Group: Protected by a tert-butoxycarbonyl (Boc) group. The Boc group is labile to moderate acids (e.g., trifluoroacetic acid - TFA) and is temporarily used to protect the N-terminus during peptide synthesis.

  • α-Carboxyl Group: This remains as a free carboxylic acid , which is the reactive site for coupling to the N-terminus of a growing peptide chain.

  • β-Carboxyl Group (Side Chain): Protected by a benzyl (Bzl) ester . The benzyl group is more stable to the acidic conditions used for Boc removal and is typically cleaved under harsher conditions, such as with strong acids like hydrofluoric acid (HF) or by hydrogenolysis. This differential stability is a cornerstone of the Boc/Bzl protection strategy in peptide synthesis.[1]

The presence of these specific protecting groups makes this compound an ideal reagent for Boc-based solid-phase peptide synthesis (SPPS).

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₁NO₆[1]
Molecular Weight 323.34 g/mol
CAS Number 51186-58-4
Appearance White to off-white powder
Melting Point 96-105 °C (for L-enantiomer)
Purity ≥98.0% (HPLC)
Solubility Soluble in a mixture of DMSO, PEG300, Tween-80, and saline (≥2.5 mg/mL)

Experimental Protocols: Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-aspartic acid residues into a peptide sequence using Boc chemistry. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).

General Protocol for a Single Coupling Cycle in Manual Boc-SPPS

This protocol outlines the key steps for the incorporation of a single this compound residue onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: The peptide-resin is swollen in an appropriate solvent, typically DCM or DMF, for 20-30 minutes to ensure optimal accessibility of the reactive sites.

  • Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This reaction is usually carried out for 20-30 minutes and results in the formation of a TFA salt of the N-terminal amine.

  • Washing: The resin is thoroughly washed with DCM to remove excess TFA and the cleaved Boc-related byproducts.

  • Neutralization: The TFA salt is neutralized to the free amine by treating the resin with a solution of a tertiary base, most commonly DIEA in DCM or DMF (typically 5-10%). This step is followed by extensive washing with DCM and/or DMF to remove the excess base and its salt.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, this compound (typically 2-4 equivalents relative to the resin substitution) is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and an additive like HOBt or HOAt, followed by the addition of a base such as DIEA.

    • The activated amino acid solution is then added to the neutralized peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.

  • Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted amino acid and coupling byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended): The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies the presence of unreacted primary amines, necessitating a recoupling step.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Logical Workflow for Boc Solid-Phase Peptide Synthesis

The following diagram illustrates the logical steps involved in a single cycle of Boc-SPPS.

Boc_SPPS_Workflow Logical Workflow of a Boc-SPPS Cycle start Start with Peptide-Resin (N-terminal Boc-protected) deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection wash1 2. Washing (DCM) deprotection->wash1 neutralization 3. Neutralization (DIEA in DMF/DCM) wash1->neutralization wash2 4. Washing (DMF/DCM) neutralization->wash2 coupling 5b. Coupling to Resin wash2->coupling activation 5a. Pre-activation of This compound (Coupling Reagent + DIEA in DMF) activation->coupling wash3 6. Washing (DMF/DCM) coupling->wash3 monitoring 7. Kaiser Test wash3->monitoring recouple Recouple monitoring->recouple Positive next_cycle Proceed to Next Cycle or Final Cleavage monitoring->next_cycle Negative recouple->coupling

Caption: A diagram illustrating the key steps in a single coupling cycle of Boc solid-phase peptide synthesis.

Conclusion

This compound is a valuable and versatile building block in the synthesis of peptides for research and drug development. Its well-defined chemical structure, with its orthogonal protecting groups, allows for its efficient and controlled incorporation into complex peptide sequences. The methodologies outlined in this guide provide a framework for its successful application in the laboratory, contributing to the advancement of peptide-based therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-D-Asp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Boc-D-Asp(OBzl)-OH, a critical building block in solid-phase peptide synthesis (SPPS). It details the roles of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups, the step-by-step mechanism of its incorporation into a growing peptide chain using the Boc/Bzl strategy, and key considerations such as potential side reactions. This document includes quantitative data, detailed experimental protocols, and workflow diagrams to serve as a practical resource for professionals in peptide chemistry and drug development.

Core Concepts: The Role of Protecting Groups in this compound

This compound is a derivative of the non-proteinogenic D-aspartic acid, where all three functional groups are strategically masked to control reactivity during peptide synthesis. The use of the D-enantiomer can enhance the resulting peptide's stability against enzymatic degradation[1]. The core of its utility lies in the orthogonal protection scheme offered by the Boc and benzyl groups.

  • Nα-tert-butyloxycarbonyl (Boc) Group: This group protects the α-amino functionality. The key feature of the Boc group is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[2][3] This allows for its selective removal at each cycle of peptide synthesis without disturbing the more robust side-chain protecting groups.[2]

  • β-Benzyl Ester (OBzl) Group: This group protects the side-chain β-carboxyl group of the aspartic acid residue. The benzyl ester is stable to the milder acidic conditions used for Boc deprotection but can be cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4] This differential acid stability is the foundation of the Boc/Bzl synthesis strategy.

  • α-Carboxyl Group (-OH): The unprotected α-carboxyl group is the reactive site that, upon activation, participates in peptide bond formation with the free N-terminus of the growing peptide chain.

G cluster_key Key Components of this compound cluster_molecule Logical Structure A α-Amino Group Protected by Boc Group B α-Carboxyl Group Free for Activation & Coupling C β-Carboxyl Group Protected by Benzyl (Bzl) Ester D D-Configuration Provides Enzymatic Stability This compound Boc-NH-CH(CH₂-COOBzl)-COOH

Caption: Key protecting groups and functional components of this compound.

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain follows the cyclical workflow of the Boc/Bzl SPPS strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support, such as a Merrifield or PAM resin.

The synthesis cycle consists of four main stages:

  • Deprotection: The Nα-Boc group of the terminal amino acid on the peptide-resin is removed using a solution of TFA in dichloromethane (DCM). This exposes a new N-terminal amine, which is protonated as a trifluoroacetate salt.

  • Neutralization: The protonated N-terminal amine is neutralized to the free amine using a hindered organic base, typically N,N-diisopropylethylamine (DIEA), making it nucleophilic and ready for coupling.

  • Activation and Coupling: In a separate vessel, the free α-carboxyl group of this compound is activated by a coupling reagent (e.g., HATU, HBTU, or DCC). This forms a highly reactive intermediate (such as an active ester or acylphosphonium salt), which is then added to the peptide-resin. The activated carboxyl group rapidly reacts with the free N-terminal amine on the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed with solvents like DCM and DMF to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain for the next cycle.

This entire cycle is repeated for each amino acid to be added to the sequence.

Boc_SPPS_Workflow start Start of Cycle (Resin-Bound Peptide with N-terminal Boc) deprotection 1. Deprotection Treat with TFA in DCM start->deprotection neutralization 2. Neutralization Treat with DIEA in DCM/NMP deprotection->neutralization coupling 3. Activation & Coupling Add activated this compound neutralization->coupling wash 4. Washing Remove excess reagents coupling->wash next_cycle Proceed to next cycle or final cleavage wash->next_cycle end End of Cycle (Peptide chain elongated by one residue) next_cycle->deprotection another amino acid next_cycle->end synthesis complete

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Chemical Mechanism of Nα-Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The mechanism involves the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to release the free amine of the peptide and carbon dioxide. The reactive tert-butyl cation is typically scavenged by additives like anisole or triethylsilane to prevent side reactions.

Boc_Deprotection_Mechanism BocPeptide Boc-NH-Peptide Protonation Protonation by TFA (H+) BocPeptide->Protonation Intermediate1 Protonated Intermediate [Boc(H+)-NH-Peptide] Protonation->Intermediate1 Cleavage Cleavage Intermediate1->Cleavage CarbamicAcid Carbamic Acid Intermediate [HOOC-NH-Peptide] Cleavage->CarbamicAcid tButylCation tert-Butyl Cation (CH₃)₃C⁺ Cleavage->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine Free Amine (Protonated) H₃N⁺-Peptide Decarboxylation->FreeAmine CO2 CO₂ Decarboxylation->CO2 Aspartimide_Formation Peptide Peptide-Asp(OBzl)-Xaa-... Cyclization Intramolecular Cyclization Peptide->Cyclization Aspartimide Succinimide Intermediate (Aspartimide) Cyclization->Aspartimide RingOpening Nucleophilic Ring Opening Aspartimide->RingOpening AlphaPeptide Desired α-Peptide (and Racemized) RingOpening->AlphaPeptide α-attack BetaPeptide Undesired β-Peptide RingOpening->BetaPeptide β-attack

References

The Strategic Application of Boc and OBzl Protecting Groups in Amino Acid Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry and the broader landscape of organic synthesis, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. Among the most pivotal of these are the tert-butyloxycarbonyl (Boc) group for amine protection and the benzyl (Bzl) group, often employed as a benzyl ester (OBzl) for carboxylic acid protection. This technical guide provides an in-depth analysis of the core principles, mechanisms, and applications of Boc and OBzl protecting groups, with a focus on their synergistic role in the widely adopted Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).

The Tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry.[1][2] Its primary function is to reversibly mask the nucleophilicity of the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[3] The key advantage of the Boc group lies in its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, coupled with its facile removal under moderately acidic conditions.[4][5]

Chemistry of Boc Protection

The introduction of the Boc group is typically accomplished by reacting an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the Boc anhydride. A base, such as triethylamine (TEA) or sodium hydroxide, is used to neutralize the acidic byproduct and drive the reaction to completion. The resulting N-Boc protected amino acid is a stable carbamate.

Mechanism of Boc protection of an amino acid.
Chemistry of Boc Deprotection

The removal of the Boc group is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), often diluted in dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. The reactive tert-butyl cation can cause side reactions, such as the alkylation of nucleophilic residues like Tryptophan or Methionine. To prevent this, scavengers like anisole, thioanisole, or dithiothreitol (DTE) are typically added to the deprotection solution.

Mechanism of Boc deprotection by trifluoroacetic acid (TFA).
Quantitative Data for Boc Protection

The efficiency of the Boc protection reaction is generally high, though it can vary based on the specific amino acid and reaction conditions.

Amino AcidBaseSolvent SystemReaction Time (h)Typical Yield (%)
L-AlanineTriethylamineDichloromethane592.2
L-GlycineSodium HydroxideDioxane/Water4-12>90
L-LeucineSodium BicarbonateTHF/Water12-16>85
L-PhenylalanineTriethylamineDichloromethane6-12>90
L-ProlineSodium HydroxideDioxane/Water4-8>95

Table 1: Representative yields and conditions for the N-Boc protection of various amino acids. Data compiled from typical laboratory procedures.

Experimental Protocol: N-Boc Protection of L-Alanine

This protocol describes a standard procedure for the N-α-protection of L-Alanine using Boc anhydride.

Materials:

  • L-Alanine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), synthesis grade

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, separatory funnel

Procedure:

  • In a 2 L round-bottom flask, combine L-Alanine methyl ester hydrochloride (167 g), triethylamine (242 g), and dichloromethane (1 L).

  • Slowly add di-tert-butyl dicarbonate (313 g) to the stirred mixture.

  • Add an additional 200 mL of dichloromethane to ensure proper mixing.

  • Stir the reaction at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Separate the dichloromethane layer.

  • Extract the aqueous layer twice with 500 mL portions of dichloromethane.

  • Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-alanine methyl ester as a white solid.

The Benzyl (Bzl) and Benzyl Ester (OBzl) Protecting Groups

Benzyl-based protecting groups are extensively used for the "permanent" protection of amino acid side chains (e.g., Ser(Bzl), Asp(OBzl)) and, in solution-phase synthesis, for the C-terminal carboxyl group (as a benzyl ester, OBzl). Their defining characteristic is their stability to the mild acidic conditions used for Boc removal, while being labile to strong acids or catalytic hydrogenolysis.

Chemistry of OBzl Protection

The most common method for protecting a carboxylic acid as a benzyl ester involves Fischer esterification. This is achieved by reacting the N-Boc-protected amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), often with azeotropic removal of water.

Chemistry of OBzl Deprotection

OBzl groups are cleaved under two main sets of conditions:

  • Strong Acidolysis : In the context of Boc-SPPS, benzyl-based side-chain protecting groups are removed concurrently with the cleavage of the peptide from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This is a harsh method requiring specialized equipment.

  • Catalytic Hydrogenolysis : A much milder and highly selective method for cleaving benzyl ethers and esters is catalytic hydrogenolysis. This involves treating the protected substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is clean, typically high-yielding, and proceeds under neutral conditions, producing the deprotected acid and toluene as the only byproduct.

Deprotection pathways for Benzyl Esters (OBzl).
Experimental Protocol: Synthesis of Boc-L-Alanine Benzyl Ester

This protocol describes the esterification of N-Boc-L-alanine with benzyl alcohol.

Materials:

  • N-Boc-L-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus, round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add N-Boc-L-alanine (1.0 eq), benzyl alcohol (1.2 eq), a catalytic amount of p-TsOH (0.05 eq), and toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure Boc-L-Alanine benzyl ester.

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The combination of Boc for temporary Nα-protection and benzyl-based groups for permanent side-chain protection forms the basis of the classical Boc/Bzl strategy for SPPS. This approach is considered "quasi-orthogonal" because both types of protecting groups are acid-labile, but their removal requires significantly different acid strengths. The Nα-Boc group is selectively removed at each cycle with moderate acid (e.g., 25-50% TFA in DCM), while the more robust benzyl-based side-chain protecting groups and the resin linker remain intact until the final deprotection step with a strong acid like HF.

Quantitative Comparison of Acid Lability

The entire Boc/Bzl strategy hinges on the differential acid lability between the Boc group and the various benzyl-based side-chain protecting groups. The Boc group is approximately 1000 times more sensitive to acid than benzyl-based groups.

Protecting GroupTypeReagent for CleavageRelative Rate of Cleavage (Approx.)
Boc Nα-Amine (temporary)25-50% TFA in DCM~10³ - 10⁴
Bzl (ether)Side-chain OH (e.g., Ser, Thr)Anhydrous HF, TFMSA1
OBzl (ester)Side-chain COOH (e.g., Asp, Glu)Anhydrous HF, TFMSA1
2-Cl-Z Side-chain NH₂ (e.g., Lys)Anhydrous HF, TFMSA~0.1 - 1
Tos Side-chain Guanidino (Arg)Anhydrous HF, TFMSA~0.1 - 1

Table 2: A semi-quantitative comparison of the relative acid lability of the Boc group versus common "permanent" benzyl-based and other side-chain protecting groups used in the Boc/Bzl strategy. The rates are relative to the cleavage of a benzyl ether by strong acid.

General Workflow for Boc-SPPS

A single cycle of chain elongation in Boc-SPPS involves a series of defined steps: deprotection, neutralization, and coupling.

SPPS_Workflow Start Start of Cycle: Resin-Peptide(n)-NH-Boc Deprotection 1. Deprotection (TFA / DCM) Start->Deprotection TFA_Salt Resin-Peptide(n)-NH₃⁺TFA⁻ Deprotection->TFA_Salt Wash Neutralization 2. Neutralization (DIEA / DCM or DMF) TFA_Salt->Neutralization Free_Amine Resin-Peptide(n)-NH₂ Neutralization->Free_Amine Wash Coupling 3. Coupling (Boc-AA(n+1), Activator) Free_Amine->Coupling End End of Cycle: Resin-Peptide(n+1)-NH-Boc Coupling->End Wash End->Deprotection Start Next Cycle

A single cycle in Boc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: Boc-SPPS Cycle with In Situ Neutralization

The in situ neutralization protocol streamlines the synthesis by combining the neutralization and coupling steps, which can improve efficiency and reduce aggregation, especially for difficult sequences.

Materials:

  • Peptide-resin from the previous cycle

  • Trifluoroacetic acid (TFA)

  • Boc-protected amino acid (4 eq)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq)

  • Diisopropylethylamine (DIEA) (6 eq)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Deprotection:

    • Wash the resin-bound peptide with DCM.

    • Treat the resin with 100% TFA for 1-2 minutes. Drain.

    • Repeat the 100% TFA treatment for another 1-2 minutes. Drain.

    • Wash the resin thoroughly with DCM and then DMF to remove residual acid.

  • Amino Acid Activation:

    • In a separate vial, dissolve the next Boc-amino acid (4 eq) and HBTU (3.9 eq) in a minimal volume of DMF.

  • In Situ Neutralization and Coupling:

    • Add the activated amino acid solution to the reaction vessel containing the peptide-resin TFA salt.

    • Immediately add DIEA (6 eq) to the reaction vessel.

    • Agitate the mixture for 10-15 minutes. Neutralization and coupling occur simultaneously.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all soluble reagents and byproducts. The peptide-resin is now ready for the next cycle.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, the peptide-resin is dried.

    • The peptide is cleaved from the resin and all side-chain protecting groups (including OBzl) are removed simultaneously using anhydrous HF with p-cresol as a scavenger at 0 °C for 1 hour.

Conclusion

The tert-butyloxycarbonyl (Boc) and benzyl (Bzl/OBzl) protecting groups represent a powerful and historically significant partnership in chemical synthesis. Their well-defined and differential lability to acidic conditions provides the foundation for the robust Boc/Bzl strategy in solid-phase peptide synthesis. While newer strategies like Fmoc/tBu chemistry are now more prevalent, the Boc/Bzl approach remains highly valuable, particularly for the synthesis of certain complex or hydrophobic peptides. A thorough understanding of the mechanisms, quantitative stability, and experimental protocols associated with these protecting groups is essential for researchers and professionals in peptide chemistry and drug development, enabling the rational design and successful execution of complex multi-step syntheses.

References

A Comprehensive Technical Guide to Boc-D-Asp(OBzl)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-benzyl ester, commonly known as Boc-D-Asp(OBzl)-OH (CAS Number: 51186-58-4). This document outlines its chemical and physical properties, safety information, and its critical role as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. Detailed experimental protocols for its application and relevant workflow diagrams are provided to facilitate its effective use in the laboratory.

Core Compound Information

This compound is a derivative of the D-enantiomer of aspartic acid, a non-proteinogenic amino acid. In this compound, the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the β-carboxyl group of the side chain is protected as a benzyl ester (OBzl). This dual protection strategy is fundamental to its application in Boc-based solid-phase peptide synthesis, allowing for the sequential and controlled assembly of peptide chains.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 51186-58-4[1][2]
Molecular Formula C₁₆H₂₁NO₆[3]
Molecular Weight 323.34 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 98-102 °C (for L-enantiomer)
Boiling Point 508.1 °C at 760 mmHg (Predicted)
Density 1.219 g/cm³ (Predicted)
pKa 3.65 ± 0.23 (Predicted)
Solubility A stock solution can be prepared in DMSO (e.g., 25 mg/mL), which can then be further diluted in aqueous solutions containing PEG300 and Tween-80.
Purity Typically ≥98% (HPLC)
Safety and Handling

This compound is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with all laboratory chemicals, appropriate safety precautions should be taken.

Safety InformationDetailsReference(s)
GHS Classification Not classified as hazardous
Storage Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed.
Personal Protective Equipment (PPE) Eyeshields, gloves, and a Type N95 (US) or equivalent respirator are recommended.
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth with water. In all cases of concern, consult a physician.
Incompatibilities Strong oxidizing agents.

Application in Peptide Synthesis

The primary application of this compound is as a building block in Boc solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of peptide chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA). The benzyl ester on the side chain is a more permanent protecting group, stable to the conditions of Boc deprotection, and is removed during the final cleavage of the peptide from the solid support using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a key strategy in drug design to enhance proteolytic stability, modulate receptor binding, and control peptide conformation.

Experimental Protocols

The following section provides a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

General Workflow for Boc-SPPS

The logical flow of incorporating an amino acid residue using the Boc strategy is depicted below.

Boc_SPPS_Workflow General Workflow for Boc-SPPS Resin_Prep Resin Swelling and Preparation Boc_Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin_Prep->Boc_Deprotection Neutralization Neutralization (e.g., 10% DIEA in DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + Activator) Neutralization->Coupling Washing Washing Steps (DCM and DMF) Coupling->Washing Repeat Repeat Cycle for Next Amino Acid Washing->Repeat If sequence not complete Final_Cleavage Final Cleavage and Deprotection (e.g., HF or TFMSA) Washing->Final_Cleavage If sequence complete Purification Peptide Purification (e.g., RP-HPLC) Final_Cleavage->Purification Deprotection_Strategy Boc/Bzl Deprotection Strategy cluster_synthesis Peptide Chain Elongation cluster_final Final Cleavage Boc_Group N-α-Boc Group TFA Moderate Acid (e.g., 50% TFA) Boc_Group->TFA Cleaved at each cycle Benzyl_Group Side-Chain Benzyl Ester HF Strong Acid (e.g., HF, TFMSA) Benzyl_Group->HF Cleaved once at the end

References

A Comprehensive Technical Guide to the Solubility of Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing reaction conditions, ensuring efficient coupling, and preventing aggregation, thereby improving the yield and purity of synthetic peptides.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Appearance White to off-white powder
CAS Number 51186-58-4

Quantitative Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on manufacturer specifications and related compounds, the following table summarizes the available information. It is important to note that solubility can be influenced by factors such as temperature, the specific lot of the compound, and the presence of impurities.

SolventAbbreviationSolubility (mg/mL)Notes
Dimethyl SulfoxideDMSO100[1]Requires sonication for dissolution.[1]
DimethylformamideDMFClearly Soluble*A concentration of 1 mmole in 2 mL is reported as "clearly soluble".
MethanolMeOHSoluble**The L-enantiomer is soluble at 10 mg/mL. Similar solubility is expected for the D-enantiomer.
DichloromethaneDCMData Not Available-
TetrahydrofuranTHFData Not Available-
Ethyl AcetateEtOAcData Not Available-
AcetonitrileACNData Not Available-
IsopropanolIPAData Not Available-
Toluene-Data Not Available-

*A 2% solution of the L-enantiomer in DMF (20 mg/mL) has been reported, suggesting good solubility. **A 1% solution of the L-enantiomer in methanol (10 mg/mL) has been reported.[2]

For complex formulations, a solubility of at least 2.5 mg/mL has been achieved in the following mixtures[1]:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

Given the limited publicly available quantitative data, it is highly recommended that researchers determine the solubility of this compound in their specific solvent systems experimentally.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the thermodynamic solubility of this compound in an organic solvent of interest.

Materials:

  • This compound

  • Organic solvent of interest (e.g., DCM, THF, ACN)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the organic solvent to the vial.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After incubation, centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or g/L).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate in thermostatic shaker A->B 24-48h C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

Role in Peptide Synthesis

This compound is a standard building block for the incorporation of D-aspartic acid residues in Boc-based solid-phase peptide synthesis (SPPS). The workflow for its utilization in SPPS is outlined below.

G Workflow for this compound in SPPS cluster_0 Peptide Chain Elongation Cycle cluster_1 Final Steps A Resin with N-terminal amine B Boc Deprotection (e.g., TFA in DCM) A->B C Washing B->C D Neutralization (e.g., DIEA in DMF) C->D E Coupling: This compound + Coupling Reagents D->E F Washing E->F G Repeat Cycle F->G for next amino acid H Final Deprotection and Cleavage from Resin (e.g., HF or TFMSA) F->H After final residue G->B I Peptide Purification (e.g., RP-HPLC) H->I

Caption: General workflow for the use of this compound in SPPS.

This guide provides a foundational understanding of the solubility characteristics of this compound. For critical applications, it is imperative to perform experimental validation of solubility in the specific solvent systems and conditions employed in your research.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Boc-D-Asp(OBzl)-OH is a derivative of the amino acid D-aspartic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain beta-carboxyl group is protected as a benzyl ester (OBzl).

  • CAS Number: 51186-58-4

  • Molecular Formula: C16H21NO6

  • Molecular Weight: 323.34 g/mol

  • Appearance: White to off-white solid/powder[1]

Recommended Storage Conditions

To maintain the purity and stability of this compound, it is essential to adhere to appropriate storage conditions. The following recommendations are compiled from various chemical suppliers.

Solid Form (Powder)

The solid form of this compound is generally stable when stored correctly.

Storage TemperatureDurationRecommendations
-20°CUp to 3 yearsRecommended for long-term storage.[1]
4°CUp to 2 yearsSuitable for intermediate-term storage.[1]
Room TemperatureShort-termAcceptable for shipping and brief periods.[1]

For optimal long-term stability, it is also recommended to store the compound under an inert atmosphere, such as argon, to minimize potential degradation from atmospheric components.[2]

In-Solution

This compound is often dissolved in solvents like dimethyl sulfoxide (DMSO) for experimental use. Solutions are significantly less stable than the solid powder and require colder storage temperatures and have a shorter shelf-life.

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.

To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes. For in vivo experiments, it is highly recommended to prepare fresh solutions daily.

Potential Degradation Pathways

The stability of this compound is primarily dictated by the lability of its two protecting groups: the Boc group and the benzyl ester. Understanding these liabilities is key to preventing degradation.

Acid-Mediated Deprotection

The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and is designed to be removed under such treatment during peptide synthesis.

  • Mechanism: The Boc group is readily cleaved by moderate to strong anhydrous acids, such as trifluoroacetic acid (TFA), generating a tert-butyl cation.

  • Benzyl Ester Stability: The benzyl ester (OBzl) is more resistant to acid than the Boc group but can be cleaved by strong acids like hydrogen fluoride (HF) or hydrogen bromide (HBr) in acetic acid.

Accidental exposure to acidic environments during storage or handling can lead to the premature removal of the Boc group, resulting in impurities.

Hydrolysis

Although generally stable, the ester and carbamate functional groups in this compound can be susceptible to hydrolysis under certain conditions.

  • Acidic Hydrolysis: The presence of strong acids and water can catalyze the cleavage of both the benzyl ester and the Boc group.

  • Basic Hydrolysis: The benzyl ester can be cleaved under basic conditions (saponification). The Boc group is generally stable to bases.

It is crucial to store the compound in a dry environment to minimize hydrolysis.

Photodegradation

While specific photostability studies on this compound are not publicly available, compounds with aromatic rings, such as the benzyl group, can be susceptible to photodegradation upon exposure to UV light. It is advisable to store the compound protected from light.

Experimental Protocols for Stability Assessment

To rigorously determine the long-term stability of this compound, a forced degradation study would be necessary. The following outlines a general methodology that can be adapted for this purpose.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 1 week.

    • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 1 week.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48 hours for solutions; 0, 1, 3, 7 days for solids).

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (LC-MS) to identify the molecular weights of any degradation products.

Visualizations

Logical Flow for Handling and Storage

G cluster_receiving Receiving and Initial Handling cluster_storage Storage Conditions cluster_solid_options Solid Storage Options cluster_solution_options Solution Storage Options receive Receive this compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log solid_storage Solid Form Storage log->solid_storage solution_storage Solution Storage log->solution_storage If preparing stock solution long_term_solid Long-Term (-20°C) solid_storage->long_term_solid For > 2 years short_term_solid Short-Term (4°C) solid_storage->short_term_solid For < 2 years long_term_solution Long-Term (-80°C, Aliquoted) solution_storage->long_term_solution For > 1 month short_term_solution Short-Term (-20°C) solution_storage->short_term_solution For < 1 month daily_use Prepare Fresh for Daily Use solution_storage->daily_use For in-vivo use

Caption: Recommended handling and storage workflow for this compound.

Potential Degradation Pathways

G cluster_degradation Degradation Stressors cluster_products Potential Degradation Products main This compound acid Acid main->acid base Base main->base light UV Light main->light heat Heat main->heat de_boc H-D-Asp(OBzl)-OH (Boc cleavage) acid->de_boc Mild acid fully_deprotected D-Aspartic Acid acid->fully_deprotected Strong acid de_benzyl Boc-D-Asp-OH (Benzyl ester cleavage) base->de_benzyl Hydrolysis other Other minor impurities light->other heat->other de_boc->fully_deprotected Strong acid de_benzyl->fully_deprotected Mild acid

Caption: Potential degradation pathways for this compound under various stress conditions.

Conclusion

The long-term stability of this compound is crucial for its effective use in research and development. Adherence to recommended storage conditions, particularly low temperatures and protection from moisture and light, is paramount. While specific quantitative stability data is limited, understanding the chemical lability of the Boc and benzyl protecting groups allows for informed handling and storage practices to ensure the compound's integrity over time. For critical applications, it is advisable to perform in-house stability assessments or to source the material from reputable suppliers who can provide lot-specific quality control data.

References

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS) Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become a cornerstone of peptide and protein chemistry.[1][2] This methodology facilitates the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support, simplifying the purification process by allowing the removal of excess reagents and byproducts through simple filtration and washing steps.[3][4]

The two primary strategies in SPPS are defined by the choice of the temporary Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This guide provides a comprehensive technical overview of the Boc/Benzyl (Boc/Bzl) strategy, the original and a robust methodology that remains highly relevant for the synthesis of complex and aggregation-prone peptides.

The Boc-SPPS approach is based on a principle of graduated acid lability. The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS is a cyclical process involving the sequential addition of Nα-Boc-protected amino acids to a growing peptide chain anchored to a solid support. The synthesis proceeds from the C-terminus to the N-terminus. The key steps in each cycle are deprotection, neutralization, and coupling, followed by washing to purify the resin-bound peptide.

The strategic employment of orthogonal protecting groups is fundamental to this methodology. The Nα-Boc group is labile to moderate acids (e.g., TFA), while the side-chain protecting groups, typically benzyl ethers, esters, and carbamates, are stable under these conditions but are cleaved by strong acids like HF. This differential acid lability allows for the selective deprotection of the N-terminus at each cycle without affecting the side chains.

Reagents and Materials

Successful Boc-SPPS relies on a selection of high-purity reagents and appropriate solid supports.

Reagent/MaterialFunctionExamples and Typical Usage
Solid Support (Resin) Insoluble polymer to which the peptide is anchored.Merrifield Resin: Chloromethylated polystyrene, the classic resin for Boc-SPPS. PAM Resin: Phenylacetamidomethyl resin, offers greater stability to the peptide-resin linkage during synthesis. BHA/MBHA Resin: Benzhydrylamine/Methylbenzhydrylamine resin, used for the synthesis of C-terminal peptide amides.
Nα-Protecting Group Temporarily protects the α-amino group of the incoming amino acid.tert-Butyloxycarbonyl (Boc): Removed by moderate acids like TFA.
Side-Chain Protecting Groups Protects reactive side-chain functionalities.Benzyl-based groups (e.g., Benzyl ether for Ser/Thr, 2-chlorobenzyloxycarbonyl for Lys).
Deprotection Reagent Removes the Nα-Boc group.Trifluoroacetic acid (TFA): Typically used as a 25-50% solution in dichloromethane (DCM).
Neutralization Base Neutralizes the N-terminal ammonium salt after deprotection.Diisopropylethylamine (DIEA): A hindered base that minimizes side reactions.
Coupling Reagents Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation.Carbodiimides: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC). Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
Cleavage Reagent Cleaves the peptide from the resin and removes side-chain protecting groups.Anhydrous Hydrogen Fluoride (HF): A highly effective but hazardous strong acid. Trifluoromethanesulfonic acid (TFMSA): An alternative strong acid to HF.
Scavengers Trap reactive carbocations generated during cleavage to prevent side reactions.Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT).
Solvents Used for resin swelling, washing, and as reaction media.Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

The Boc-SPPS Cyclical Workflow

The synthesis of a peptide using Boc chemistry follows a well-defined, repetitive cycle. Each cycle results in the addition of one amino acid to the growing peptide chain.

Boc_SPPS_Workflow Start Start: Resin with N-terminal Boc Deprotection 1. Deprotection Start->Deprotection TFA/DCM Washing_Dep Washing Deprotection->Washing_Dep Deprotected_Peptide Resin with protonated N-terminus Neutralization 2. Neutralization Deprotected_Peptide->Neutralization DIEA/DCM Washing_Neut Washing Neutralization->Washing_Neut Neutralized_Peptide Resin with free N-terminus Coupling 3. Coupling Neutralized_Peptide->Coupling Boc-AA, Coupling Reagent Washing_Coup Washing Coupling->Washing_Coup Coupled_Peptide Resin with -elongated peptide (N-terminal Boc) Repeat Repeat Cycle or Proceed to Final Cleavage Coupled_Peptide->Repeat Washing_Dep->Deprotected_Peptide Washing_Neut->Neutralized_Peptide Washing_Coup->Coupled_Peptide Repeat->Deprotection Next Amino Acid

Boc Solid-Phase Peptide Synthesis Workflow

Detailed Experimental Protocols

Protocol 1: Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol describes the loading of the first Boc-protected amino acid onto Merrifield resin, a common starting point for Boc-SPPS.

  • Preparation of the Cesium Salt:

    • Dissolve the Boc-amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol).

    • Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the mixture to dryness.

    • Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is anhydrous.

  • Esterification to the Resin:

    • Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel equipped for heating and agitation.

    • Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the resin). It is crucial that the cesium salt is completely dry for optimal results.

    • Shake the mixture at 50°C for 24 hours.

    • Filter the resin and wash it thoroughly with DMF, followed by 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.

    • Dry the resin in vacuo to a constant weight.

Protocol 2: Manual Boc-SPPS Cycle (0.1 mmol scale)

This protocol outlines a single cycle of peptide chain elongation on a 0.1 mmol scale.

  • Resin Swelling:

    • Place the Boc-amino acid-loaded resin (e.g., 200 mg with a loading of 0.5 mmol/g) in a fritted reaction vessel.

    • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM (~5 mL) to the resin. Agitate for 1-2 minutes and drain (pre-wash).

    • Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing:

    • Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform the following washes: DCM (3 x 5 mL), Isopropanol (IPA) (2 x 5 mL), and DCM (3 x 5 mL).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (~5 mL) to the resin. Agitate for 2 minutes and drain. Repeat this step once more.

    • Wash the resin with DCM (3 x 5 mL).

  • Amino Acid Coupling (DCC/HOBt Activation):

    • In a separate vial, dissolve the next Boc-protected amino acid (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

    • Add DCC (0.3 mmol, 3 equivalents) dissolved in DCM.

    • Allow the activation to proceed for 10-15 minutes at 0°C.

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the filtered solution to the neutralized resin. Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

  • Repeat Cycle:

    • Return to step 2 for the coupling of the next amino acid.

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride. WARNING: Anhydrous HF is extremely corrosive, toxic, and requires specialized equipment and safety precautions. This procedure must be performed in a dedicated, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Resin Preparation:

    • After the final Nα-Boc deprotection and washing, dry the peptide-resin under high vacuum, preferably overnight over KOH or P₂O₅. Moisture can be very detrimental to the HF cleavage process.

  • HF Cleavage Procedure:

    • Transfer the dried peptide-resin to the HF reaction vessel.

    • Add a scavenger mixture. A typical mixture for 1 gram of resin is 1 mL of p-cresol and 1 mL of dimethyl sulfide (DMS).

    • Cool the reaction vessel in a dry ice/acetone bath or a water-ice-salt bath to between -5 and 0°C.

    • Using the specialized apparatus, condense anhydrous HF into the reaction vessel (e.g., 9 mL of HF for 1 gram of resin).

    • Stir the mixture at 0°C for 1 hour. The reaction time may be extended to 1.5 hours if removal of protecting groups like Arg(Tos) is known to be slow.

    • Evaporate the HF under vacuum, ensuring the temperature remains low to avoid side reactions.

  • Work-up:

    • Precipitate the crude peptide by washing the resin with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism Diagrams

Boc Group Deprotection by TFA

The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.

Boc_Deprotection cluster_0 Mechanism of TFA-Mediated Boc Deprotection Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc + TFA Carbamic_Acid [HOOC-NH-Peptide] Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation C(CH3)3+ Amine_Salt TFA- H3N+-Peptide Carbamic_Acid->Amine_Salt - CO2 + TFA CO2 CO2

Mechanism of acid-catalyzed Boc deprotection
Final Peptide Cleavage from Merrifield Resin

The final step in Boc-SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using a strong acid like HF.

Peptide_Cleavage cluster_1 HF Cleavage from Merrifield Resin Peptide_Resin Peptide-COO-CH2-Polystyrene (with side-chain PGs) Cleaved_Peptide Peptide-COOH (fully deprotected) Peptide_Resin->Cleaved_Peptide + HF + Scavengers Resin_Byproduct F-CH2-Polystyrene PG_Byproducts PG-Scavenger Adducts Scavengers Scavengers (e.g., Anisole)

Final peptide cleavage and deprotection workflow

Quantitative Data Summary

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide.

Table 1: Deprotection Conditions and Efficiency
TFA Concentration in DCMReaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.
50%30 minutesRoom TemperatureFaster deprotection, often preferred for standard syntheses.
55%30 minutesRoom TemperatureReported to yield higher purity peptides in some cases compared to 100% TFA.
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid but may increase the risk of side reactions.

Note: The rate of Boc deprotection can exhibit a second-order dependence on the acid concentration.

Table 2: Coupling Efficiency and Monitoring
Monitoring MethodPrincipleOutcome Interpretation
Kaiser Test (Ninhydrin) Colorimetric test for primary amines.Yellow beads/solution: Coupling is complete (>99.5%). Slightly blue beads: Coupling is nearly complete; extend time or cap. Dark blue beads/solution: Incomplete coupling; recouple with fresh reagents.
HPLC Analysis Quantitative analysis of a cleaved peptide sample.Comparison of the peak area of the desired peptide to deletion sequences allows for accurate determination of coupling efficiency.

A standard coupling cycle should aim for an efficiency greater than 99% to ensure a high crude purity of the final peptide, especially for longer sequences.

Common Problems and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance of amino acids. - Peptide aggregation on the resin. - Insufficient activation time or reagent concentration.- Double couple the amino acid. - Use a more potent coupling reagent (e.g., HATU). - For aggregation-prone sequences, use a solvent mixture of DCM/DMF/NMP (1:1:1) or perform coupling at elevated temperatures (e.g., 55°C).
Incomplete Boc Deprotection - The Boc group on certain residues (e.g., His(pi-Bom)) can be more resistant to TFA cleavage.- Increase the TFA concentration to 50-60% in DCM. - Extend the deprotection time. - Cleave a small sample of resin and analyze by mass spectrometry to confirm Boc removal.
Side Reactions during Cleavage - Alkylation of sensitive residues (Trp, Met, Cys) by carbocations generated from protecting groups.- Always include scavengers in the cleavage cocktail. - For Trp-containing peptides, use scavengers like 1,2-ethanedithiol (EDT) or thioanisole. - For Met-containing peptides, thioanisole and dimethyl sulfide (DMS) are effective.
Diketopiperazine Formation - Intramolecular cyclization of a dipeptide, leading to cleavage from the resin. Most common with Pro or Gly at the C-terminus.- Use in situ neutralization protocols where the neutralization and coupling steps are performed concurrently to minimize the time the N-terminal amine is free.
Racemization - Base-catalyzed epimerization during amino acid activation, especially with residues like Cys and His.- Use coupling additives like HOBt or HOAt to suppress racemization. - For carbodiimide couplings, use DIC instead of DCC for Fmoc/tBu strategies as the resulting urea is more soluble.

Safety Considerations

The Boc-SPPS methodology involves the use of several hazardous chemicals, with anhydrous hydrogen fluoride (HF) being the most significant hazard.

  • Hydrogen Fluoride (HF): HF is extremely corrosive, toxic, and can cause severe, deep-tissue burns that may not be immediately painful. It can also cause systemic toxicity by depleting calcium and magnesium, potentially leading to cardiac arrest.

    • Handling: All work with HF must be conducted in a dedicated, certified chemical fume hood using an HF-resistant apparatus (polyethylene or Teflon). Never use glassware with HF.

    • Personal Protective Equipment (PPE): A lab coat, a chemically-resistant apron, protective sleeves, chemical splash goggles, a face shield, and two pairs of compatible gloves (e.g., neoprene or butyl rubber over nitrile) are mandatory. No skin should be exposed.

    • Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily available. All personnel must be trained in its use. Never work alone when handling HF.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle in a fume hood with appropriate PPE, including gloves and eye protection.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

Technical Guide: Safe Handling of Boc-D-Asp(OBzl)-OH for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data and handling protocols for Boc-D-Asp(OBzl)-OH (Nα-Boc-D-aspartic acid α-benzyl ester), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity within a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2][3] It is a derivative of the amino acid D-aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain carboxylic acid is protected as a benzyl ester.[4] This protection scheme makes it a valuable building block in solid-phase peptide synthesis (SPPS).

PropertyValueReferences
Chemical Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
CAS Number 51186-58-4
Appearance White to off-white powder
Melting Point 93 - 99 °C
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (100 mg/mL with sonication)

Hazard Identification and Safety Precautions

According to available safety data sheets, this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. However, as with any chemical reagent, caution should be exercised. The primary hazards are associated with inhalation of dust, and skin or eye contact.

HazardDescriptionPrecautionary Measures
Inhalation May cause respiratory tract irritation.Handle in a well-ventilated area or use a chemical fume hood. Avoid the formation of dust and aerosols.
Skin Contact May cause skin irritation upon prolonged or repeated contact.Wear protective gloves and a lab coat.
Eye Contact May cause eye irritation.Wear tightly fitting safety goggles or a face shield.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

The NFPA 704 diamond for this chemical indicates no special hazards, with ratings of 0 for health, flammability, and reactivity.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles with Side Shields respirator N95 Respirator (if dust is generated) researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears researcher->respirator Wears (as needed)

Caption: Required personal protective equipment for handling this compound.

Handling and Storage Protocols

Proper handling and storage are essential to maintain the quality of this compound and to ensure a safe laboratory environment.

Handling:

  • Handle in a well-ventilated place, preferably a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Recommended storage temperature is refrigerated, between 0-8 °C.

  • For long-term storage as a solid, -20°C for up to 3 years is recommended.

  • Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.

  • Some suppliers recommend storing under an inert atmosphere, such as argon.

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Accidental Release and Disposal

Spill Response:

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.

  • Avoid dust formation.

  • Wear personal protective equipment.

  • Sweep up and shovel into suitable containers for disposal.

  • Do not let the chemical enter drains.

Disposal:

  • Dispose of waste in accordance with federal, state, and local environmental control regulations.

  • Contaminated packaging should be treated as the product itself.

The following diagram illustrates a general workflow for handling a chemical spill of this compound.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill (Sweep Solid) contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

Caption: General workflow for responding to a chemical spill.

Experimental Use in Peptide Synthesis

This compound is primarily used as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The benzyl ester protecting the side chain is stable to the acidic conditions used to remove the Boc group during synthesis but can be cleaved using strong acids like hydrogen fluoride (HF) during the final cleavage from the resin.

While detailed experimental protocols are specific to the target peptide, a generalized workflow for incorporating this amino acid derivative is as follows:

Peptide_Synthesis_Workflow resin Start with Resin-Bound Peptide deprotection Boc Deprotection (e.g., TFA) resin->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization activation Activate this compound neutralization->activation coupling Couple Activated Amino Acid to Peptide activation->coupling wash Wash Resin coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat

References

Methodological & Application

Application Notes and Protocols for Boc-D-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy remains a robust and effective method for the synthesis of peptides.[1] This document provides a detailed protocol for the incorporation of the non-standard amino acid Boc-D-Asp(OBzl)-OH into a peptide sequence. The benzyl ester (OBzl) protecting group on the side chain of D-aspartic acid is compatible with the strong acid cleavage conditions typically used in Boc-SPPS, such as hydrogen fluoride (HF).[1][2]

A critical consideration when using Asp(OBzl) derivatives is the potential for aspartimide formation, an acid-catalyzed intramolecular cyclization that can occur during synthesis and, more significantly, during the final cleavage step.[3] This side reaction can lead to impurities in the final peptide product. Strategies to mitigate this include careful control of cleavage conditions and the use of alternative side-chain protecting groups like cyclohexyl (cHex) where appropriate.[3]

Experimental Protocols

Resin Selection and Preparation

For the synthesis of peptide acids using the Boc/Bzl strategy, Merrifield or Phenylacetamidomethyl (PAM) resins are commonly employed. For peptide amides, Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are the standards.

Protocol:

  • Swell the chosen resin (e.g., Merrifield resin, 0.5 - 1.0 mmol/g substitution) in Dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DCM (3x) and then with the solvent to be used for the next step (e.g., DMF).

Boc Deprotection

The Nα-Boc protecting group is removed at the beginning of each coupling cycle using a solution of trifluoroacetic acid (TFA) in DCM.

Protocol:

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

  • Drain the solution and add a fresh solution of 25-50% TFA in DCM.

  • Agitate the mixture for 20-30 minutes.

  • Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group. The generation of tert-butyl cations during this step can lead to side reactions with sensitive residues like Tryptophan or Methionine; the addition of scavengers such as 0.5% dithioethane (DTE) can mitigate this.

Neutralization

Following Boc deprotection, the protonated N-terminal amine must be neutralized to the free amine to facilitate the subsequent coupling reaction.

Protocol:

  • Wash the peptide-resin with Isopropanol (IPA) and then with DCM.

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.

  • Filter the resin and wash thoroughly with DCM or NMP to remove excess base. In situ neutralization protocols, where neutralization and coupling occur concurrently, can also be employed to reduce the risk of side reactions like diketopiperazine formation.

Coupling of this compound

The coupling of the activated this compound to the deprotected N-terminal amine of the growing peptide chain is a critical step. Various coupling reagents can be used to activate the carboxylic acid.

Protocol (using HBTU/HOBt):

  • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin substitution) with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) and HOBt (Hydroxybenzotriazole) (3-4 equivalents) in DMF or NMP.

  • Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the reaction progress using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of free primary amines. A negative Kaiser test indicates complete coupling. If the test is positive, a second coupling may be necessary.

Capping (Optional)

If coupling is incomplete after a second attempt, any unreacted N-terminal amines can be "capped" by acetylation to prevent the formation of deletion sequences in the final product.

Protocol:

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7) for 30 minutes.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups. For Boc-SPPS with benzyl-based side-chain protection, strong acids like anhydrous HF are typically used.

Protocol (HF Cleavage):

  • Wash the final peptide-resin thoroughly with DMF and DCM, then dry under vacuum.

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail to quench reactive cations generated during cleavage. A common cocktail is 90% HF, 5% p-cresol, and 5% thioanisole.

  • Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense the desired amount of anhydrous HF.

  • Stir the mixture at a controlled temperature, typically between -5 °C and 0 °C, for 60-90 minutes. Lower temperatures can help minimize aspartimide formation.

  • Remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Wash the peptide precipitate with cold ether to remove scavengers and organic byproducts.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed using analytical RP-HPLC and mass spectrometry.

Data Presentation

The following tables summarize key quantitative parameters for the use of this compound in SPPS.

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used for peptide acids.
Boc Deprotection 25-50% TFA in DCM20-30 minutes reaction time.
Neutralization 5-10% DIEA in DCM or NMP5-10 minutes reaction time.
Coupling Reagents 3-4 equivalentsRelative to resin substitution.
Coupling Time 1-2 hoursMonitored by Kaiser test.
Coupling Efficiency >99%Per step for standard amino acids.
HF Cleavage Time 60-90 minutesAt -5 °C to 0 °C to minimize side reactions.
Overall Crude Yield 60-80%Dependent on peptide length and sequence.
Crude Peptide Purity 50-70% (by HPLC)Purification is typically required.
Cleavage Cocktail ComponentPurposeTypical Concentration
Anhydrous HF Cleavage of peptide from resin and removal of side-chain protecting groups~90%
p-Cresol Scavenger for carbocations~5%
Thioanisole Scavenger, particularly for protecting groups on Met and Trp~5%
Dithiothreitol (DTT) or Dithioethane (DTE) Scavenger to prevent reattachment of protecting groups~0.5% in deprotection solution

Mandatory Visualizations

SPPS_Workflow_Boc_D_Asp Resin Resin Swelling Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (5-10% DIEA) Wash2 Wash Neutralization->Wash2 Coupling Coupling of This compound Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Monitoring Kaiser Test Wash3->Monitoring Repeat Repeat Cycle Monitoring->Repeat Incomplete Cleavage Final Cleavage (HF) Monitoring->Cleavage Complete Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: Workflow for Boc-SPPS incorporating this compound.

Aspartimide_Formation PeptideChain Peptide Chain with -Asp(OBzl)-Gly- Protonation Acid-Catalyzed Protonation PeptideChain->Protonation H+ Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide - BzlOH Hydrolysis Hydrolysis Aspartimide->Hydrolysis AlphaPeptide α-Peptide (Desired Product) Hydrolysis->AlphaPeptide BetaPeptide β-Peptide (Side Product) Hydrolysis->BetaPeptide

Caption: Aspartimide formation side reaction pathway in Boc-SPPS.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of Boc-D-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS). The following sections offer guidance on the selection of appropriate coupling reagents, quantitative data for comparison, and step-by-step experimental protocols to optimize coupling efficiency while minimizing common side reactions.

Introduction

This compound is a commonly used building block in Boc-based solid-phase peptide synthesis. The benzyl ester side-chain protection (OBzl) is labile to strong acids like hydrofluoric acid (HF), making it compatible with the final cleavage step in Boc-SPPS. However, the use of this compound presents a significant challenge: the potential for aspartimide formation. This side reaction can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides, ultimately reducing the yield and purity of the target peptide.[1] The selection of an appropriate coupling reagent and careful control of reaction conditions are therefore critical for the successful synthesis of peptides containing this residue.

Coupling Reagent Recommendations and Performance

The choice of coupling reagent significantly impacts the efficiency of the acylation reaction and the extent of side reactions. For sterically hindered amino acids and those prone to side reactions like this compound, uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone.

Below is a summary of recommended coupling reagents and their expected performance when coupling this compound. The quantitative data is extrapolated from studies on other sterically hindered Boc-protected amino acids and should be considered as a guideline.[2]

Coupling Reagent/MethodClassTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA Uronium/Aminium95 - 99LowHighly efficient for hindered couplings with rapid reaction times.[2][3] Preferred for challenging sequences.
HBTU/DIPEA Uronium/Aminium90 - 98LowA reliable and widely used reagent, slightly less reactive than HATU.[2]
DIC/HOBt Carbodiimide90 - 95Low to ModerateCost-effective and widely used. Relies on the formation of the HOBt ester to suppress racemization.
PyBOP/DIPEA Phosphonium90 - 98LowA good alternative to uronium-based reagents. Does not cause guanidinylation of the N-terminus.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents. These protocols assume a standard manual Boc-SPPS workflow.

Protocol 1: HBTU/DIPEA Coupling

This protocol is a reliable and widely used method for coupling Boc-protected amino acids.

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM. A common procedure is a 1-2 minute pre-wash followed by a 20-30 minute deprotection step.

  • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).

2. Neutralization:

  • Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes. Repeat this step twice.

  • Wash the resin with DMF (3x).

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.

  • Add DIPEA (4-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

4. Monitoring and Washing:

  • Monitor the completion of the reaction using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • If the reaction is incomplete after 2 hours, a second coupling (double coupling) may be performed with fresh reagents.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: DIC/HOBt Coupling

This is a cost-effective method suitable for many standard couplings.

1. Resin Preparation and Deprotection:

  • Follow the same procedure as in Protocol 1, Step 1.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (2-5 equivalents) and 1-hydroxybenzotriazole (HOBt) (2-5.5 equivalents) in DMF.

  • Add the amino acid/HOBt solution to the deprotected and washed resin.

  • Add diisopropylcarbodiimide (DIC) (2-5.5 equivalents) to the resin suspension.

  • Agitate the mixture at room temperature for 1-4 hours.

3. Monitoring and Washing:

  • Monitor the reaction progress with the ninhydrin test.

  • Upon completion, wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).

Minimizing Aspartimide Formation

Aspartimide formation is a major concern when using this compound, particularly during the final HF cleavage. Here are key strategies to mitigate this side reaction:

  • In Situ Neutralization/Coupling: Combining the neutralization and coupling steps can reduce the exposure of the deprotected amine to the basic conditions that can initiate side reactions.

  • Use of Hindered Bases: Employing a sterically hindered base like DIPEA for neutralization is recommended.

  • Low-Temperature HF Cleavage: Performing the final cleavage with anhydrous HF at a reduced temperature (e.g., -5 to 0 °C) can significantly slow the rate of the acid-catalyzed aspartimide formation.

  • Alternative Protecting Groups: For sequences that are highly prone to aspartimide formation, consider using Boc-D-Asp(OcHex)-OH, as the cyclohexyl ester is more stable to the conditions that lead to this side reaction.

Visualization of the SPPS Coupling Workflow

The following diagram illustrates the key steps in a single coupling cycle of Boc-SPPS.

SPPS_Workflow Start Start of Cycle: Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (10% DIPEA in DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 End End of Cycle: Peptide-Resin (n+1) Washing3->End

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Conclusion

The successful incorporation of this compound in SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. For challenging couplings, HATU is recommended for its high efficiency and low risk of racemization. HBTU and DIC/HOBt are also reliable and more cost-effective alternatives. Adherence to the detailed protocols and implementation of strategies to minimize aspartimide formation will contribute to the synthesis of high-purity peptides containing aspartic acid.

References

Application Notes and Protocols for the Trifluoroacetic Acid (TFA) Deprotection of the Boc Group from Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under various conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for the deprotection of the Boc group. This document provides detailed application notes and protocols for the TFA-mediated deprotection of the Boc group from N-α-Boc-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH), a crucial step in the synthesis of peptides and other pharmacologically relevant molecules.

The selection of appropriate deprotection conditions is critical to ensure high yield and purity of the final product, D-Asp(OBzl)-OH. Factors such as the concentration of TFA, reaction time, and temperature must be carefully controlled to minimize potential side reactions. One key consideration with aspartic acid derivatives is the potential for aspartimide formation, a cyclization side reaction involving the side-chain carboxyl group.[1] While the benzyl (Bzl) ester protecting the side chain is generally stable to the milder acidic conditions used for Boc removal, some lability can be observed with prolonged or repeated exposure to strong acids like TFA.[2]

Reaction Mechanism

The TFA-mediated deprotection of the Boc group proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.

The liberated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions. Therefore, scavengers are often added to the reaction mixture to trap this cation.

Data Presentation

The following table summarizes typical quantitative data for the TFA deprotection of this compound under various conditions. Please note that yields and purity are substrate and scale-dependent and may require optimization.

EntryTFA Concentration in DCM (v/v)Reaction Time (h)Temperature (°C)Typical Yield (%)Notes
125%2Room Temperature>95Standard condition for routine Boc deprotection.
250%1Room Temperature>98Faster deprotection, suitable for less sensitive substrates.
3100% (neat TFA)0.5 - 10 to Room Temp~QuantitativeVery rapid deprotection; requires careful monitoring to avoid side-chain ester cleavage.
425% with 5% TIS (scavenger)2Room Temperature>95Recommended for substrates with other acid-sensitive groups to prevent t-butylation side reactions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with 25% TFA in Dichloromethane (DCM)

This protocol is a general and widely used method for the efficient removal of the Boc group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a clean, dry round-bottom flask.

  • To the stirred solution, add TFA to achieve a final concentration of 25% (v/v). For example, to 10 mL of DCM, add 3.3 mL of TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, co-evaporation with a non-polar solvent like toluene can be performed.

  • Add cold diethyl ether to the residue to precipitate the deprotected product, H-D-Asp(OBzl)-OH, as its TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained in high yield (>95%).

Protocol 2: Rapid Boc Deprotection with Neat TFA

This protocol is suitable for rapid deprotection but requires careful handling due to the corrosive nature of neat TFA.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add neat TFA (approximately 10 mL per gram of substrate) to the flask with stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA under reduced pressure.

  • Precipitate the product by adding cold diethyl ether to the residue.

  • Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the TFA salt of H-D-Asp(OBzl)-OH.

Mandatory Visualizations

Diagram 1: Chemical Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAsp This compound ProtonatedBoc Protonated Boc-Asp BocAsp->ProtonatedBoc + H+ TFA TFA (CF3COOH) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - (CH3)3C+ tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation DeprotectedAmine H-D-Asp(OBzl)-OH · TFA CarbamicAcid->DeprotectedAmine - CO2 CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection of this compound.

Diagram 2: Experimental Workflow

experimental_workflow Start Start: this compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve AddTFA Add Trifluoroacetic Acid (TFA) Dissolve->AddTFA React Stir at Room Temperature (1-2 h) AddTFA->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Evaporate Evaporate Solvent and Excess TFA Monitor->Evaporate Reaction Complete Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Isolate Isolate Product by Filtration Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry End End: H-D-Asp(OBzl)-OH · TFA Salt Dry->End

Caption: General experimental workflow for the TFA deprotection of this compound.

References

Application Notes and Protocols for the Hydrogenolytic Cleavage of the O-Benzyl Group from Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the selective removal of the O-benzyl (OBzl) protecting group from N-Boc-protected L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH). The primary method discussed is catalytic hydrogenolysis, a widely used and generally mild deprotection strategy.

Introduction

The O-benzyl ether is a common protecting group for the side-chain carboxyl functionality of aspartic acid in peptide synthesis and other organic syntheses. Its removal is typically achieved by catalytic hydrogenolysis, which offers high selectivity and mild reaction conditions, leaving other protecting groups such as the tert-butoxycarbonyl (Boc) group intact.[1][2] This document outlines standard protocols for this transformation using palladium on carbon (Pd/C) as the catalyst with either hydrogen gas or a hydrogen donor for transfer hydrogenolysis.

Key Considerations

  • Catalyst Quality: The efficiency of hydrogenolysis can vary significantly between different commercial sources of Pd/C catalysts.[3][4] Factors such as palladium particle size, distribution on the carbon support, and oxidation state can impact reaction times, yields, and selectivity.[3] It is advisable to screen different catalysts or use a pre-treated catalyst for optimal results.

  • Side Reactions: A major side reaction, particularly in peptide synthesis, is the formation of aspartimide. This occurs through the cyclization of the aspartic acid residue and can be influenced by factors like the base, solvent, and temperature. While more prevalent in solid-phase peptide synthesis during Fmoc deprotection, it is a potential side product to be aware of.

Chemical Transformation and Workflow

The hydrogenolysis of Boc-Asp(OBzl)-OH cleaves the carbon-oxygen bond of the benzyl ester, yielding Boc-Asp-OH and toluene as a byproduct.

Hydrogenolysis Workflow cluster_reaction Hydrogenolysis Reaction cluster_workup Work-up Procedure Boc-Asp(OBzl)-OH Boc-Asp(OBzl)-OH Catalyst_H2 Pd/C, H2 or Ammonium Formate Boc-Asp(OBzl)-OH->Catalyst_H2 Reacts with Boc-Asp-OH Boc-Asp-OH Catalyst_H2->Boc-Asp-OH Yields Toluene Toluene Catalyst_H2->Toluene Byproduct Filtration Filter through Celite Boc-Asp-OH->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Crystallization) Evaporation->Purification

Caption: Workflow for the hydrogenolytic deprotection of Boc-Asp(OBzl)-OH.

Comparative Data on Hydrogenolysis Conditions

The following table summarizes various conditions for the hydrogenolytic cleavage of benzyl groups. While not all examples are specific to aspartic acid, they provide a valuable reference for reaction parameters.

SubstrateCatalyst (Loading)Hydrogen SourceSolvent(s)TemperatureTimeYieldReference
Decasaccharide (per-benzylated)5% Pd/C (Strem)H₂ (gas)DMF/H₂ORoom Temp.1.5 - 2 days82-84%
Decasaccharide (per-benzylated)10% Pd/C (Sigma-Aldrich)H₂ (gas)DMF/H₂ORoom Temp.5 - 6 days57-66%
N-Benzyl, O-Benzyl, S-Benzyl derivativesZinc dustAmmonium FormateMethanolRoom Temp.--
N-Benzyl derivativesMagnesium powderAmmonium FormateMethanolRoom Temp.-Good
Protected amino acids and peptides10% Pd/C (1/10 to 1/5 weight of peptide)Ammonium FormateMethanol or DMFRoom Temp.-Quant.
N-benzyl protected substrate10% Pd/C (0.002 mmol) and 10% Nb₂O₅/C (0.002 mmol)H₂ (balloon)MethanolRoom Temp.-Excellent

Experimental Protocols

Protocol 1: Standard Hydrogenolysis with Hydrogen Gas

This protocol describes the deprotection of Boc-Asp(OBzl)-OH using palladium on carbon with hydrogen gas.

Materials:

  • Boc-L-Asp(OBzl)-OH (CAS: 7536-58-5)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve Boc-L-Asp(OBzl)-OH (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Pd/C (typically 10-20 mol% Pd relative to the substrate) to the solution.

  • The flask is sealed and the atmosphere is replaced with hydrogen gas (using a balloon or a hydrogenation apparatus) after purging the system with an inert gas like argon or nitrogen.

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the hydrogen atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude product, Boc-L-Asp-OH.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This protocol is an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor. This method can be more convenient for standard laboratory setups.

Materials:

  • Boc-L-Asp(OBzl)-OH (CAS: 7536-58-5)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Celite®

  • Nitrogen gas

Procedure:

  • Dissolve Boc-L-Asp(OBzl)-OH (1.0 eq) in methanol or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add 10% Pd/C (1/10 to 1/5 the weight of the substrate) to the stirred solution.

  • To this suspension, add ammonium formate (2-4 eq) in a single portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • To remove excess ammonium formate, the residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium chloride solution, or purified by other appropriate methods.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential reaction pathways of an aspartic acid residue during deprotection, highlighting the desired reaction and a significant side reaction.

Aspartic_Acid_Deprotection_Pathways Asp_Protected Boc-Asp(OBzl)-Peptide Deprotection Hydrogenolysis Asp_Protected->Deprotection Desired Pathway Side_Reaction Base/Heat Asp_Protected->Side_Reaction Side Reaction Pathway Desired_Product Boc-Asp-Peptide Deprotection->Desired_Product Aspartimide Aspartimide Intermediate Side_Reaction->Aspartimide Byproducts α/β-peptides, Piperidides Aspartimide->Byproducts Ring Opening

Caption: Reaction pathways for O-benzyl protected aspartic acid.

References

Application of Boc-D-Asp(OBzl)-OH in Solution-Phase Peptide Fragment Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS), particularly through fragment condensation, remains a cornerstone for the large-scale production of peptides and for synthesizing complex sequences that may be challenging for solid-phase methodologies. The use of protected amino acid derivatives is central to this strategy, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. Boc-D-Asp(OBzl)-OH is a critical building block in this context. The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, while the benzyl (Bzl) ester protects the side-chain carboxyl group of D-aspartic acid. This D-configuration isomer is often incorporated into peptide therapeutics to enhance stability against enzymatic degradation.

These application notes provide a detailed overview and protocols for the effective use of this compound in solution-phase peptide fragment condensation, a powerful technique for assembling large peptides and small proteins.[1]

Key Advantages of this compound in Solution-Phase Fragment Condensation
  • Enzymatic Stability: The incorporation of a D-amino acid can significantly increase the peptide's resistance to proteases.

  • Strategic Deprotection: The Boc group is readily removed under moderately acidic conditions, while the benzyl ester requires stronger conditions like hydrogenolysis, allowing for orthogonal deprotection strategies.

  • Reduced Side Reactions: When compared to other side-chain protecting groups for aspartic acid, the benzyl ester can help minimize the formation of aspartimide, a common side reaction in peptide synthesis, although careful selection of coupling reagents is still crucial to suppress racemization.[1][2]

Experimental Protocols

Protocol 1: Preparation of a C-Terminal D-Asp(OBzl) Peptide Fragment

This protocol outlines the synthesis of a protected peptide fragment with this compound at the C-terminus. This fragment can then be used in a subsequent fragment condensation step.

Materials:

  • N-terminally protected amino acid or peptide

  • This compound

  • Coupling reagent (e.g., EDC, DIC)[3]

  • Additive (e.g., HOBt)[3]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the N-terminally protected amino acid or peptide (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DCM or DMF.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HOBt (1.2 eq) followed by the coupling reagent (e.g., EDC, 1.2 eq).

  • Coupling: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected peptide fragment.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure peptide fragment.

Protocol 2: Solution-Phase Peptide Fragment Condensation

This protocol describes the coupling of two protected peptide fragments in solution, where one fragment has a C-terminal this compound and the other has a free N-terminus.

Materials:

  • Peptide fragment with C-terminal this compound (Fragment A)

  • Peptide fragment with a free N-terminus (Fragment B)

  • Coupling reagent (e.g., TDBTU, HBTU, PyBOP)

  • Base (e.g., DIEA)

  • Anhydrous DMF

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the N-terminally deprotected peptide fragment (Fragment B, 1.0 eq) and the C-terminal activated peptide fragment (Fragment A, 1.2 eq) in anhydrous DMF.

  • Coupling: Cool the solution to 0 °C. Add DIEA (2.5 eq) followed by the coupling reagent (e.g., TDBTU, 1.1 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then continue stirring at room temperature overnight. Monitor the reaction by HPLC.

  • Precipitation: Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the protected peptide.

  • Isolation and Washing: Collect the precipitate by filtration or centrifugation, wash thoroughly with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude protected peptide by preparative HPLC.

Protocol 3: Deprotection of the Benzyl Ester Side-Chain

The benzyl ester protecting the side chain of the D-aspartic acid residue can be removed by catalytic hydrogenolysis.

Materials:

  • Protected peptide containing D-Asp(OBzl)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or a suitable solvent mixture

  • Hydrogen gas (H₂)

Procedure:

  • Dissolution: Dissolve the protected peptide in a suitable solvent such as methanol.

  • Hydrogenolysis: Add a catalytic amount of 10% Pd/C to the solution.

  • Reaction: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature. Monitor the reaction by HPLC or mass spectrometry.

  • Isolation: Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the deprotected peptide by HPLC.

Data Presentation

The efficiency of solution-phase fragment condensation can vary depending on the peptide sequences, coupling reagents, and reaction conditions. Below is a summary of typical quantitative data.

ParameterTypical RangeNotes
Coupling Efficiency 80-95%Highly dependent on the coupling reagent and the steric hindrance of the peptide fragments. May require optimization of reaction time and temperature.
Crude Product Purity 60-85%Influenced by side reactions such as racemization and incomplete coupling.
Final Yield after Purification 50-75%Dependent on the efficiency of the purification method (e.g., preparative HPLC).
Racemization at C-terminus < 5%Can be minimized by using additives like HOBt or HOAt and maintaining low temperatures during activation and coupling.

Visualizations

Experimental Workflow

G cluster_prep Fragment Preparation cluster_coupling Fragment Condensation cluster_workup Work-up & Purification cluster_deprotection Final Deprotection prep_A Synthesize/Provide Fragment A (C-terminal this compound) dissolve Dissolve Fragments A & B in anhydrous DMF prep_A->dissolve prep_B Synthesize/Provide Fragment B (N-terminal free amine) prep_B->dissolve activate Add Coupling Reagent (e.g., TDBTU) and Base (DIEA) dissolve->activate couple Stir at 0°C to RT activate->couple precipitate Precipitate product in cold diethyl ether couple->precipitate purify_protected Purify protected peptide (e.g., Prep-HPLC) precipitate->purify_protected deprotect_boc Boc Deprotection (TFA) purify_protected->deprotect_boc deprotect_bzl Side-chain Deprotection (e.g., Hydrogenolysis for OBzl) deprotect_boc->deprotect_bzl final_purify Final Purification deprotect_bzl->final_purify

Caption: Workflow for solution-phase peptide fragment condensation.

Logical Relationship of Protecting Groups

G cluster_protection Protecting Groups cluster_deprotection Deprotection Conditions Peptide N-terminus ...-D-Asp-... C-terminus Boc Boc Boc->Peptide:n Protects α-amino group TFA Mild Acid (e.g., TFA) Boc->TFA Removed by OBzl OBzl OBzl->Peptide:aa Protects side-chain carboxyl group H2_PdC Hydrogenolysis (H₂/Pd-C) OBzl->H2_PdC Removed by

Caption: Orthogonal protection strategy with Boc and OBzl groups.

References

Application Notes and Protocols for Incorporating D-Amino Acids into Peptides using Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug development and peptide engineering. Introducing D-amino acids can significantly enhance peptide stability against enzymatic degradation, improve bioavailability, and modulate biological activity.[1] This document provides detailed application notes and protocols for the incorporation of D-aspartic acid into a peptide chain using the Nα-Boc-protected, side-chain benzyl-ester-protected building block, Boc-D-Asp(OBzl)-OH, within a solid-phase peptide synthesis (SPPS) workflow utilizing the Boc/Bzl protection strategy.[2][3]

The Boc/Bzl strategy is a robust method for SPPS, particularly for complex and lengthy peptides.[3] It relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent benzyl-based side-chain protecting groups.[2] The Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl ester protecting the side chain of the D-aspartic acid residue is cleaved at the end of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (HF).

Data Presentation

The following tables summarize typical quantitative data associated with the incorporation of this compound in a standard Boc-SPPS workflow. These values are illustrative and may vary depending on the specific peptide sequence, scale, and instrumentation.

Table 1: Resin and Reagent Specifications

ParameterCommon Value/TypeNotes
Resin Type Merrifield, PAMFor peptide acids. PAM resin offers greater stability to the peptide-resin linkage.
MBHA, BHAFor peptide amides.
Resin Substitution 0.5 - 1.0 mmol/gA lower substitution may be beneficial for longer or more complex sequences.
This compound Equivalents 3 - 4 eq.Relative to resin functionalization.
Coupling Reagent Equivalents 3 - 4 eq.
Base (DIEA) Equivalents 6 - 8 eq.For neutralization and coupling.

Table 2: Typical Process Parameters and Outcomes

ParameterValueMonitoring/Notes
Boc Deprotection Time 20 - 30 minutesPerformed with 25-50% TFA in DCM.
Neutralization Time 5 - 10 minutesUsing 5-10% DIEA in DCM or NMP.
Coupling Time 1 - 4 hoursReaction progress can be monitored by the Kaiser test.
Coupling Efficiency (per step) >99%For standard amino acids.
Coupling Efficiency (this compound) 98 - 99.5%May require optimized conditions or double coupling.
Final Cleavage Time (HF) 1 - 2 hoursAt 0°C.
Overall Crude Peptide Yield 60 - 80%Highly dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC) 50 - 70%Purification via RP-HPLC is typically required.

Experimental Protocols

The following protocols detail the key steps for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.

  • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM from the reaction vessel.

Protocol 2: Boc Deprotection
  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the swollen resin.

  • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Protocol 3: Neutralization
  • Wash the resin with isopropanol (IPA) and then with DCM.

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin thoroughly with DCM or NMP to remove excess base.

Protocol 4: Coupling of this compound

This protocol utilizes HBTU as the coupling reagent. Other reagents such as HATU or DCC can also be used with appropriate modifications to the protocol.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or dimethylformamide (DMF).

  • Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 5: Final Cleavage and Deprotection

This step involves the use of anhydrous hydrogen fluoride (HF) and must be performed with extreme caution in a specialized apparatus.

  • After the final Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

  • Transfer the dried peptide-resin to an HF cleavage apparatus.

  • Add a pre-cooled scavenger cocktail. A common mixture for peptides containing Asp is p-cresol and p-thiocresol.

  • Carefully distill anhydrous HF into the reaction vessel at a low temperature (e.g., -78°C).

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • After the cleavage is complete, the HF is carefully removed by evaporation under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and washed several times with cold ether to remove scavengers and cleaved protecting groups.

  • The precipitated peptide is dried under a vacuum.

Protocol 6: Purification and Analysis
  • Dissolve the crude peptide in a suitable aqueous solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final D-amino acid-containing peptide.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the incorporation of this compound.

Boc_SPPS_Workflow Start Start: Swollen Peptide-Resin Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Washing Washing (DCM/DMF) Deprotection->Washing Wash Neutralization Neutralization (5-10% DIEA in DCM/NMP) Coupling Coupling of This compound Neutralization->Coupling Coupling->Washing Wash Washing->Neutralization Cycle_End Elongated Peptide-Resin Washing->Cycle_End Repeat Cycle or Proceed Cycle_End->Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF) Cycle_End->Final_Cleavage End Purified D-Asp Peptide Final_Cleavage->End Purification

Caption: General workflow for Boc-SPPS incorporating this compound.

Boc_Deprotection_Mechanism Boc_Protected Boc-NH-Peptide-Resin TFA + TFA (CF3COOH) Protonation Protonated Boc Group Boc_Protected->Protonation Protonation of carbonyl oxygen Loss_of_tBu Loss of tert-butyl cation and CO2 Protonation->Loss_of_tBu Deprotected_Amine H3N+-Peptide-Resin (TFA salt) Loss_of_tBu->Deprotected_Amine

Caption: Simplified mechanism of Nα-Boc group removal using TFA.

Final_Cleavage_Process Peptide_Resin Fully Assembled Peptide-Resin (with this compound incorporated) HF_Scavengers Anhydrous HF + Scavengers (e.g., p-cresol) Peptide_Resin->HF_Scavengers Addition Cleavage_Reaction Cleavage Reaction (0°C, 1-2h) HF_Scavengers->Cleavage_Reaction Products Products Cleavage_Reaction->Products Crude_Peptide Crude Peptide (fully deprotected) Products->Crude_Peptide Cleaved_Resin Cleaved Resin Products->Cleaved_Resin Byproducts Protecting Group Byproducts Products->Byproducts

Caption: Logical flow of the final cleavage and deprotection step.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Containing D-Aspartic Acid Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in modern drug discovery and development. D-amino acids, the enantiomers of the naturally occurring L-amino acids, can confer remarkable properties to bioactive peptides. One such D-amino acid of significant interest is D-aspartic acid (D-Asp). The presence of D-Asp residues can dramatically increase peptide stability against proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.[1] Furthermore, the specific stereochemistry of D-Asp can lead to unique conformational constraints and side-chain orientations, resulting in altered receptor binding affinities and modified biological activities. This document provides detailed application notes and experimental protocols for the synthesis, purification, and analysis of bioactive peptides containing D-aspartic acid.

Biological Significance of D-Aspartic Acid in Peptides

D-aspartic acid is not merely a tool for synthetic chemists; it is also found endogenously and is involved in various physiological processes, particularly in the nervous and endocrine systems.[2] It has been shown to act as a signaling molecule, modulating neurotransmission and hormone synthesis.[2] In the context of synthetic peptides, the introduction of a D-Asp residue can have several strategic advantages:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally resistant to degradation by proteases, which primarily recognize L-amino acid residues. This increased stability is a critical attribute for therapeutic peptides.

  • Modulation of Bioactivity: The altered stereochemistry at the alpha-carbon of a D-Asp residue can significantly impact the peptide's three-dimensional structure. This can lead to changes in binding affinity and selectivity for biological targets, sometimes resulting in enhanced potency or a shift from agonistic to antagonistic activity.

  • Conformational Constraint: The incorporation of a D-amino acid can induce specific turns or secondary structures in a peptide chain, which can be crucial for mimicking or disrupting protein-protein interactions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Aspartic Acid-Containing Peptide using Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) is the most common method for preparing synthetic peptides.[3] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy. Below is a general protocol for the manual synthesis of a peptide containing a D-Aspartic acid residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-L-amino acids and Fmoc-D-Asp(OtBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling (including Fmoc-D-Asp(OtBu)-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

    • Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a ninhydrin test can be performed. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification of the D-Aspartic Acid-Containing Peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude synthetic peptide

  • RP-HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water, or a small amount of acetonitrile/water mixture).

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Peptide Loading: Inject the dissolved crude peptide onto the column.

  • Elution Gradient: Apply a linear gradient of increasing mobile phase B concentration to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs of the crude product.

  • Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector (typically at 214 or 280 nm).

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol 3: Characterization of the D-Aspartic Acid-Containing Peptide by Mass Spectrometry

Materials:

  • Purified peptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Suitable matrix for MALDI (if applicable)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Mass Analysis:

    • For ESI-MS: Infuse the sample directly into the mass spectrometer or inject it through an LC system. Acquire the mass spectrum in the appropriate mass range.

    • For MALDI-TOF: Mix the peptide solution with the matrix solution on the MALDI target plate and allow it to crystallize. Acquire the mass spectrum.

  • Data Analysis: Compare the experimentally determined molecular weight with the theoretical molecular weight of the peptide to confirm its identity. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence.

Quantitative Data Presentation

The incorporation of D-aspartic acid can significantly influence the biological activity of a peptide. The following table presents quantitative data for a synthetic peptide containing D-Aspartic acid, the kappa opioid receptor (KOR) antagonist, zyklophin.

Peptide/AnalogSequenceTargetAssay TypeKᵢ (nM)Kₑ (nM)
Zyklophin[N-benzyl-Tyr¹-cyclo(D-Asp ⁵,Dap⁸)]dynorphin A(1-11)NH₂KORRadioligand Binding0.20 ± 0.03-
Zyklophin[N-benzyl-Tyr¹-cyclo(D-Asp ⁵,Dap⁸)]dynorphin A(1-11)NH₂KOR[³⁵S]GTPγS Assay-1.1 ± 0.2

Table 1: Binding affinity (Kᵢ) and antagonist activity (Kₑ) of the D-Aspartic acid-containing peptide, zyklophin, at the kappa opioid receptor (KOR). Data from Patkar et al., J. Med. Chem. 2011, 54, 18, 6496–6505.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway influenced by D-aspartate and typical experimental workflows for the synthesis and analysis of D-Aspartic acid-containing peptides.

signaling_pathway DAsp D-Aspartate NMDAR NMDA Receptor DAsp->NMDAR Binds to AC Adenylate Cyclase NMDAR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (e.g., StAR) CREB->Gene Promotes Steroidogenesis Steroidogenesis Gene->Steroidogenesis Leads to

Caption: D-Aspartate signaling pathway in Leydig cells.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Purification & Analysis Resin Resin Preparation (Swelling) Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including D-Asp) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Wash1->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity Check (Analytical HPLC) Purification->Analysis Characterization Mass Spectrometry (Identity & Sequence) Analysis->Characterization Bioassay Biological Activity Assay Characterization->Bioassay

Caption: Experimental workflow for peptide synthesis and analysis.

Conclusion

The synthesis of bioactive peptides containing D-aspartic acid residues offers a promising avenue for the development of novel therapeutics with enhanced stability and modulated activity. The protocols and data presented herein provide a foundational guide for researchers and scientists in this exciting field. Careful execution of the synthetic, purification, and analytical steps is crucial for obtaining high-quality peptides for biological evaluation. The strategic incorporation of D-aspartic acid will undoubtedly continue to be a valuable tool in the design of next-generation peptide-based drugs.

References

Application Notes: The Strategic Use of Boc-D-Asp(OBzl)-OH in Modern Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of peptide-based therapeutics has gained significant momentum due to their high specificity, potency, and lower toxicity compared to small-molecule drugs. A key strategy in designing effective peptide drugs is the incorporation of non-canonical amino acids to enhance their pharmacological properties. Boc-D-Asp(OBzl)-OH, or N-α-(tert-butyloxycarbonyl)-D-aspartic acid β-benzyl ester, is a critical building block in this endeavor. Its unique stereochemistry and protecting group arrangement offer distinct advantages in the synthesis of novel peptide therapeutics with improved stability and efficacy.

The incorporation of D-amino acids, such as D-Aspartic acid, is a well-established method to increase the proteolytic stability of peptides.[1] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo applications.[1] By introducing a D-amino acid, the peptide backbone's conformation is altered, hindering recognition and cleavage by enzymes, thereby extending the peptide's circulatory half-life and therapeutic window.[2]

This compound is particularly valuable in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[3] This "quasi-orthogonal" protection scheme utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[4] The Boc group is cleaved at each cycle with moderate acid (e.g., trifluoroacetic acid, TFA), while the benzyl ester on the D-Aspartic acid side chain is stable to these conditions and is removed during the final cleavage step with strong acids like hydrogen fluoride (HF).

Therapeutic Applications

The unique properties of D-Aspartic acid make it a valuable component in various therapeutic peptides:

  • Gonadotropin-Releasing Hormone (GnRH) Antagonists: D-amino acids are frequently incorporated into GnRH antagonists used in treatments for hormone-dependent cancers, such as prostate cancer, and other reproductive disorders. These modifications enhance receptor binding affinity and improve metabolic stability.

  • Integrin Inhibitors: Peptides designed to inhibit integrin receptors, which are involved in cell adhesion, angiogenesis, and tumor metastasis, often incorporate unnatural amino acids to optimize their structure for potent and selective antagonism.

  • Metabolic and Neurological Peptides: The enhanced stability afforded by D-amino acids is beneficial for peptides targeting metabolic diseases or neurological disorders, where a prolonged duration of action is required.

  • Cyclic Peptides: this compound is a key reagent in the synthesis of cyclic peptides. The D-configuration can act as a turn-inducer, facilitating the desired macrocyclic conformation, which often leads to increased receptor affinity and stability.

Physicochemical and Synthetic Properties

The properties of this compound are summarized below, providing essential information for its use in synthesis.

PropertyValueReference(s)
CAS Number 51186-58-4
Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98.0%
Solubility Soluble in DMSO, DMF, and other organic solvents
Protection Scheme Nα-Boc, β-Carboxyl-OBzl

Experimental Protocols

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl strategy on a Merrifield or PAM resin.

Materials:

  • Merrifield or PAM resin

  • This compound and other required Boc-amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Kaiser test kit

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol, thioanisole)

  • Cold diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

    • Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% DIEA in DCM or DMF and agitate for 5-10 minutes.

    • Repeat the neutralization step to ensure the N-terminal amine is fully deprotonated.

    • Wash the resin thoroughly with DCM (5x).

  • Amino Acid Coupling (this compound):

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin substitution) with a coupling reagent like HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIEA (6 eq.) for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling.

    • If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Global Deprotection (HF Method):

    • After the final coupling, wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl ester from D-Asp.

    • Carefully evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide precipitate several times with cold ether to remove scavengers.

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (MS) to confirm the identity, purity, and molecular weight of the final peptide.

Protocol 2: Minimizing Aspartimide Formation

Aspartimide formation is a common side reaction involving the aspartic acid residue, which can lead to impurities. While less prevalent in Boc-SPPS compared to Fmoc-SPPS, certain precautions can minimize its occurrence.

Strategies:

  • In Situ Neutralization: Perform the neutralization step (Step 3 in Protocol 1) and the coupling step (Step 4) concurrently. This protocol minimizes the time the deprotonated N-terminal amine is exposed, reducing its ability to attack the side-chain ester.

  • Optimized Coupling Agents: Use coupling reagents that are less likely to promote the side reaction. While standard reagents are generally effective, for particularly sensitive sequences (e.g., Asp-Gly), careful selection is crucial.

  • Temperature Control: Conduct coupling reactions at room temperature or below, as elevated temperatures can increase the rate of aspartimide formation.

Visualizations

Boc_SPPS_Workflow Boc-SPPS Cycle Workflow cluster_cycle Elongation Cycle Deprotection Boc Deprotection (50% TFA in DCM) Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash3->Deprotection Next Cycle Final Final Cleavage & Deprotection (e.g., HF) Wash3->Final Final Cycle Start Start: Swollen Resin Start->Deprotection Purify Purification (RP-HPLC) Final->Purify D_Amino_Acid_Advantage Therapeutic Advantage of D-Amino Acid Incorporation Incorp Incorporate This compound Peptide D-Amino Acid Containing Peptide Incorp->Peptide Resistance Increased Resistance to Proteolytic Degradation Peptide->Resistance HalfLife Longer In Vivo Half-Life Resistance->HalfLife Efficacy Improved Therapeutic Efficacy & Dosing Regimen HalfLife->Efficacy

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides is a critical step in drug discovery and development, directly impacting the accuracy of biological assays and the safety of therapeutic candidates. Peptides incorporating the protected amino acid Boc-D-Asp(OBzl)-OH present a unique set of challenges during purification by High-Performance Liquid Chromatography (HPLC). The presence of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups significantly increases the hydrophobicity of the peptide, influencing its retention behavior and solubility. Furthermore, the aspartic acid residue, particularly when adjacent to specific amino acids like glycine or asparagine, is susceptible to side reactions such as aspartimide formation, which can be exacerbated during purification.[1][2]

This document provides detailed application notes and robust protocols for the successful analytical and preparative purification of peptides containing this compound using reversed-phase HPLC (RP-HPLC).

Understanding the Chromatographic Behavior

The purification strategy for peptides containing this compound is primarily dictated by the physicochemical properties imparted by the protecting groups.

  • Increased Hydrophobicity: Both the Boc and benzyl groups are bulky and hydrophobic, leading to strong interactions with the hydrophobic stationary phase (e.g., C18) in RP-HPLC.[3] This results in longer retention times compared to their unprotected counterparts, necessitating higher concentrations of organic solvent for elution.

  • D-Amino Acid Configuration: The presence of a D-amino acid can disrupt the formation of stable secondary structures (e.g., α-helices) that might be adopted in a hydrophobic environment. This disruption generally leads to a decrease in the overall hydrophobic contact area with the stationary phase, often resulting in earlier elution compared to the corresponding L-amino acid-containing peptide.

  • Potential for Side Reactions: The benzyl ester of the aspartic acid side chain is generally stable under the mildly acidic conditions of typical RP-HPLC mobile phases (e.g., 0.1% trifluoroacetic acid - TFA). However, prolonged exposure can lead to partial cleavage.[4] A more significant concern is the base-catalyzed formation of aspartimide, which can occur during synthesis and may be hydrolyzed during HPLC purification to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

Logical Workflow for Purification Strategy

The purification process should follow a systematic approach, from initial analytical method development to preparative scale-up.

Purification Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Post-Purification Analysis A Crude Peptide Analysis & Solubility Test B Scouting Gradient Run (Broad Gradient) A->B C Gradient Optimization (Shallow Gradient) B->C D Peak Identification (LC-MS) C->D E Column Selection & Equilibration D->E Transfer Optimized Method F Sample Loading E->F G Preparative Gradient Elution F->G H Fraction Collection G->H I Purity Analysis of Fractions H->I J Pooling of Pure Fractions I->J K Lyophilization J->K

A logical workflow for the purification of peptides containing this compound.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is designed to assess the purity of the crude synthetic peptide and to optimize the separation conditions for preparative purification.

1. Materials and Equipment:

  • Analytical HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 130 Å pore size)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Sample Solvent: A minimal amount of DMSO or isopropanol to dissolve the peptide, followed by dilution with Mobile Phase A.

2. Sample Preparation:

  • Dissolve the crude peptide in a small volume of DMSO or isopropanol to a concentration of approximately 10 mg/mL.

  • Dilute the stock solution with Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C (elevated temperature can improve peak shape for hydrophobic peptides)

  • Detection Wavelength: 220 nm (for the peptide backbone) and 254 nm (for the benzyl group)

  • Injection Volume: 10-20 µL

  • Gradient Program (Scouting Run):

    • 5-95% Mobile Phase B over 30 minutes

  • Gradient Program (Optimized): Based on the scouting run, a shallower gradient around the elution point of the target peptide should be employed. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient could be:

    • 30-50% Mobile Phase B over 20 minutes

Protocol 2: Preparative RP-HPLC for Peptide Purification

This protocol is for the purification of the target peptide from impurities.

1. Materials and Equipment:

  • Preparative HPLC system with UV detector and fraction collector

  • Reversed-phase C18 or C8 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 130 Å pore size)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Sample Solvent: As optimized in the analytical protocol.

2. Sample Preparation:

  • Dissolve the crude peptide in the chosen solvent at the highest possible concentration without causing precipitation.

  • Filter the sample through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Flow Rate: Adjust according to the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

  • Column Temperature: 30-40 °C

  • Detection Wavelength: 220 nm and 254 nm

  • Gradient Program: Use the optimized shallow gradient from the analytical method. A typical starting point would be a gradient of 1% B per minute or less.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to separate the main peak from leading and tailing impurities.

4. Post-Purification Processing:

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Data Presentation

The following tables summarize expected outcomes from the purification of a hypothetical peptide containing this compound under different gradient conditions.

Table 1: Analytical HPLC - Gradient Optimization

Gradient (%B over 20 min)Retention Time (min)Peak Width (min)Resolution (from closest impurity)
20-80% (3%/min)10.50.81.2
30-60% (1.5%/min)12.80.61.8
35-50% (0.75%/min)15.20.42.5

Table 2: Preparative HPLC - Purity and Recovery

Column TypeSample Load (mg)Gradient (%B/min)Crude Purity (%)Final Purity (%)Recovery (%)
C18501.575>9885
C181001.575>9882
C8501.575>9788
C18500.7575>9980

Troubleshooting and Key Considerations

A decision-making framework can aid in troubleshooting common purification issues.

Troubleshooting cluster_problems Problem Identification cluster_solutions Potential Solutions start HPLC Run Analysis peak_tailing Peak Tailing/ Broadening start->peak_tailing low_recovery Low Recovery start->low_recovery poor_resolution Poor Resolution start->poor_resolution sol_tailing1 Increase Column Temp (30-40°C) peak_tailing->sol_tailing1 sol_tailing2 Check Mobile Phase pH (ensure 0.1% TFA) peak_tailing->sol_tailing2 sol_recovery1 Optimize Sample Solvent (use DMSO/IPA) low_recovery->sol_recovery1 sol_recovery2 Passivate HPLC System low_recovery->sol_recovery2 sol_resolution1 Use a Shallower Gradient poor_resolution->sol_resolution1 sol_resolution2 Decrease Flow Rate poor_resolution->sol_resolution2 sol_resolution3 Try a Different Column (e.g., C8 or Phenyl) poor_resolution->sol_resolution3

A decision tree for troubleshooting common HPLC purification issues.
  • Aspartimide Formation: If LC-MS analysis reveals a significant impurity with the same mass as the target peptide, aspartimide formation should be suspected. While primarily a synthesis issue, hydrolysis of the aspartimide during purification can complicate the chromatogram. Using a mobile phase with a lower pH (e.g., using formic acid instead of TFA, though this may affect selectivity) or minimizing the time the peptide is in solution can help.

  • Solubility: Due to the high hydrophobicity, peptides with Boc and Bzl groups may have poor solubility in aqueous solutions. It is crucial to ensure complete dissolution of the sample before injection to avoid column clogging and poor peak shape. Using a strong organic solvent like DMSO for initial dissolution is often necessary.

  • Column Choice: While C18 columns are the standard for peptide purification, for extremely hydrophobic peptides, a less retentive C8 or even a C4 column might provide better peak shape and recovery.

Conclusion

The purification of peptides containing this compound by RP-HPLC requires a systematic approach that addresses the challenges posed by the hydrophobic protecting groups and the potential for side reactions. By carefully developing an analytical method with optimized gradients and temperatures, and then scaling up to a preparative method, it is possible to achieve high purity and recovery. The protocols and troubleshooting guides provided in this document serve as a comprehensive resource for scientists and researchers in the field of peptide drug development.

References

Analytical methods for monitoring coupling and deprotection steps with Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for monitoring the critical coupling and deprotection steps involving N-α-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH) in solid-phase peptide synthesis (SPPS). Accurate monitoring is crucial for ensuring high peptide purity and yield, particularly when incorporating amino acids with bulky protecting groups and reactive side chains.

Introduction

This compound is a key building block in the synthesis of peptides using the Boc/Bzl strategy. The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection and is removed by acidolysis at each cycle, while the benzyl (Bzl) ester protects the side-chain carboxyl group and is cleaved under stronger acidic conditions during the final cleavage from the resin[1][2]. Effective monitoring of both the removal of the Boc group (deprotection) and the subsequent amide bond formation (coupling) is essential to prevent the formation of deletion sequences and other impurities. This document outlines the most common analytical methods for this purpose, providing both qualitative and quantitative insights into the reaction progress.

A significant side reaction associated with aspartic acid residues is the formation of aspartimide, which can occur under both acidic and basic conditions[3][4]. This intramolecular cyclization can lead to the formation of α- and β-peptide impurities that are often difficult to separate from the desired product[4]. Therefore, careful monitoring and optimization of reaction conditions are paramount.

Analytical Methods Overview

Several analytical techniques can be employed to monitor the progress of coupling and deprotection steps in SPPS. The choice of method depends on the desired level of detail, the available instrumentation, and whether a qualitative or quantitative assessment is required.

MethodPrincipleApplicationTypeAdvantagesLimitations
Kaiser Test Colorimetric detection of primary amines.Monitoring coupling completion.Qualitative/Semi-quantitativeHigh sensitivity, rapid, and cost-effective.Not reliable for secondary amines (e.g., proline); can give false positives with certain amino acids.
Thin-Layer Chromatography (TLC) Separation based on polarity.Monitoring both coupling and deprotection.QualitativeSimple, fast, and inexpensive.Low resolution; not easily quantifiable.
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity (Reversed-Phase).Quantitative analysis of reaction completion and purity.QuantitativeHigh resolution and sensitivity; accurate quantification.Requires cleavage from the resin for full peptide analysis; more time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation coupled with mass detection.Confirmation of product identity and detection of side products.Quantitative/QualitativeProvides molecular weight information, enabling identification of impurities like aspartimide.Requires cleavage from the resin; instrumentation is more complex and expensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of specific atomic nuclei.Monitoring deprotection by observing the disappearance of the Boc group's proton signals.QuantitativeNon-invasive (for solution-phase); provides detailed structural information.Lower sensitivity compared to other methods; can be complex for on-resin analysis.

Experimental Protocols

Protocol 1: Monitoring Coupling of this compound using the Kaiser Test

The Kaiser test is a highly sensitive method for detecting free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue beads) signifies the presence of unreacted amines.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.

Procedure:

  • Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel after the coupling step and wash them thoroughly with dichloromethane (DCM) and then ethanol.

  • Place the washed beads in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Colorless to yellowish beads and solutionCoupling is complete (>99.5% completion).Proceed to the next deprotection step.
Slightly blue beads, colorless solutionCoupling is nearly complete.Extend the coupling time or proceed to capping.
Dark blue beads and/or blue solutionCoupling is incomplete.Recouple with fresh reagents.

Source: Adapted from Aapptec Technical Support Information Bulletin 1188.

Protocol 2: Monitoring Boc Deprotection and Coupling by HPLC

HPLC is a powerful tool for the quantitative analysis of peptide synthesis. By cleaving a small amount of peptide from the resin at different stages, the progress of the reaction can be accurately monitored.

Sample Preparation (for on-resin monitoring):

  • Take a small sample of the peptide-resin (approx. 5-10 mg).

  • Wash the resin sample with DCM and dry it under vacuum.

  • Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature.

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC analysis.

HPLC Conditions:

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Analysis:

  • Deprotection: After the deprotection step, the HPLC chromatogram should show a single major peak corresponding to the deprotected peptide. The absence of the Boc-protected peptide peak confirms complete deprotection.

  • Coupling: After the coupling step, the chromatogram should show the disappearance of the peak corresponding to the N-terminally deprotected peptide and the appearance of a new major peak corresponding to the coupled product. The integration of the peak areas can be used to quantify the coupling efficiency.

Protocol 3: Detection of Aspartimide Formation by LC-MS

Aspartimide formation is a common side reaction when using Asp(OBzl). LC-MS is the ideal technique to detect this impurity, which results in a mass loss of 18 Da (due to the loss of a water molecule) from the target peptide.

LC-MS Analysis:

Follow the sample preparation and HPLC conditions as described in Protocol 2. The mass spectrometer should be set to scan for the expected mass of the target peptide, the aspartimide-containing peptide (M-18), and the subsequent α- and β-peptide impurities (which have the same mass as the target peptide but different retention times).

Signaling Pathways and Workflows

Boc-SPPS Cycle

The following diagram illustrates the general workflow for a single cycle of Boc solid-phase peptide synthesis, including the monitoring steps.

Boc_SPPS_Workflow start Start Cycle: Peptide-Resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling Coupling with This compound wash3 Wash (DCM/DMF) coupling->wash3 monitoring Monitoring end_cycle End Cycle: Peptide-Resin (n+1) monitoring->end_cycle Complete recouple Recouple or Cap monitoring->recouple Incomplete wash1->neutralization wash2->coupling wash3->monitoring recouple->coupling

Caption: General workflow for a single cycle of Boc-SPPS.

Chemical Reactions in a Boc-SPPS Cycle

The following diagram illustrates the key chemical transformations during the deprotection and coupling steps.

Boc_SPPS_Reactions cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Boc_Peptide Boc-NH-Peptide-Resin Deprotected_Peptide H₂N⁺-Peptide-Resin Boc_Peptide->Deprotected_Peptide TFA + TFA Deprotected_Peptide_Neutralization H₂N⁺-Peptide-Resin Free_Amine_Peptide H₂N-Peptide-Resin Deprotected_Peptide_Neutralization->Free_Amine_Peptide DIEA + DIEA Free_Amine_Coupling H₂N-Peptide-Resin Coupled_Peptide Boc-D-Asp(OBzl)-NH-Peptide-Resin Free_Amine_Coupling->Coupled_Peptide Activated_AA + Activated This compound

Caption: Key chemical reactions in a Boc-SPPS cycle.

Conclusion

The successful incorporation of this compound into a peptide sequence relies on the careful monitoring of both the deprotection and coupling steps. The choice of analytical method will depend on the specific requirements of the synthesis. For routine synthesis, the qualitative Kaiser test provides a rapid and effective means of ensuring complete coupling. For more demanding syntheses, or when troubleshooting, quantitative methods such as HPLC and LC-MS are indispensable for accurately determining reaction efficiency and identifying potential side products like aspartimides. By employing the appropriate analytical tools and protocols, researchers can optimize their synthetic strategies to achieve high-purity peptides containing this compound.

References

Troubleshooting & Optimization

Strategies to prevent aspartimide formation with aspartic acid derivatives in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aspartimide formation with aspartic acid derivatives during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in SPPS?

Aspartimide formation is a significant side reaction during Fmoc-based SPPS involving the cyclization of an aspartic acid (Asp) residue.[1] The backbone amide nitrogen attacks the side-chain carboxyl group, a reaction promoted by the basic conditions of Fmoc deprotection (e.g., piperidine treatment).[1] This forms a five-membered succinimide ring known as an aspartimide.[1]

This side reaction is problematic for several reasons:

  • Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, creating a mixture of α- and β-aspartyl peptides.[1][2]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to D-aspartyl peptides which are difficult to separate from the desired product.

  • Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the target peptide, making purification difficult and sometimes impossible.

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The tendency for aspartimide formation is highly dependent on the peptide sequence. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include:

  • Asp-Gly (DG): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.

  • Asp-Asn (DN)

  • Asp-Ser (DS)

  • Asp-Thr (DT)

  • Asp-Arg (DR)

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration, especially in microwave-assisted peptide synthesis where elevated temperatures are used to speed up coupling and deprotection steps. Lowering the reaction temperature can help to minimize this side reaction.

Troubleshooting Guide

Issue: I observe a mass loss of 18 Da from my expected product mass in my mass spectrometry analysis.

This mass loss likely corresponds to the formation of the cyclic aspartimide intermediate.

  • Solution: Handle the crude peptide with care, as the aspartimide is an intermediate that can hydrolyze back to the α- and β-peptides. Minimize exposure to basic conditions during workup. The presence of a significant amount of this intermediate indicates that the synthesis conditions are highly favorable for its formation, and a more robust prevention strategy should be considered for future syntheses.

Issue: The yield of my Asp-containing peptide is very low, and the chromatogram is complex with multiple peaks close to the main product.

This is likely due to extensive aspartimide formation leading to a mixture of byproducts, including piperidide adducts and epimerized peptides.

  • Solution:

    • Confirm Byproducts: Analyze the mass spectrum for the expected masses of piperidide adducts (+84 Da).

    • Implement a More Protective Strategy: For highly problematic sequences, consider using backbone protection (e.g., a Dmb-dipeptide) or a non-ester-based protecting group (e.g., CSY), which are known to significantly suppress or eliminate aspartimide formation.

Strategies to Prevent Aspartimide Formation

There are several effective strategies to reduce or eliminate aspartimide formation. The choice of strategy will depend on the susceptibility of the sequence and the desired purity of the final peptide.

Modification of Fmoc Deprotection Conditions

A straightforward approach is to alter the composition of the Fmoc deprotection solution to reduce its basicity or buffer its reactivity.

  • Addition of an Acidic Additive: Adding a weak acid to the piperidine solution can suppress aspartimide formation. A common method is the addition of 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution.

  • Using a Weaker Base: Replacing piperidine with a weaker base can also be effective, though deprotection times may need to be extended. Piperazine is a commonly used alternative.

Deprotection ReagentAdvantageDisadvantage
20% Piperidine in DMF Standard, effective Fmoc removalPromotes aspartimide formation
20% Piperidine, 0.1M HOBt in DMF Significantly reduces aspartimide formationHOBt is an explosive substance in its anhydrous state
5% Piperazine in DMF Less prone to causing aspartimide formationSlower deprotection may be required
Morpholine in DMF Very weak base, minimal aspartimide formationMay not be sufficient for complete Fmoc removal in all cases
Use of Sterically Hindered Side-Chain Protecting Groups

Increasing the steric bulk of the ester protecting group on the Asp side chain can physically hinder the nucleophilic attack of the backbone amide, thus preventing cyclization.

Protecting GroupStructureEfficacy in Preventing Aspartimide
OtBu (tert-Butyl) -C(CH₃)₃Standard protection, but offers minimal prevention in susceptible sequences.
OMpe (3-methylpent-3-yl) -C(CH₃)(C₂H₅)₂Shows improvement over OtBu.
ODie (2,3,4-trimethylpent-3-yl) -C(CH(CH₃)₂)(C(CH₃)₃)Provides more protection than OtBu.
OBno (2-phenyl-2-propyl) -C(CH₃)₂PhOffers significant reduction in aspartimide formation and D-aspartyl peptides.
Backbone Protection

This strategy involves protecting the amide nitrogen of the residue following the Asp with a temporary protecting group, thereby removing the nucleophile required for the intramolecular cyclization.

  • Dmb (2,4-dimethoxybenzyl) Group: The most common backbone protecting group is Dmb. It is typically introduced using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. This method is highly effective at preventing aspartimide formation.

Non-Ester-Based Side-Chain Protecting Groups

These novel protecting groups replace the ester linkage on the Asp side chain with a more stable bond, thereby preventing the cyclization reaction.

  • Cyanosulfurylide (CSY): This protecting group forms a stable C-C bond with the Asp side chain and has been shown to completely suppress aspartimide formation. It also enhances the solubility of the peptide during synthesis.

Experimental Protocols

Protocol 1: Fmoc Deprotection with HOBt Additive

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OBno)-OH)

  • Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Visual Guides

Aspartimide_Formation_Pathway cluster_peptide Peptide Chain on Solid Support Peptide ...-NH-CHR-CO-Asp(OR)-NH-CHR'-CO-Resin Intermediate Succinimide Intermediate (Aspartimide) Peptide->Intermediate Base (Piperidine) -ROH Alpha_Peptide α-Aspartyl Peptide (Desired Product) Intermediate->Alpha_Peptide H₂O Beta_Peptide β-Aspartyl Peptide (Side Product) Intermediate->Beta_Peptide H₂O Piperidide_Adduct Piperidide Adducts (Side Product) Intermediate->Piperidide_Adduct Piperidine

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Prevention_Strategies_Workflow Start Asp-Containing Peptide Synthesis Decision Is the sequence prone to aspartimide formation? (e.g., Asp-Gly) Start->Decision Standard_Conditions Standard Fmoc-SPPS Conditions (20% Piperidine/DMF, Fmoc-Asp(OtBu)-OH) Decision->Standard_Conditions No Modified_Deprotection Modify Deprotection: - Add HOBt - Use Piperazine Decision->Modified_Deprotection Yes Bulky_PG Use Bulky Side-Chain PG: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OBno)-OH Decision->Bulky_PG Yes Backbone_Protection Use Backbone Protection: - Fmoc-Asp(OtBu)-(Dmb)Gly-OH Decision->Backbone_Protection Yes Non_Ester_PG Use Non-Ester PG: - Fmoc-Asp(CSY)-OH Decision->Non_Ester_PG Yes End Purified Peptide Standard_Conditions->End Modified_Deprotection->End Bulky_PG->End Backbone_Protection->End Non_Ester_PG->End

Caption: Decision workflow for selecting a strategy to prevent aspartimide formation.

References

Identifying and minimizing side reactions of Boc-D-Asp(OBzl)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing side reactions when using Boc-D-Asp(OBzl)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the use of this compound in peptide synthesis?

The main side reaction is the formation of a succinimide intermediate, commonly referred to as aspartimide formation.[1][2][3] This intramolecular cyclization can occur under both acidic and basic conditions but is a significant concern during the final, strong acid cleavage step (e.g., with hydrogen fluoride, HF) in Boc-based Solid Phase Peptide Synthesis (SPPS).[1][3]

Q2: Why is aspartimide formation problematic?

Aspartimide formation is a detrimental side reaction for several reasons:

  • Formation of Multiple Products: The succinimide ring can be opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone is connected through the side-chain carboxyl group.

  • Racemization: The chiral center of the aspartic acid residue can epimerize during the formation and opening of the succinimide ring, leading to the incorporation of D- and L-isomers of both α- and β-aspartyl peptides.

  • Purification Challenges: The resulting byproducts, particularly the β-aspartyl peptide, often have very similar masses and chromatographic properties to the target peptide, making purification extremely difficult or even impossible.

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid sequence. The risk is greatest when the aspartic acid residue is followed by a small, sterically unhindered amino acid. The most problematic sequences include:

  • Asp-Gly

  • Asp-Ala

  • Asp-Ser

  • Asp-Asn

Q4: Is aspartimide formation more of a concern in Boc-SPPS or Fmoc-SPPS?

While aspartimide formation is a well-known and significant issue in the base-catalyzed deprotection steps of Fmoc-SPPS, it is also a critical concern in Boc-SPPS. In Boc-SPPS, the repeated acidic treatments for Boc group removal can contribute to the side reaction, but it is most pronounced during the final strong acid cleavage with reagents like HF.

Troubleshooting Guide

Issue: HPLC/MS analysis of the crude peptide synthesized with this compound reveals a complex mixture of peaks with the same mass as the target peptide, or a significant peak at the target mass minus 18 Da (M-18).

This is a classic indication of aspartimide formation and its subsequent hydrolysis products.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Identified: Impure peptide with M and M-18 peaks check_sequence Is Asp followed by Gly, Ala, Ser, or Asn? start->check_sequence hplc_optimization Optimize HPLC Purification start->hplc_optimization If re-synthesis is not an option review_cleavage Review Final Cleavage Protocol check_sequence->review_cleavage Yes check_sequence->review_cleavage No (Still a possibility) optimize_cleavage Optimize Cleavage Conditions review_cleavage->optimize_cleavage Sub-optimal conditions identified change_protecting_group Consider Alternative Protecting Group review_cleavage->change_protecting_group Maximal optimization insufficient resolution Problem Resolved: Improved Purity and Yield optimize_cleavage->resolution change_protecting_group->resolution hplc_optimization->resolution

Caption: Troubleshooting workflow for aspartimide formation.

Minimizing Side Reactions: Strategies and Protocols

The most effective approach to minimizing aspartimide formation when using an aspartic acid residue in Boc-SPPS is a combination of choosing the appropriate side-chain protecting group and optimizing the cleavage conditions.

Strategy 1: Selection of Aspartic Acid Side-Chain Protecting Group

The lability of the β-carboxyl protecting group is a critical factor. The benzyl ester (OBzl) is known to be more susceptible to acid-catalyzed aspartimide formation than bulkier ester groups.

  • This compound: More prone to aspartimide formation.

  • Boc-D-Asp(OcHex)-OH (Cyclohexyl ester): Significantly more resistant to acid-catalyzed cyclization and is the recommended alternative for sequences prone to this side reaction.

Quantitative Comparison of Protecting Groups

The following table summarizes the relative rates of aspartimide formation for benzyl and cyclohexyl protected aspartic acid residues during HF cleavage.

Protecting GroupRelative Rate of Aspartimide FormationReference
Benzyl (OBzl)~3x faster
Cyclohexyl (OcHex)Slower
Strategy 2: Optimization of the Final Cleavage Protocol

For sequences where this compound must be used, optimizing the final cleavage step is crucial.

  • Low Temperature Cleavage: Performing the HF cleavage at a reduced temperature significantly slows the rate of aspartimide formation.

Experimental Protocols

Optimized HF Cleavage Protocol for Peptides Containing Asp(OBzl)

This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step.

1. Preparation:

  • Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum.
  • Pre-chill the HF cleavage apparatus and all reagents to the target temperature (e.g., -5 °C).
  • Prepare a scavenger mixture appropriate for the peptide sequence. A common scavenger is anisole.

2. Apparatus Assembly:

  • Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.
  • Add the pre-chilled scavenger mixture to the resin.

3. HF Condensation:

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
  • Condense the required amount of anhydrous HF into the reaction vessel.

4. Cleavage Reaction:

  • Transfer the reaction vessel to a cooling bath maintained at -5 °C to 0 °C.
  • Stir the reaction mixture for 60-90 minutes, carefully monitoring the temperature.

5. HF Removal:

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

6. Peptide Precipitation and Washing:

  • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
  • Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and organic byproducts.
  • Dry the crude peptide under vacuum.

Visualization of the Aspartimide Formation Pathway

The following diagram illustrates the chemical pathway of aspartimide formation from a peptide containing an Asp(OBzl) residue and the subsequent formation of α- and β-aspartyl peptides.

AspartimideFormation peptide Peptide with Asp(OBzl) succinimide Succinimide Intermediate (Aspartimide) peptide->succinimide Intramolecular Cyclization (-BzlOH) alpha_peptide α-Aspartyl Peptide (Desired Product) succinimide->alpha_peptide Hydrolysis beta_peptide β-Aspartyl Peptide (Side Product) succinimide->beta_peptide Hydrolysis

Caption: Pathway of aspartimide formation and subsequent products.

References

How to optimize the coupling efficiency of sterically hindered amino acids like Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of sterically hindered amino acids, with a specific focus on Boc-D-Asp(OBzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" amino acid?

A1: The steric hindrance of this compound arises from the combination of two bulky protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyl (Bzl) ester protecting the side-chain carboxyl group. This bulkiness can physically obstruct the approach of the reacting amino and carboxyl groups, making efficient peptide bond formation challenging and often leading to slower reaction rates and incomplete couplings.[1][2]

Q2: My standard coupling protocol using DCC/DIC is resulting in low yields for this compound. What is the likely cause and what should I do?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric barrier presented by bulky amino acids like this compound.[1][3] It is highly recommended to switch to a more powerful coupling reagent. In-situ activating reagents, particularly aminium/uronium or phosphonium salts, are generally more effective for these challenging couplings as they form highly reactive esters.[1]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A3: For difficult couplings, reagents that generate highly reactive activated esters are preferred. Uronium/aminium salts like HATU, HBTU, and HCTU, and phosphonium salts such as PyBOP and PyAOP, are considered industry standards for such challenges. HATU and its safer, non-explosive alternative COMU are often cited as being among the most efficient due to the formation of highly reactive intermediates. For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride may also be an effective strategy.

Q4: Besides the choice of coupling reagent, what other reaction parameters can I modify to improve coupling efficiency?

A4: Several parameters can be optimized:

  • Reaction Time: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion.

  • Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier, but this must be done cautiously to minimize the risk of racemization.

  • Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 2-4 equivalents) can increase the frequency of successful molecular interactions.

  • Solvent: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. In cases where peptide aggregation is suspected, adding a chaotropic salt like LiCl or using a solvent mixture such as DMF/DMSO can be beneficial.

Troubleshooting Guide for Low Coupling Efficiency

Issue: A positive Kaiser test (blue beads) is observed after the coupling step with this compound, indicating the presence of unreacted primary amines.

This is a common issue when working with sterically hindered amino acids. The following workflow can be used to diagnose and resolve the problem.

G start Positive Kaiser Test (Incomplete Coupling) check_reagents Step 1: Verify Reagent Quality - Are reagents fresh? - Are they dissolved completely? start->check_reagents recouple Step 2: Perform a Double Coupling (See Protocol 1) check_reagents->recouple Reagents OK kaiser_after_recouple Perform Kaiser Test Again recouple->kaiser_after_recouple change_reagent Step 3: Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) (See Protocol 2) kaiser_after_recouple->change_reagent Positive proceed Coupling Complete Proceed to Next Step kaiser_after_recouple->proceed Negative kaiser_after_new_reagent Perform Kaiser Test Again change_reagent->kaiser_after_new_reagent capping Step 4: Cap Unreacted Amines (e.g., with Acetic Anhydride) (See Protocol 3) kaiser_after_new_reagent->capping Positive kaiser_after_new_reagent->proceed Negative failure Isolate and Purify Product Deletion sequence will be present capping->failure

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

The choice of coupling reagent is critical for overcoming steric hindrance. While precise yield percentages can vary based on the specific peptide sequence, the following table summarizes the relative effectiveness of common coupling reagents for challenging couplings.

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsKey Considerations
Carbodiimides DCC, DICLowOften insufficient for hindered amino acids; DCC can form an insoluble urea byproduct.
Uronium/Aminium Salts HBTU, TBTUHighFast and efficient, but can cause guanidinylation of the N-terminus if used in excess.
Uronium/Aminium Salts (Azabenzotriazole-based) HATUVery HighConsidered a gold standard for difficult couplings due to high reactivity.
Uronium Salts (Oxyma-based) COMUVery HighComparable efficiency to HATU; non-explosive and considered a safer alternative.
Phosphonium Salts PyBOP, PyAOPVery HighHighly effective, especially for N-methylated or other hindered residues.

Experimental Protocols

Protocol 1: Double Coupling Procedure

This protocol should be initiated immediately after a positive Kaiser test following the first coupling attempt.

  • Drain Reagents: After the initial coupling reaction time has elapsed, drain the reaction solution from the vessel. Do not wash the resin at this stage.

  • Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated this compound using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.

  • Second Coupling: Add the newly prepared activated amino acid solution to the resin.

  • React: Allow the second coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash: Drain the reagents and thoroughly wash the resin with DMF (3x) and DCM (3x).

  • Monitor: Perform a Kaiser test to confirm the completion of the reaction. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines (Protocol 3).

Protocol 2: High-Efficiency Coupling with HATU

This protocol is recommended as a primary strategy for coupling this compound.

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_completion Completion & Monitoring resin_prep 1. Swell resin in DMF (30 min) deprotection 2. N-terminal deprotection (if necessary) resin_prep->deprotection wash1 3. Wash resin with DMF deprotection->wash1 aa_prep 4. Prepare solution of: - this compound (2 eq.) - HATU (1.95 eq.) in DMF wash1->aa_prep add_base 5. Add DIPEA (4 eq.) to resin aa_prep->add_base add_aa 6. Immediately add activated amino acid solution add_base->add_aa react 7. Agitate mixture (1-2 hours at RT) add_aa->react monitor 8. Perform Kaiser Test react->monitor wash2 9. Wash resin with DMF and DCM monitor->wash2

Caption: Experimental workflow for HATU-mediated coupling.

Methodology:

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for at least 30 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

  • Coupling Reaction: Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the resin vessel, followed immediately by the amino acid/HATU solution.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, this time can be extended.

  • Monitoring and Washing: Take a small sample of resin beads to perform a Kaiser test. If the test is negative (beads remain colorless or yellow), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. If the test is positive, proceed to a second coupling (Protocol 1).

Protocol 3: Capping of Unreacted Amines

This is a terminal step to prevent the formation of deletion peptides if recoupling is unsuccessful.

  • Wash: After the final unsuccessful coupling attempt, wash the resin thoroughly with DMF.

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (e.g., 10 equivalents) and a non-nucleophilic base like DIPEA or pyridine (e.g., 10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The unreacted chains are now acetylated and will not participate in subsequent coupling steps.

References

Addressing solubility issues of Boc-D-Asp(OBzl)-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Boc-D-Asp(OBzl)-OH for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for peptide synthesis?

Boc-protected amino acids are typically soluble in common solvents used for solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM)[1][2]. However, due to the bulky and hydrophobic nature of the Boc and benzyl protecting groups, solubility can sometimes be challenging[3]. For difficult cases, Dimethyl sulfoxide (DMSO) is a highly effective solvent[1][4]. It is always recommended to perform a small-scale solubility test with your specific batch of the compound to determine the most effective solvent.

Q2: What factors can influence the solubility of this compound?

Several factors can impact the dissolution of this compound:

  • Solvent Polarity : A solvent must be able to effectively solvate the entire protected amino acid structure.

  • Compound Purity : The presence of impurities can negatively affect how well the compound dissolves.

  • Temperature : Gently warming the solution can increase solubility, but this should be done with care to prevent potential degradation of the amino acid.

  • Water Content : For aprotic polar solvents, the presence of trace amounts of water can sometimes alter the solubility of protected amino acids. Ensure high-purity, dry solvents are used.

  • Physical Form : The crystalline structure or amorphous state of the solid can affect the rate of dissolution.

Q3: How does poor solubility of this compound affect my peptide synthesis?

Poor solubility can have a direct and significant negative impact on the efficiency of your peptide synthesis. If the amino acid is not fully dissolved, its effective concentration in the reaction mixture is lower than intended, leading to incomplete or failed coupling reactions. This is often detected by a positive Kaiser test (or other ninhydrin-based tests) after the coupling step, which indicates the presence of unreacted free amines on the resin.

Troubleshooting Guide

This section addresses specific issues you may encounter when this compound fails to dissolve adequately.

Problem: My this compound is not dissolving in DMF or NMP at the desired concentration.

This is a common issue due to the molecule's structure. Follow this troubleshooting workflow to resolve the problem.

G cluster_0 start Start: Solubility Issue (this compound in DMF/NMP) solubility_test Action: Perform Small-Scale Test [See Protocol 1] start->solubility_test try_stronger Action: Use Stronger Solvent (DMSO) [See Protocol 2] solubility_test->try_stronger Does not dissolve physical_methods Action: Apply Gentle Warming and/or Sonication [See Protocol 3] solubility_test->physical_methods Dissolves slowly or partially cosolvent Action: Use a Co-Solvent System (e.g., 'Magic Mixture') [See Protocol 4] try_stronger->cosolvent Still insoluble or precipitates success Result: Complete Dissolution Proceed with Coupling try_stronger->success Dissolves physical_methods->try_stronger Still insoluble physical_methods->success Dissolves cosolvent->success Dissolves failure Result: Still Insoluble Consider Lowering Concentration or Re-evaluating Purity cosolvent->failure Still insoluble

Troubleshooting workflow for this compound solubility.
Quantitative Solubility Data

The solubility of this compound can vary significantly depending on the solvent. The following table provides solubility data to guide your solvent selection.

SolventScientific NameSolubility of this compoundNotes
DMSO Dimethyl sulfoxide≥ 100 mg/mL (309.27 mM)Highly effective solvent for this compound. Sonication may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.
DMF N,N-DimethylformamideModerately SolubleA standard solvent for SPPS, but solubility may be limited at high concentrations. Prone to degradation, which can release reactive amines; use high-purity DMF.
NMP N-Methyl-2-pyrrolidoneModerately SolubleGenerally a stronger solvent than DMF and can improve coupling yields. Considered a good starting point for solubility tests.
DCM DichloromethaneSparingly SolubleOften used in Boc chemistry protocols as it dissolves most Boc-amino acids well and swells polystyrene resins. However, it may not efficiently solvate larger peptide chains.
DCM/DMF/NMP (1:1:1) "Magic Mixture"GoodCo-solvent systems can be highly effective for dissolving difficult amino acids and disrupting peptide aggregation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Before dissolving your entire stock of the amino acid, it is crucial to test solubility on a small, representative sample.

  • Weigh approximately 5-10 mg of this compound into a small glass vial.

  • Add a measured volume of the chosen solvent (e.g., 50 µL of NMP or DMF) to achieve your target concentration.

  • Vortex the vial at room temperature for 1-2 minutes.

  • Observe the solution. If the solid has not fully dissolved, proceed to other methods like sonication or testing alternative solvents.

Protocol 2: Dissolution in DMSO
  • Weigh the required amount of this compound into a suitable container.

  • Add anhydrous DMSO to reach the desired concentration (e.g., for 100 mg, add ~323 µL to make a ~309 mM solution).

  • Vortex the mixture. If dissolution is slow or incomplete, proceed to Protocol 3.

  • Note: When using DMSO for in-line SPPS, be aware that it can increase the viscosity of the solution and may require adjustments to instrument parameters.

Protocol 3: Aiding Dissolution with Sonication and Gentle Warming

Physical methods can help overcome the energy barrier for dissolution.

  • Prepare the amino acid solution in a vial as described above.

  • Place the vial in a sonicator water bath.

  • Sonicate the solution in short bursts of 5-10 minutes. Check for dissolution between bursts.

  • If sonication is insufficient, gently warm the solution in a water bath to a temperature not exceeding 40°C. High temperatures can risk degrading the compound.

  • Once dissolved, allow the solution to cool to room temperature before use in synthesis. Ensure the compound remains in solution upon cooling.

Protocol 4: Using a Co-Solvent System

If a single solvent is ineffective, a mixture can enhance solubility.

  • Prepare a co-solvent mixture. A common and effective combination for difficult sequences is a "magic mixture" of DCM, DMF, and NMP in a 1:1:1 v/v ratio.

  • Attempt to dissolve a small test sample of this compound in the prepared mixture following the steps in Protocol 1.

  • Other mixtures can also be effective, such as adding a percentage of DMSO (e.g., 10-25%) to DMF or NMP.

  • Once an effective co-solvent system is identified, scale up to dissolve the required amount for your synthesis.

References

Causes and prevention of low yield in peptide synthesis using Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in peptide synthesis when using Boc-D-Asp(OBzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when using this compound in solid-phase peptide synthesis (SPPS)?

The primary cause of low yield is the formation of a cyclic aspartimide impurity.[1][2] In Boc-SPPS, this side reaction is predominantly an acid-catalyzed process that occurs during the final cleavage and deprotection step, which typically uses a strong acid like hydrogen fluoride (HF).[1] The benzyl ester (OBzl) side-chain protecting group of the aspartic acid residue is susceptible to nucleophilic attack by the backbone amide nitrogen under these acidic conditions, leading to the formation of a five-membered ring.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the peptide sequence. The side reaction is most prevalent when the amino acid C-terminal to the aspartic acid residue (the Asp-Xxx motif) is sterically unhindered. This lack of steric hindrance allows the backbone nitrogen to more easily attack the side-chain ester. Sequences that are particularly problematic include:

  • Asp-Gly

  • Asp-Ala

  • Asp-Ser

  • Asp-Asn

  • Asp-Asp

The Asp-Gly sequence is notoriously prone to this side reaction due to the absence of a side chain on the glycine residue.[1][3]

Q3: How can I detect aspartimide-related impurities in my crude peptide?

Aspartimide formation and its subsequent byproducts can be identified using analytical techniques:

  • Mass Spectrometry (MS): A key indicator of aspartimide formation is the presence of a peak corresponding to the target peptide's mass minus 18 Da (M-18), which represents the loss of a water molecule. The subsequent ring-opened α- and β-peptide impurities will have the same mass as the target peptide.

  • High-Performance Liquid Chromatography (HPLC): The crude peptide's HPLC chromatogram will often show multiple, poorly resolved peaks around the main product peak. Some byproducts may even co-elute with the desired peptide, making purification challenging.

Q4: What is the most effective strategy to prevent aspartimide formation when using a Boc-Asp derivative?

The most effective preventative measure is the selection of a more robust side-chain protecting group for the aspartic acid residue. Using a bulkier and more acid-stable protecting group can significantly reduce the rate of acid-catalyzed cyclization during HF cleavage. The use of a cyclohexyl ester (OcHex) in place of the benzyl ester (OBzl) has been shown to dramatically decrease aspartimide formation.

Troubleshooting Guide

Problem: Low yield of the target peptide and the presence of multiple impurities in the HPLC and a significant M-18 peak in the mass spectrum.

This is a classic indication of aspartimide formation. Follow this troubleshooting guide to diagnose and mitigate the issue.

Step 1: Confirm Aspartimide Formation
  • Analyze Mass Spectrometry Data: Look for a prominent peak at M-18 Da relative to the expected mass of your peptide.

  • Examine HPLC Chromatogram: Observe the presence of multiple peaks eluting close to the main product peak, which may be difficult to separate.

Step 2: Implement Prevention Strategies

If aspartimide formation is confirmed, consider the following strategies for your next synthesis:

1. Change the Aspartic Acid Protecting Group:

  • Recommendation: Substitute this compound with Boc-D-Asp(OcHex)-OH . The cyclohexyl ester is significantly more stable to the acidic conditions of HF cleavage.

2. Optimize Cleavage Conditions:

  • Lower the Temperature: Perform the HF cleavage at a reduced temperature (e.g., -5 to 0 °C). This will slow down the rate of aspartimide formation.

  • Control Reaction Time: Use the shortest possible cleavage time that still ensures complete removal of all protecting groups.

3. Sequence Modification (if possible):

  • If the peptide's biological activity is not compromised, consider replacing the amino acid C-terminal to the aspartic acid with a bulkier residue to sterically hinder the cyclization reaction.

Data Presentation

The following tables summarize quantitative data on the factors influencing aspartimide formation.

Table 1: Effect of Aspartyl Protecting Group on Aspartimide Formation

Protecting GroupConditionAspartimide Formation (%)
Benzyl Ester (OBzl)Treatment with Diisopropylethylamine (DIEA) for 24h~51%
Cyclohexyl Ester (OcHex)Treatment with Diisopropylethylamine (DIEA) for 24h0.3%

Data adapted from a study on a model tetrapeptide. This highlights the significantly lower base-lability of the OcHex group, which also translates to greater stability during acid-catalyzed cleavage.

Table 2: Effect of Temperature on Aspartimide Formation Rate During HF Cleavage

TemperatureRate Constant of Aspartimide Formation (s⁻¹)
0 °C73.6 x 10⁻⁶
-15 °C6.2 x 10⁻⁶

Data for a model tetrapeptide protected with a benzyl ester. This demonstrates that lowering the temperature of the HF cleavage reaction significantly reduces the rate of the side reaction.

Experimental Protocols

Protocol 1: General Cycle for Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single cycle for the addition of an amino acid during a manual Boc-SPPS process.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20 minutes.

    • Drain the TFA solution.

  • Washing:

    • Wash the resin with DCM (3 times for 1 minute each).

    • Wash with isopropanol (1 time for 1 minute).

    • Wash with DCM (3 times for 1 minute each).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM and agitate for 2 minutes.

    • Drain the DIEA solution and repeat the neutralization step.

  • Washing: Wash the resin with DCM (3 times for 1 minute each).

  • Coupling:

    • Dissolve the next Boc-protected amino acid (3 equivalents) and a suitable coupling agent (e.g., DCC, HBTU) in a minimal amount of DCM/DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature. Monitor the reaction for completion using a ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3 times for 1 minute each).

    • Wash with isopropanol (1 time for 1 minute).

    • Wash with DCM (3 times for 1 minute each).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: Optimized HF Cleavage for Peptides Containing Asp(OBzl)

Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation:

    • Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.

    • Pre-chill the HF cleavage apparatus and all reagents to the target temperature (e.g., -5 °C).

  • Scavenger Mixture: Prepare a scavenger mixture appropriate for the peptide sequence. A common scavenger is anisole.

  • Apparatus Assembly:

    • Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.

    • Add the pre-chilled scavenger mixture.

  • HF Condensation:

    • Cool the reaction vessel to -78 °C (dry ice/acetone bath).

    • Condense the desired amount of anhydrous HF into the vessel.

  • Cleavage Reaction:

    • Transfer the reaction vessel to a cooling bath set at the target temperature (e.g., -5 °C to 0 °C).

    • Stir the mixture for the specified time (typically 60-90 minutes), monitoring the temperature closely.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter and wash the precipitated peptide with cold ether, then dry the product under vacuum.

Visualizations

cluster_synthesis Boc-SPPS Cycle start Start Cycle deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (5% DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-AA, DCC/HBTU) wash2->coupling wash3 Wash (DCM, IPA) coupling->wash3 end_cycle End Cycle wash3->end_cycle

Caption: Workflow of a single cycle in Boc-based solid-phase peptide synthesis.

cluster_troubleshooting Troubleshooting Low Yield with this compound low_yield Low Yield & Impurity Profile analyze Analyze MS & HPLC Data low_yield->analyze confirm_asp Aspartimide Confirmed? (M-18 peak present) analyze->confirm_asp prevention Implement Prevention Strategy confirm_asp->prevention Yes other_issues Investigate Other Causes (e.g., coupling efficiency) confirm_asp->other_issues No change_pg Use Boc-D-Asp(OcHex)-OH prevention->change_pg optimize_cleavage Optimize Cleavage: - Lower Temperature - Shorter Time prevention->optimize_cleavage resynthesize Re-synthesize Peptide change_pg->resynthesize optimize_cleavage->resynthesize

Caption: Troubleshooting workflow for low yield due to aspartimide formation.

References

Minimizing racemization of D-aspartic acid during activation and coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of D-aspartic acid during its activation and coupling in peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of D-aspartic acid into peptide chains, focusing on the prevention of epimerization to the L-aspartic acid diastereomer.

Question: I am observing significant epimerization of my D-aspartic acid residue after coupling. What are the primary causes?

Answer: Significant epimerization of D-aspartic acid during peptide synthesis is primarily caused by the formation of an aspartimide intermediate. This process is highly dependent on the reaction conditions. The key factors that promote this side reaction include:

  • Activation Method: The method used to activate the carboxylic acid of the incoming amino acid can influence the rate of racemization.

  • Coupling Reagents & Additives: The choice of coupling reagents and additives is critical in suppressing the formation of the aspartimide intermediate.

  • Reaction Temperature: Higher temperatures can accelerate the rate of aspartimide formation and subsequent racemization.

  • Solvent: The polarity of the solvent used can impact the reaction pathway.

  • Base: The type and amount of base used for neutralization can play a role.

Question: Which coupling reagents and additives are best for minimizing D-aspartic acid racemization?

Answer: The selection of appropriate coupling reagents and additives is crucial for suppressing racemization.

  • Uronium/Onium Salt-Based Reagents: Reagents such as HBTU, HATU, and HCTU are commonly used. However, for acid-sensitive residues like aspartic acid, it is advisable to use them in combination with an additive.

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended as they can significantly reduce racemization. HOBt and Oxyma can react with the activated amino acid to form an intermediate ester that is less prone to racemization.

  • Carbodiimides: When using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the inclusion of an additive like HOBt or Oxyma is essential to minimize racemization.

Question: How does the choice of solvent and temperature affect the racemization of D-aspartic acid?

Answer: Both solvent and temperature play a significant role in the extent of racemization.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) are commonly used in peptide synthesis. However, in some cases, less polar solvents may reduce the rate of aspartimide formation.

  • Temperature: It is generally recommended to perform the coupling reaction at a reduced temperature, typically 0 °C, to minimize the risk of racemization. Allowing the reaction to proceed at room temperature or higher can significantly increase the formation of the undesired L-epimer.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation, and how does it lead to racemization?

A1: Aspartimide formation is an intramolecular side reaction where the nitrogen atom of the peptide backbone attacks the side-chain carbonyl group of an activated aspartic acid residue, forming a five-membered succinimide ring. This aspartimide intermediate is highly susceptible to racemization because the α-proton is acidic and can be easily abstracted and re-added, leading to a mixture of D and L isomers.

Q2: Can the protecting group on the D-aspartic acid side chain influence racemization?

A2: Yes, the choice of the side-chain protecting group is a critical factor. Bulky protecting groups can sterically hinder the formation of the aspartimide intermediate. For instance, protecting groups like 3-methyl-pent-3-yl (Mpe) and 2,4-dimethyl-pent-3-yl (Dmp) have been shown to be effective in preventing aspartimide formation and subsequent racemization.

Q3: Are there specific activation methods that are less prone to causing racemization?

A3: While all activation methods carry some risk of racemization, the use of coupling reagents in combination with additives like HOBt or Oxyma is a well-established strategy to minimize this risk. The formation of the active ester with these additives is generally faster than the formation of the aspartimide, thus reducing the likelihood of racemization.

Q4: How can I quantify the extent of racemization in my sample?

A4: The extent of racemization can be quantified by using chiral analytical techniques. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate and quantify the D and L diastereomers of the aspartic acid-containing peptide after hydrolysis.

Quantitative Data on Racemization

The following table summarizes the extent of racemization of aspartic acid under different coupling conditions.

Coupling ReagentAdditiveSolventTemperature (°C)% L-Isomer (Racemization)Reference
DCCHOBtDMF0Low (not specified)
HBTUHOBtDMFRoom Temp~5%
HATU-DMFRoom Temp~3%
DICOxymaDMF0<1%

Experimental Protocol: Minimizing Racemization During D-Aspartic Acid Coupling

This protocol outlines a general procedure for the manual coupling of a protected D-aspartic acid residue to a resin-bound peptide chain, incorporating best practices to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-D-Asp(OR)-OH (where OR is a suitable side-chain protecting group)

  • Coupling reagent (e.g., DIC)

  • Additive (e.g., OxymaPure®)

  • Solvent (e.g., DMF)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA, use sparingly)

  • Washing solvents (DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-D-Asp(OR)-OH (2-4 equivalents relative to the resin loading) and Oxyma (2-4 equivalents) in a minimal amount of DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0 °C.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • If necessary, add a minimal amount of a mild base like DIPEA (0.5-1 equivalent) to maintain a neutral pH. Avoid excess base.

    • Allow the coupling reaction to proceed at 0 °C for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat or Proceed: Proceed to the next deprotection and coupling cycle or cleave the peptide from the resin.

Visual Guides

Caption: Chemical pathways leading to D-aspartic acid racemization.

Decision_Workflow Start Start: Couple D-Aspartic Acid Protecting_Group Choose Bulky Side-Chain Protecting Group (e.g., Dmp) Start->Protecting_Group Activation Select Activation Method Protecting_Group->Activation Carbodiimide Carbodiimide (DIC/DCC) Activation->Carbodiimide e.g. Onium_Salt Onium Salt (HATU/HBTU) Activation->Onium_Salt e.g. Additive Add Additive (Oxyma or HOBt) Carbodiimide->Additive Onium_Salt->Additive Temperature Set Temperature to 0°C Additive->Temperature Base Use Minimal Non-Nucleophilic Base (e.g., DIPEA) Temperature->Base Couple Perform Coupling Reaction Base->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor End End Coupling Monitor->End

Caption: Decision workflow for minimizing D-aspartic acid racemization.

Technical Support Center: Characterization of Byproducts from the Deprotection of Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, characterizing, and mitigating byproducts generated during the deprotection of Boc-D-Asp(OBzl)-OH. This crucial step in peptide synthesis can be accompanied by side reactions, primarily the formation of aspartimide and related impurities. Understanding and controlling these byproducts is essential for ensuring the purity, yield, and biological activity of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct formed during the deprotection of this compound?

The major byproduct is the corresponding succinimide derivative, commonly referred to as aspartimide. This occurs through an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain benzyl ester carbonyl group, particularly under acidic conditions used for Boc removal.

Q2: What are the consequences of aspartimide formation?

Aspartimide formation is problematic for several reasons:

  • Product Heterogeneity: The aspartimide intermediate can be subsequently hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide chain is linked through the side-chain carboxyl group.[1]

  • Racemization: The α-carbon of the aspartic acid residue is susceptible to epimerization during aspartimide formation and its subsequent ring-opening, leading to the formation of D/L diastereomers that are often difficult to separate.

  • Purification Challenges: The resulting byproducts, including the β-peptide and diastereomers, often exhibit similar chromatographic properties to the target peptide, making purification by HPLC challenging.[2]

  • Reduced Yield: The formation of these side products inevitably lowers the overall yield of the desired peptide.

Q3: How can I detect the formation of aspartimide and its related byproducts?

A combination of analytical techniques is recommended for the detection and characterization of these impurities:

  • High-Performance Liquid Chromatography (HPLC): Aspartimide and its subsequent hydrolysis products (α- and β-peptides) often have different retention times compared to the desired product. You will typically observe additional peaks in your chromatogram.

  • Mass Spectrometry (MS): The formation of the cyclic aspartimide intermediate is characterized by a mass loss of 18 Da (corresponding to the loss of a water molecule) from the parent peptide. The subsequent ring-opened α- and β-peptides will have the same mass as the target peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to definitively identify the structures of the byproducts by observing characteristic chemical shifts of the succinimide ring protons and carbons, as well as those of the rearranged β-peptide.

Q4: What factors influence the extent of aspartimide formation?

Several factors can influence the rate and extent of aspartimide formation:

  • Acid Concentration and Temperature: Higher concentrations of strong acids like trifluoroacetic acid (TFA) and elevated temperatures during deprotection can accelerate aspartimide formation.[3]

  • Deprotection Time: Prolonged exposure to acidic conditions increases the likelihood of side reactions.

  • Peptide Sequence: The amino acid C-terminal to the aspartic acid residue can influence the rate of cyclization. Sequences with sterically unhindered residues like glycine (Asp-Gly) are particularly prone to this side reaction.[4]

  • Side-Chain Protecting Group: The lability of the side-chain protecting group is a critical factor. The benzyl (Bzl) ester is more susceptible to acid-catalyzed cyclization compared to bulkier and more acid-stable protecting groups like cyclohexyl (OcHex).[3]

Q5: How can I minimize aspartimide formation during the deprotection of this compound?

Several strategies can be employed to reduce the formation of aspartimide:

  • Optimize Deprotection Conditions: Use the lowest effective concentration of TFA and the lowest practical temperature for the deprotection step. Monitor the reaction closely to avoid unnecessarily long reaction times.

  • Use of Scavengers: The addition of scavengers, such as triisopropylsilane (TIS) and water, to the cleavage cocktail can help to quench reactive carbocations generated during deprotection and may influence the reaction environment to disfavor aspartimide formation.

  • Alternative Protecting Groups: For particularly sensitive sequences, consider using a more robust side-chain protecting group for aspartic acid, such as cyclohexyl (OcHex), which is less prone to cyclization under acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram post-deprotection. Formation of aspartimide and/or α/β-aspartyl peptides.1. Confirm Identity: Analyze the crude product by LC-MS to check for a peak with a mass of -18 Da relative to the expected product (aspartimide) and peaks with the same mass as the product (α/β-peptides).2. Optimize Deprotection: Reduce TFA concentration, lower the reaction temperature, and shorten the deprotection time.3. Incorporate Scavengers: Add scavengers like TIS and water to the cleavage cocktail.4. Consider Alternative Protecting Groups: For future syntheses of the same or similar peptides, consider using Boc-D-Asp(OcHex)-OH.
Low yield of the desired peptide. Significant conversion to byproducts.Follow the same steps as above to identify and minimize byproduct formation. Consider purifying the crude product to isolate the desired peptide, although this may be challenging.
Broad or split peaks in HPLC. Co-elution of isomeric byproducts (α/β-peptides, diastereomers).1. Modify HPLC Method: Adjust the gradient, mobile phase composition (e.g., use a different ion-pairing agent or pH), or try a different column chemistry to improve separation.2. Characterize Fractions: Collect fractions across the broad peak and analyze by MS to determine the composition of each fraction.
Mass spectrum shows a significant peak at M-18. Presence of the aspartimide intermediate.This confirms that the primary side reaction is occurring. Implement strategies to minimize its formation as outlined above. Be aware that the aspartimide can hydrolyze to the α- and β-peptides during workup and purification.

Data Presentation

Table 1: Influence of Aspartyl Side-Chain Protecting Group on Aspartimide Formation

Aspartyl Protecting GroupDeprotection ConditionRelative Rate of Aspartimide Formation
Benzyl (Bzl) esterHF-anisole (9:1, v/v) at 0°C~3 times higher than cyclohexyl ester
Cyclohexyl (OcHex) esterHF-anisole (9:1, v/v) at 0°CSignificantly lower
Benzyl (Bzl) esterDiisopropylethylamine (24 h)High
Cyclohexyl (OcHex) esterDiisopropylethylamine (24 h)0.3%

Note: This data is based on a model tetrapeptide and illustrates the general trend of increased stability with the cyclohexyl ester protecting group.

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection of this compound

Materials:

  • This compound containing peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), water)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM in a suitable reaction vessel.

  • Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The volume should be sufficient to fully suspend the resin.

  • Add the cleavage cocktail to the swollen resin.

  • Gently agitate the mixture at room temperature for 1-2 hours. Monitor the progress of the deprotection by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC.

  • Once the deprotection is complete, filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual TFA and scavengers.

  • Dry the peptide under vacuum.

Protocol 2: HPLC-MS Analysis of Deprotection Byproducts

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mass spectrometer with electrospray ionization (ESI)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a sample of the crude deprotected peptide at a concentration of approximately 1 mg/mL in Mobile Phase A or a suitable solvent mixture.

  • Set the column temperature to 30-40 °C.

  • Inject 10-20 µL of the sample.

  • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1.0 mL/min. The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Monitor the elution profile using UV detection at 220 nm.

  • Analyze the eluting peaks with the mass spectrometer to identify the masses of the parent peptide and any byproducts. Look for the characteristic -18 Da peak for the aspartimide intermediate.

Protocol 3: NMR Characterization of Byproducts

Instrumentation:

  • NMR spectrometer (¹H frequency ≥ 400 MHz)

  • NMR tubes

Sample Preparation:

  • Purify the byproduct of interest using preparative HPLC.

  • Lyophilize the purified fraction to remove solvents.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O).

Data Acquisition:

  • Acquire a ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

Expected Observations for Aspartimide:

  • In the ¹H NMR spectrum, characteristic signals for the protons of the succinimide ring will be observed.

  • In the ¹³C NMR spectrum, the carbonyl carbons of the succinimide ring will have distinct chemical shifts.

Visualizations

Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis & Purification Boc_AA This compound SPPS Solid-Phase Peptide Synthesis Boc_AA->SPPS Protected_Peptide Protected Peptide on Resin SPPS->Protected_Peptide Deprotection_Step Cleavage and Deprotection Protected_Peptide->Deprotection_Step Cleavage_Cocktail TFA / Scavengers Cleavage_Cocktail->Deprotection_Step Crude_Product Crude Peptide Mixture Deprotection_Step->Crude_Product Analysis HPLC / MS Analysis Crude_Product->Analysis Purification Preparative HPLC Crude_Product->Purification Pure_Peptide Pure α-Peptide Purification->Pure_Peptide Byproducts Byproducts Purification->Byproducts

Caption: Experimental workflow for the deprotection and analysis of peptides containing this compound.

Byproduct_Formation_Pathway Protected_Asp Protected D-Asp(OBzl) Residue in Peptide Aspartimide Aspartimide Intermediate (-18 Da) Protected_Asp->Aspartimide Intramolecular Cyclization (Acid-catalyzed) Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Byproduct Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptides Racemized α/β-Peptides Aspartimide->Racemized_Peptides Epimerization & Hydrolysis Troubleshooting_Logic Start Crude Product Analysis (HPLC/MS) Check_Purity Is Purity > 95%? Start->Check_Purity Success Proceed to Purification Check_Purity->Success Yes Identify_Byproducts Identify Byproducts (MS, -18 Da peak?) Check_Purity->Identify_Byproducts No Aspartimide_Confirmed Aspartimide Formation Confirmed Identify_Byproducts->Aspartimide_Confirmed Optimize_Deprotection Optimize Deprotection: - Lower Temp - Shorter Time - Lower [TFA] Aspartimide_Confirmed->Optimize_Deprotection Yes Other_Byproducts Other Byproducts (e.g., incomplete cleavage, scavenger adducts) Aspartimide_Confirmed->Other_Byproducts No Add_Scavengers Add/Optimize Scavengers (TIS, Water) Optimize_Deprotection->Add_Scavengers Re_Synthesize Re-synthesize with Optimized Conditions Add_Scavengers->Re_Synthesize Investigate_Other Investigate Other Causes Other_Byproducts->Investigate_Other

References

Improving the final purity of synthetic peptides containing D-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address challenges in synthesizing peptides containing D-aspartic acid (D-Asp), with a focus on improving final peptide purity.

Troubleshooting Guide

Q1: My final peptide analysis shows a major impurity with a mass of -18 Da compared to the target peptide. What is this impurity and how can I prevent it?

A1: This mass loss of 18 Da (the mass of a water molecule) is the hallmark of aspartimide formation. This is the most common side reaction associated with both D- and L-aspartic acid residues during solid-phase peptide synthesis (SPPS). The protected aspartic acid side chain can cyclize to form a succinimide ring, which can then hydrolyze during cleavage or purification to yield a mixture of unwanted D/L-aspartyl and D/L-isoaspartyl peptides, significantly complicating purification and reducing the yield of the desired product.

Strategies to Minimize Aspartimide Formation:

  • Choice of Side-Chain Protecting Group: The protecting group on the D-Asp side chain has a significant impact. Bulky protecting groups that sterically hinder the cyclization reaction are preferred.

    • Fmoc-D-Asp(OMpe)-OH (3-methyl-pent-3-yl) and Fmoc-D-Asp(OPhp)-OH (2-phenylisopropyl) have been shown to offer enhanced protection against aspartimide formation compared to the more common OtBu (tert-butyl) group.

  • Use of Additives in the Coupling Step: Adding a proton source to the coupling reaction can help suppress the side reaction.

    • Including 0.1 M of hydroxybenzotriazole (HOBt) in the N-methylpyrrolidone (NMP) used for the Fmoc deprotection step can reduce aspartimide formation.

  • Choice of Coupling Reagents: The choice of activating agent is critical.

    • Uronium/aminium-based coupling reagents like HBTU/HATU in the presence of HOBt or Oxyma Pure are standard. However, for problematic sequences, using diisopropylcarbodiimide (DIC) with a less basic additive like Oxyma Pure can be beneficial.

  • Careful Selection of the C-terminal Amino Acid: The residue immediately following the D-Asp in the sequence (the C-terminal residue) influences the rate of aspartimide formation. Glycine, serine, and asparagine are known to be particularly problematic. If the sequence allows, substitution can be considered.

  • Mild Cleavage and Deprotection: Using lower concentrations of trifluoroacetic acid (TFA) and shorter cleavage times can help reduce the formation of hydrolysis byproducts from any aspartimide that did form.

Aspartimide_Formation Diagram 1: Aspartimide Formation Pathway Peptide_DAsp Peptide Chain with Protected D-Asp(OR) Fmoc_Removal Fmoc Deprotection (e.g., Piperidine) Peptide_DAsp->Fmoc_Removal 1. Succinimide Aspartimide Intermediate (-18 Da Impurity) Fmoc_Removal->Succinimide 2. Cyclization (Side Reaction) Target_Peptide Target D-Asp Peptide (Desired Product) Fmoc_Removal->Target_Peptide 2a. Successful Next Coupling TFA_Cleavage TFA Cleavage & Hydrolysis Succinimide->TFA_Cleavage 3. Beta_Peptide D/L-Isoaspartyl Peptide (Impurity) TFA_Cleavage->Beta_Peptide Ring Opening (β-nitrogen) DL_Asp_Peptide D/L-Aspartyl Peptide (Impurity from racemization) TFA_Cleavage->DL_Asp_Peptide Ring Opening (α-carbonyl)

Caption: Diagram 1: Aspartimide Formation Pathway

Q2: My peptide purity is low, and I suspect racemization at the D-Aspartic acid residue. How can I confirm and prevent this?

A2: Racemization, or epimerization, of the D-Asp residue to L-Asp can occur, especially during the activation step of the coupling reaction. This is particularly problematic if the C-terminal carboxyl group of D-Asp is being activated for coupling to the next amino acid.

Confirmation and Prevention:

  • Confirmation:

    • Chiral Amino Acid Analysis: The most definitive method is to hydrolyze the purified peptide and analyze the amino acid composition using a chiral column to quantify the ratio of D-Asp to L-Asp.

    • HPLC/UPLC Analysis: Synthesize a reference standard of your peptide containing L-Asp instead of D-Asp. If the impurity in your D-Asp synthesis co-elutes with this L-Asp standard under high-resolution chromatographic conditions, it strongly suggests epimerization.

  • Prevention Strategies:

    • Use of Additives: Including additives like HOBt or Oxyma Pure during the coupling step can help suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone activated intermediate.

    • Controlled Temperature: Perform the coupling reactions at room temperature or below (e.g., 0 °C) to reduce the rate of epimerization.

    • Reagent Choice: For fragment condensation or when D-Asp is the C-terminal residue being activated, use racemization-suppressing coupling reagents. Reagents that form less reactive intermediates, such as COMU or TBTU in the presence of HOBt, are often recommended.

Frequently Asked Questions (FAQs)

Q1: Which side-chain protecting group is best for D-Aspartic acid to maximize final purity?

A1: While the standard tert-butyl (OtBu) group is widely used, it offers minimal protection against aspartimide formation. For sequences prone to this side reaction, more sterically hindering protecting groups are recommended.

Protecting GroupStructureAdvantageDisadvantage
O-tert-butyl (OtBu) -C(CH₃)₃Standard, widely availablePoor protection against aspartimide formation
3-methyl-pent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂Significantly reduces aspartimide formationHigher cost, may require longer cleavage times
2-phenylisopropyl (OPhp) -C(CH₃)₂PhOffers strong protection against aspartimide formationHigher cost, potential for side reactions during cleavage

For critical applications where purity is paramount, Fmoc-D-Asp(OMpe)-OH is often the preferred choice.

Q2: What is the recommended experimental protocol for coupling a D-Aspartic acid residue?

A2: The following protocol is optimized to minimize side reactions during the incorporation of a D-Asp(OMpe) residue.

Protocol: Optimized Coupling of Fmoc-D-Asp(OMpe)-OH

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, pre-activate the amino acid.

    • Dissolve Fmoc-D-Asp(OMpe)-OH (4 equivalents relative to resin loading).

    • Dissolve HBTU (3.9 equivalents) and HOBt (4 equivalents) or Oxyma Pure (4 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow the mixture to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.

  • Final Wash: Wash the resin with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection/coupling cycle.

SPPS_Workflow Diagram 2: Optimized SPPS Workflow for D-Asp Peptides Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple D-Asp(OMpe) (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Kaiser Test (Check Completion) Wash2->Check Capping Capping (Acetic Anhydride) Check->Capping Positive (Incomplete) Next_Cycle Proceed to Next Amino Acid Check->Next_Cycle Negative (Complete) Capping->Next_Cycle Cleavage Final Cleavage (TFA Cocktail) Next_Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Lyophilization & QC Analysis Purification->End

Caption: Diagram 2: Optimized SPPS Workflow for D-Asp Peptides

Q3: How should I approach the final cleavage and purification of my D-Asp-containing peptide?

A3: Standard cleavage cocktails are generally effective, but purification requires high-resolution techniques due to the similarity of potential impurities.

Cleavage:

  • A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) , where TIS (triisopropylsilane) acts as a scavenger.

  • Perform the cleavage at room temperature for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether.

Purification:

  • High-Resolution Reverse-Phase HPLC (RP-HPLC) is mandatory.

  • Use a C18 column with a shallow gradient of acetonitrile (ACN) in water (both containing 0.1% TFA).

  • The aspartimide-related impurities (iso-Asp and retro-Asp peptides) often elute very close to the main product peak. A slow gradient (e.g., 0.5% ACN/minute) is crucial for achieving baseline separation.

  • Collect narrow fractions across the main peak and analyze each by mass spectrometry to ensure you are pooling only the fractions containing the pure target peptide.

Troubleshooting_Logic Diagram 3: Troubleshooting Logic for D-Asp Peptide Purity Start Analyze Crude Peptide (HPLC, LC-MS) CheckMass Major Impurity Peak Present? Start->CheckMass MassDiff Mass Difference vs. Target? CheckMass->MassDiff Yes GoodPurity High Purity Proceed to Purification CheckMass->GoodPurity No Minus18 Mass = -18 Da MassDiff->Minus18 -18 Da ZeroMass Mass = 0 Da MassDiff->ZeroMass 0 Da OtherMass Other Mass MassDiff->OtherMass Other Result1 Diagnosis: Aspartimide Formation Minus18->Result1 Result2 Diagnosis: Possible Epimerization or Deletion Sequence ZeroMass->Result2 Result3 Diagnosis: Incomplete Deprotection or Other Side Reaction OtherMass->Result3 Solution1 Solution: - Use Fmoc-D-Asp(OMpe) - Add HOBt to deprotection - Optimize coupling Result1->Solution1 Solution2 Solution: - Use Chiral Analysis - Lower coupling temp - Use racemization suppressor Result2->Solution2 Solution3 Solution: - Check scavenger cocktail - Review synthesis protocol Result3->Solution3

Impact of scavengers on the cleavage of peptides with Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the cleavage of synthetic peptides, with a specific focus on the impact of scavengers on peptides containing Boc-D-Asp(OBzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers during the cleavage of a peptide containing this compound?

A1: During the acid-mediated cleavage of the Boc protecting group and the benzyl (Bzl) ester from the aspartic acid side chain, highly reactive carbocations (e.g., tert-butyl and benzyl cations) are generated.[1][2] These electrophilic species can subsequently modify sensitive amino acid residues within your peptide, leading to undesirable side products.[3] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations, preventing side reactions and ensuring the integrity of the target peptide.[2][3]

Q2: What are the most common side reactions observed during the cleavage of peptides with Asp(OBzl) residues?

A2: The two most prevalent side reactions are:

  • Aspartimide Formation: The carboxylate side chain of aspartic acid can cyclize to form a succinimide ring (aspartimide). This is particularly problematic in sequences containing Asp-Gly or Asp-Ser. This side reaction can be minimized by conducting the cleavage at lower temperatures (e.g., 0-5 °C).

  • Alkylation: Benzyl cations released from the Asp(OBzl) side chain can alkylate nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).

Q3: Can the choice of scavenger influence the extent of aspartimide formation?

A3: While the primary factor influencing aspartimide formation is temperature, the overall composition of the cleavage cocktail can have an effect. A highly acidic environment promotes this side reaction. While scavengers are not directly designed to prevent aspartimide formation, their presence is crucial for preventing other modifications. The most effective way to minimize aspartimide formation is by keeping the cleavage reaction at a low temperature.

Q4: Are there specific scavengers recommended for peptides containing this compound?

A4: The choice of scavenger depends on the overall amino acid composition of your peptide. For peptides containing Asp(OBzl) and other sensitive residues, a scavenger cocktail is essential. Common scavengers and their targets include:

  • Triisopropylsilane (TIS): Effective at scavenging tert-butyl cations.

  • Thioanisole: Protects Trp residues.

  • 1,2-Ethanedithiol (EDT): A reducing agent that protects Cys and Met from oxidation and helps prevent disulfide bond formation.

  • Phenol: Scavenges various carbocations and protects Tyr residues.

  • Water: Can act as a scavenger for tert-butyl cations.

A combination of these scavengers is often used in formulations like Reagent K or Reagent B to provide broad protection.

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Mass spectrometry shows a peak corresponding to the desired peptide minus 18 Da (-H₂O). Aspartimide formation has occurred.- Lower the cleavage temperature: Perform the cleavage reaction on ice (0-5 °C). - Reduce cleavage time: Determine the minimum time required for complete deprotection through a time-course study.
Mass spectrometry reveals adducts with masses corresponding to +90 Da (benzyl) or +56 Da (tert-butyl) on sensitive residues (Trp, Met, Cys, Tyr). Inefficient scavenging of carbocations generated during cleavage.- Use an appropriate scavenger cocktail: Ensure your cleavage cocktail contains scavengers that target the specific protecting groups and sensitive residues in your peptide (e.g., Reagent K for peptides with multiple sensitive residues). - Increase scavenger concentration: Ensure a sufficient molar excess of scavengers relative to the protecting groups.
The crude peptide shows a significant peak that is a stable ketone impurity. Reaction of scavengers like anisole or p-cresol with the acylium ion formed from the dehydration of the Asp side chain.- Consider alternative scavengers: If this side product is prevalent, explore scavenger cocktails that do not contain anisole or p-cresol.
Low peptide yield after cleavage and precipitation. - Incomplete cleavage from the resin. - Peptide reattachment to the resin. - Peptide solubility in the precipitation solvent.- Increase cleavage time or acid concentration: If cleavage is incomplete, a longer reaction time or a higher concentration of TFA may be necessary. - Use appropriate scavengers: For peptides with C-terminal Trp or Met, scavengers like EDT can minimize reattachment. - Optimize precipitation: If the peptide is soluble in ether, try concentrating the TFA solution before precipitation or using a different anti-solvent.

Quantitative Data on Scavenger Efficiency

The following table summarizes a study comparing the effectiveness of different thiol scavengers in the TFA cleavage of the 39-mer peptide exenatide. While not specific to a this compound containing peptide, it provides valuable comparative data on scavenger performance in preventing t-Bu adduct formation.

ScavengerCrude Peptide Yield (%)Crude Peptide Purity (%)t-Bu Adduct Formation (%)
1,4-Benzenedimethanethiol (1,4-BDMT) 7565~0.5
Dithiothreitol (DTT) 7062~1.0
1,2-Benzenedimethanethiol (1,2-BDMT) 7263~0.8
No Thiol Scavenger 6555~2.0
(Data adapted from a study on exenatide cleavage)

Experimental Protocols

Protocol 1: Standard TFA Cleavage with a General Scavenger Cocktail

This protocol is suitable for peptides containing this compound without other highly sensitive residues like Trp, Met, or Cys.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) (3 x 1 mL) to swell the resin and remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail. A standard cocktail consists of:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Deionized Water

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin in a reaction vessel.

    • Place the vessel on an ice bath to maintain a temperature of 0-5 °C.

    • Gently agitate the mixture for 1.5 to 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 5 mL).

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: TFA Cleavage using Reagent K for Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides containing this compound in addition to Trp, Met, Cys, or Tyr.

  • Resin Preparation: Follow step 1 in Protocol 1.

  • Reagent K Preparation: Prepare Reagent K fresh in a fume hood. For 2 mL of cocktail, mix the following:

    • 82.5% TFA (1.65 mL)

    • 5% Phenol (0.1 mL)

    • 5% Water (0.1 mL)

    • 5% Thioanisole (0.1 mL)

    • 2.5% 1,2-Ethanedithiol (EDT) (0.05 mL)

  • Cleavage Reaction: Follow step 3 in Protocol 1, maintaining the low temperature.

  • Peptide Precipitation and Isolation: Follow step 4 in Protocol 1. Be aware that this mixture is highly odorous due to the presence of thiols.

Visualizations

Cleavage_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Workup Peptide-Resin Peptide-Resin Cleavage_Reaction Cleavage at 0-5°C Peptide-Resin->Cleavage_Reaction Cleavage_Cocktail TFA + Scavengers Cleavage_Cocktail->Cleavage_Reaction Crude_Peptide Crude Peptide Cleavage_Reaction->Crude_Peptide Precipitation Precipitation in cold ether Purification Purification (HPLC) Precipitation->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Crude_Peptide->Precipitation

Caption: Workflow for peptide cleavage and purification.

Side_Reactions Boc_Asp_OBzl This compound Carbocations t-Butyl & Benzyl Cations Boc_Asp_OBzl->Carbocations + TFA Aspartimide Aspartimide Formation Boc_Asp_OBzl->Aspartimide + TFA (Side Reaction) TFA TFA Alkylation Alkylation of Trp, Met, Cys, Tyr Carbocations->Alkylation (Side Reaction) Trapped_Cations Trapped Cations Carbocations->Trapped_Cations Scavengers Scavengers (TIS, EDT, Thioanisole) Scavengers->Trapped_Cations Trap

Caption: Key reactions during Asp(OBzl) cleavage.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-D-Asp(OBzl)-OH versus Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For the incorporation of D-aspartic acid, two commonly utilized building blocks are Boc-D-Asp(OBzl)-OH and Fmoc-D-Asp(OtBu)-OH. The choice between these two reagents is intrinsically linked to the overarching synthetic strategy employed—Boc/Bzl versus Fmoc/tBu chemistry. This guide provides a comprehensive comparison of these two derivatives, offering researchers, scientists, and drug development professionals the insights needed to make an informed decision for their specific SPPS applications.

The fundamental difference lies in the nature of the α-amino protecting group (Boc vs. Fmoc) and the side-chain protecting group (benzyl vs. tert-butyl), which dictates the chemical environments for deprotection and final cleavage. The Boc strategy relies on acid-labile protecting groups, whereas the Fmoc strategy employs a base-labile Nα-protecting group and acid-labile side-chain protection, offering an orthogonal approach.[1][2]

Performance and Strategy Comparison

The selection between this compound and Fmoc-D-Asp(OtBu)-OH has significant implications for the synthesis process, particularly concerning side reactions and the overall purity of the crude peptide.

ParameterThis compoundFmoc-D-Asp(OtBu)-OH
SPPS Strategy Boc/Bzl ChemistryFmoc/tBu Chemistry
Nα-Deprotection Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine)
Side-Chain Protection Benzyl (Bzl) estertert-Butyl (tBu) ester
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Orthogonality Partial (both Boc and Bzl are acid-labile, but require different acid strengths)Fully orthogonal (base-labile Nα vs. acid-labile side-chain)
Major Side Reaction Minimal aspartimide formation during synthesis cycles; potential for acid-catalyzed side reactions during final cleavage.Prone to base-catalyzed aspartimide formation during Fmoc deprotection, especially in Asp-Gly and other sterically unhindered sequences.[3][4]
Purity of Crude Peptide Generally high, but dependent on the efficiency of strong acid cleavage.Can be compromised by aspartimide-related impurities, which are often difficult to separate from the target peptide.[5]
Ideal Applications Synthesis of long or aggregation-prone peptides where repeated acid treatment can be beneficial.Routine peptide synthesis, synthesis of peptides with sensitive modifications due to milder deprotection conditions.

Key Experimental Protocols

Boc-SPPS Protocol for this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin using a suitable method, such as the cesium salt method.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

    • Wash the resin with DCM.

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the ninhydrin (Kaiser) test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, treat the peptide-resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

Fmoc-SPPS Protocol for Fmoc-D-Asp(OtBu)-OH

This protocol describes the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Asp(OtBu)-OH on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-D-Asp(OtBu)-OH:

    • Pre-activate Fmoc-D-Asp(OtBu)-OH (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the ninhydrin (Kaiser) test.

  • Capping (Optional): If coupling is incomplete, cap the unreacted amino groups with acetic anhydride.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle and N-terminal Fmoc removal, wash the resin with DCM and dry.

    • Treat the peptide-resin with a cleavage cocktail, typically TFA-based with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

Visualizing the Workflows and Side Reactions

To better understand the processes and potential pitfalls, the following diagrams illustrate the SPPS workflows and the mechanism of aspartimide formation.

Boc_SPPS_Workflow Resin Resin Coupling 1. Coupling (Boc-AA-OH) Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection 2. Deprotection (TFA) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization 3. Neutralization (DIEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Wash3->Coupling Next Cycle Cleavage Final Cleavage (HF/TFMSA) Wash3->Cleavage Peptide Peptide Cleavage->Peptide

Caption: Boc-SPPS Workflow.

Fmoc_SPPS_Workflow Resin Resin Deprotection 1. Deprotection (Piperidine) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA-OH) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Final Cleavage (TFA) Wash2->Cleavage Peptide Peptide Cleavage->Peptide

Caption: Fmoc-SPPS Workflow.

Aspartimide_Formation Peptide_Asp Peptide-Asp(OtBu)-Xaa-Resin Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Fmoc Deprotection) Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Impurity) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptide (Impurity) Aspartimide->Racemized_Peptide Epimerization

References

A Comparative Guide to Side-Chain Protection of Aspartic Acid: Focus on Boc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides with high fidelity is paramount. The choice of protecting groups for reactive amino acid side chains is a critical determinant of success, directly impacting yield, purity, and the prevention of undesirable side reactions. This guide provides an in-depth comparison of the advantages and disadvantages of using the tert-butyloxycarbonyl (Boc) protecting group for the side chain of aspartic acid (Asp), juxtaposed with alternative strategies.

The Challenge of Aspartic Acid: Aspartimide Formation

A primary challenge in peptide synthesis involving aspartic acid is the formation of a stable five-membered succinimide ring, known as an aspartimide. This intramolecular cyclization is a significant side reaction that can occur under both acidic and basic conditions. The aspartimide can subsequently reopen to yield a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone is linked through the side-chain carboxyl group.[1][2] This side reaction not only reduces the yield of the target peptide but also introduces impurities that are often difficult to separate, and can lead to racemization at the aspartic acid residue.[1] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn motifs being particularly susceptible.[1][3]

Boc Protection for the Aspartic Acid Side Chain: A Balancing Act

In the context of Boc-based Solid-Phase Peptide Synthesis (SPPS), the side chain of aspartic acid is commonly protected as a benzyl ester (Boc-Asp(OBzl)-OH). The Boc/Bzl strategy is considered quasi-orthogonal, as both protecting groups are cleaved by acid, but with different acid strengths.

Advantages:
  • Compatibility with Boc-SPPS: The Boc-Asp(OBzl)-OH derivative is fully compatible with the general workflow of Boc-SPPS.

  • Reduced Base-Induced Side Reactions: Boc-SPPS avoids the use of strong bases like piperidine for Nα-deprotection, which is the primary catalyst for aspartimide formation in the alternative Fmoc-SPPS strategy. Historically, optimized Boc-chemistry SPPS has been used to synthesize peptides with minimal aspartimide formation during the chain assembly.

Disadvantages:
  • Acid-Catalyzed Aspartimide Formation: The most significant drawback of using a benzyl ester for side-chain protection is the high risk of acid-catalyzed aspartimide formation during the final cleavage step. This step typically employs strong acids like hydrogen fluoride (HF), which can protonate the side-chain ester, rendering it susceptible to nucleophilic attack by the backbone amide nitrogen.

  • Harsh Cleavage Conditions: The final deprotection and cleavage from the resin in Boc-SPPS require the use of hazardous and corrosive strong acids such as HF.

Alternative Protecting Groups in Boc-SPPS

To mitigate the issue of aspartimide formation during final cleavage in Boc-SPPS, more robust protecting groups for the aspartic acid side chain have been employed.

  • Cyclohexyl Ester (OcHex): The use of Boc-Asp(OcHex)-OH has been a historically effective strategy. The cyclohexyl ester is bulkier and more stable to acid than the benzyl ester, which significantly reduces the rate of acid-catalyzed cyclization during HF cleavage. However, the increased stability of the OcHex group necessitates harsher cleavage conditions, such as high-concentration HF, for its complete removal.

Comparison with Fmoc-Based Strategies

The now predominant Fmoc-SPPS strategy utilizes an orthogonal protection scheme where the base-labile Fmoc group is used for Nα-protection and acid-labile groups protect the side chains.

FeatureBoc-Asp(OBzl)-OH in Boc-SPPSFmoc-Asp(OtBu)-OH in Fmoc-SPPS
Nα-Deprotection Moderate acid (e.g., TFA)Base (e.g., piperidine)
Side-Chain Deprotection Strong acid (e.g., HF)Strong acid (e.g., TFA)
Primary Risk of Aspartimide Formation During final acid cleavageDuring repetitive base-mediated Nα-deprotection
Common Side-Chain Protecting Group Benzyl ester (OBzl)tert-Butyl ester (OtBu)

In Fmoc-SPPS, while the standard tert-butyl (OtBu) ester provides good protection, significant aspartimide formation can still occur in problematic sequences. To address this, a range of bulkier side-chain protecting groups have been developed, such as 3-methyl-3-pentyl (OMpe) and 5-n-butyl-5-nonyl (OBno), which have been shown to be highly effective at minimizing this side reaction.

Quantitative Data on Aspartimide Formation

The choice of protecting group has a dramatic impact on the extent of aspartimide formation.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation in Boc-SPPS during HF Cleavage

Protecting GroupAspartimide Formation (%)Conditions
Benzyl (Bzl)SignificantHF cleavage
Cyclohexyl (cHex)MinimalHF cleavage

This table illustrates the principle that bulkier, more acid-stable protecting groups reduce aspartimide formation during the final cleavage step in Boc-SPPS.

Table 2: Aspartimide Formation in Fmoc-SPPS with Different Asp Side-Chain Protecting Groups

Peptide SequenceProtecting GroupAspartimide Formation (% per cycle)
H-Val-Lys-Asp-Gly-Tyr-Ile-OHOtBuHigh
H-Val-Lys-Asp-Gly-Tyr-Ile-OHOMpeReduced
H-Val-Lys-Asp-Gly-Tyr-Ile-OHOBno0.1

Data from a study by Novabiochem, demonstrating that Fmoc-Asp(OBno)-OH significantly reduces aspartimide formation.

Experimental Protocols

Protocol 1: Minimizing Aspartimide Formation during HF Cleavage in Boc-SPPS

This protocol focuses on mitigating acid-catalyzed aspartimide formation during the final cleavage step.

  • Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a vacuum.

  • Pre-chilling: Pre-chill the HF cleavage apparatus and all reagents to a target temperature of -5 to 0 °C.

  • Scavenger Mixture: Prepare an appropriate scavenger mixture. A common scavenger is anisole.

  • Apparatus Assembly: Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus. Add the pre-chilled scavenger mixture.

  • HF Cleavage: Carefully condense liquid HF into the reaction vessel. Perform the cleavage at a low temperature (e.g., 0 °C) for a defined period (e.g., 1 hour).

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing: Precipitate the crude peptide with cold diethyl ether, wash the pellet, and dry it under vacuum.

This low-temperature HF cleavage protocol can significantly slow the rate of the aspartimide formation side reaction.

Visualizing the Chemistry

Aspartimide Formation Pathway

Aspartimide_Formation Peptide Peptide Backbone with Asp(OR) Succinimide Aspartimide Intermediate Peptide->Succinimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Succinimide->Alpha_Peptide Ring Opening (α-attack) Beta_Peptide Undesired β-Peptide Succinimide->Beta_Peptide Ring Opening (β-attack)

Caption: The pathway of aspartimide formation and subsequent ring-opening.

Boc-SPPS Workflow for an Aspartic Acid Residue

Boc_SPPS_Workflow start Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling of Boc-Asp(OR)-OH neutralization->coupling wash Wash coupling->wash wash->deprotection Next Cycle final_cleavage Final Cleavage (HF) wash->final_cleavage Final Step end Crude Peptide final_cleavage->end

Caption: A simplified workflow for a single coupling cycle in Boc-SPPS.

Conclusion

The use of Boc protection for the side chain of aspartic acid, typically as a benzyl ester, presents a trade-off. While it circumvents the issue of base-catalyzed aspartimide formation during peptide chain elongation, it introduces a significant risk of acid-catalyzed formation of this problematic side product during the final, harsh cleavage step. The use of the more acid-resistant cyclohexyl ester in Boc-SPPS can effectively minimize this risk, albeit requiring more stringent cleavage conditions.

For researchers choosing a synthetic strategy, the decision between Boc and Fmoc chemistry for peptides containing aspartic acid will depend on the specific peptide sequence, the available equipment for handling hazardous reagents like HF, and the desired purity of the final product. In many modern applications, the Fmoc strategy, with its milder conditions and the availability of highly effective bulky side-chain protecting groups for aspartic acid, offers a more robust and safer approach to minimizing aspartimide-related impurities.

References

A Comparative Guide to Orthogonal Protection Strategies for Aspartic Acid in Peptide Synthesis: Spotlight on Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the propensity for aspartimide formation. This side reaction can lead to impurities such as α- and β-peptides and racemization, complicating purification and reducing yields.[1][2] The selection of an appropriate protecting group for the β-carboxyl group of aspartic acid is therefore critical to mitigate this issue. This guide provides an objective comparison of the orthogonal protection strategy involving Boc-D-Asp(OBzl)-OH with other alternatives, supported by experimental data and detailed methodologies.

The Challenge: Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring.[1][2] This is particularly problematic during the repeated piperidine treatments used for Fmoc group removal in Fmoc-SPPS. While less prevalent in Boc-SPPS due to the use of acidic conditions for Nα-deprotection, it can still occur, especially during the final cleavage with strong acids like HF if not properly controlled. The resulting aspartimide is unstable and can hydrolyze to yield the desired α-aspartyl peptide as well as the isomeric β-aspartyl peptide, often with racemization at the α-carbon.

The this compound Strategy: A "Quasi-Orthogonal" Approach

The use of this compound falls under the Boc/Bzl protection scheme. In this strategy, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain carboxyl group is protected by a benzyl (Bzl) ester. This is considered a "quasi-orthogonal" system because both protecting groups are removed by acidic reagents, but their lability to acid differs significantly. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA) during each cycle of peptide elongation, while the more stable benzyl ester requires strong acids like hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH) for removal during the final cleavage step.

Key Features of the this compound Strategy:

  • Deprotection Orthogonality: Relies on the differential acid lability of the Boc and Bzl groups.

  • Side Reaction: While generally robust, the benzyl ester's susceptibility to strong acids can still lead to aspartimide formation during the final cleavage, particularly in sensitive sequences like Asp-Gly.

  • Application: Well-suited for the synthesis of a wide range of peptides, especially within the established Boc-SPPS workflow.

Alternative Orthogonal Protection Strategies for Aspartic Acid

To address the limitations of the Boc/Bzl strategy and the persistent issue of aspartimide formation in Fmoc-SPPS, several alternative protecting groups for the aspartic acid side chain have been developed. These strategies aim to provide true orthogonality and minimize side reactions.

1. Sterically Hindered Alkyl Esters (Fmoc Chemistry):

Increasing the steric bulk of the side-chain ester protecting group physically hinders the intramolecular cyclization, thereby suppressing aspartimide formation.

  • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl): Offers improved protection compared to the standard tert-butyl (OtBu) group.

  • Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl): Provides even greater steric hindrance and has shown exceptional performance in minimizing aspartimide formation and racemization.

2. Backbone Protection (Fmoc Chemistry):

This strategy involves protecting the backbone amide nitrogen of the residue C-terminal to the aspartic acid, thus preventing it from acting as a nucleophile.

  • Fmoc-Asp(OtBu)-(Dmb)Gly-OH (N-(2,4-dimethoxybenzyl)): The Dmb group on the glycine nitrogen completely prevents aspartimide formation at the Asp-Gly linkage.

3. Non-Ester Based Protecting Groups:

These novel protecting groups mask the carboxylic acid functionality through a different chemical linkage, offering a unique approach to preventing aspartimide formation.

  • Cyanosulfurylides (CSY): This zwitterionic protecting group is stable to standard SPPS conditions but can be chemoselectively removed with an electrophilic halogen source. It has been shown to completely suppress aspartimide formation.

Performance Comparison: Quantitative Data

The following table summarizes the performance of different aspartic acid protection strategies in minimizing aspartimide-related byproduct formation in the model peptide scorpion toxin II (VKDGYI), which is highly prone to this side reaction.

Protecting Group StrategyPeptide Synthesis Chemistry% Target Peptide Remaining*% D-Asp IsomerReference(s)
Boc-Asp(OBzl)-OH Boc-SPPSHigh (with optimized cleavage)Low
Fmoc-Asp(OtBu)-OH Fmoc-SPPS16.118.2
Fmoc-Asp(OMpe)-OH Fmoc-SPPS48.412.3
Fmoc-Asp(OBno)-OH Fmoc-SPPS87.21.2
Fmoc-Asp(OtBu)-(Dmb)Gly-OH Fmoc-SPPS~100Not Reported
Fmoc-Asp(CSY)-OH Fmoc-SPPS~100Not Reported

*After extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Experimental Protocols

Protocol 1: Boc-SPPS using this compound

  • Resin: Phenylacetamidomethyl (Pam) resin.

  • Amino Acid Coupling:

    • Swell the resin in dichloromethane (DCM).

    • Perform a neutralization step with diisopropylethylamine (DIEA) in DCM.

    • Couple the Boc-protected amino acid (3 equivalents) using a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF) for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole.

    • Evaporate the HF and precipitate the peptide with cold diethyl ether.

    • Purify the crude peptide by HPLC.

Protocol 2: Fmoc-SPPS using Fmoc-Asp(OBno)-OH

  • Resin: Rink Amide or Wang resin.

  • Amino Acid Coupling:

    • Swell the resin in DMF.

    • Couple Fmoc-Asp(OBno)-OH (3 equivalents) using HBTU/HOBt or DIC/HOBt in DMF for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide with cold diethyl ether.

    • Purify the crude peptide by HPLC.

Visualizing Orthogonal Protection Strategies

Orthogonal_Protection_Strategies cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy (with bulky side-chain protection) Boc_N Boc-NH-CHR-COOH Peptide_Bzl Peptide-Asp(OBzl)-Resin Boc_N->Peptide_Bzl Coupling Deprotected_Boc H2N-CHR-Peptide-Asp(OBzl)-Resin Peptide_Bzl->Deprotected_Boc TFA/DCM Final_Peptide_Boc Final Peptide Deprotected_Boc->Final_Peptide_Boc HF Fmoc_N Fmoc-NH-CHR-COOH Peptide_OBno Peptide-Asp(OBno)-Resin Fmoc_N->Peptide_OBno Coupling Deprotected_Fmoc H2N-CHR-Peptide-Asp(OBno)-Resin Peptide_OBno->Deprotected_Fmoc 20% Piperidine/DMF Final_Peptide_Fmoc Final Peptide Deprotected_Fmoc->Final_Peptide_Fmoc TFA Cocktail

Caption: Orthogonal deprotection schemes for Boc/Bzl and Fmoc/tBu strategies.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Cleavage and Analysis Resin Select Resin Coupling Amino Acid Coupling Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Nα-Deprotection Wash2 Wash Deprotection->Wash2 Wash1->Deprotection Loop Repeat for each amino acid Wash2->Loop Loop->Coupling Cleavage Final Cleavage Loop->Cleavage Purification HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: General experimental workflow for solid-phase peptide synthesis and analysis.

Conclusion

The choice of an orthogonal protection strategy for aspartic acid is a critical decision in peptide synthesis. While the this compound strategy is a well-established and effective method within the Boc-SPPS framework, it is important to be aware of its "quasi-orthogonal" nature and the potential for aspartimide formation during final cleavage. For sequences that are particularly prone to this side reaction, especially in Fmoc-SPPS, the use of sterically hindered protecting groups like Fmoc-Asp(OBno)-OH or backbone protection strategies offers superior performance in minimizing impurities and maximizing the yield of the target peptide. The selection of the optimal strategy will ultimately depend on the specific peptide sequence, the synthesis chemistry employed, and the desired purity of the final product.

References

A Comparative Guide to Validating the Purity of Boc-D-Asp(OBzl)-OH using HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable aspect of the workflow. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Boc-D-Asp(OBzl)-OH purity. We present experimental protocols, data interpretation, and a comparative analysis with alternative methods to ensure the highest quality of this crucial protected amino acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the industry standard for determining the purity of non-volatile and thermally sensitive compounds like protected amino acids.[1][] It excels at separating the main compound from structurally similar impurities. For this compound, two primary HPLC methods are employed: reversed-phase for overall purity and chiral HPLC for enantiomeric purity.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from non-chiral, structurally related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of mobile phase A and B.

Experimental Protocol: Chiral HPLC

This method is crucial for quantifying the presence of the unwanted L-enantiomer, Boc-L-Asp(OBzl)-OH.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase, such as a CHIROBIOTIC T (Teicoplanin-based).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For acidic compounds, 0.1% TFA can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Data Presentation: HPLC Purity Analysis
ParameterSpecificationTypical ResultMethod
Chemical Purity≥99.0%99.8%RP-HPLC
Enantiomeric Purity (D-enantiomer)≥99.5%99.9%Chiral HPLC
L-enantiomer≤0.5%<0.1%Chiral HPLC
Unidentified Impurities≤0.5%0.1%RP-HPLC

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound and identifying organic impurities. Both ¹H and ¹³C NMR are typically used.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra according to standard instrument parameters.

Expected Chemical Shifts (¹H NMR, CDCl₃)
  • ~1.45 ppm: Singlet, 9H (Boc group protons)

  • ~2.9-3.1 ppm: Multiplet, 2H (β-CH₂ protons)

  • ~4.6-4.7 ppm: Multiplet, 1H (α-CH proton)

  • ~5.15 ppm: Singlet, 2H (Benzyl CH₂ protons)

  • ~5.4 ppm: Doublet, 1H (NH proton)

  • ~7.3-7.4 ppm: Multiplet, 5H (Aromatic protons of the benzyl group)

  • ~10.0 ppm: Broad singlet, 1H (Carboxylic acid proton)

Any significant peaks outside of these regions may indicate the presence of impurities.

Data Presentation: NMR Analysis
NucleusKey Chemical Shifts (ppm)Structural Assignment
¹H~1.45(CH₃)₃C-
¹H~2.9-3.1-CH₂-COOH
¹H~4.6-4.7α-CH
¹H~5.15-O-CH₂-Ph
¹H~7.3-7.4Aromatic C-H
¹³C~28.3(CH₃)₃C-
¹³C~36.5-CH₂-COOH
¹³C~50.0α-CH
¹³C~67.0-O-CH₂-Ph
¹³C~80.5(CH₃)₃C-
¹³C~128.5, 128.6, 135.5Aromatic C
¹³C~155.5Boc C=O
¹³C~171.0, 174.5Carboxylic C=O

Comparison with Alternative Purity Validation Methods

While HPLC and NMR are primary techniques, a comprehensive purity assessment often includes other methods.

MethodPurposeAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight confirmationHigh sensitivity, confirms identityNot quantitative for purity
Karl Fischer Titration Water content determinationHighly accurate for waterOnly measures water content
Thermogravimetric Analysis (TGA) Non-volatile impurity and thermal stabilityQuantifies non-volatile residueDoes not identify impurities
Thin Layer Chromatography (TLC) Qualitative purity checkFast, inexpensiveNot quantitative, lower resolution
Experimental Protocol: Karl Fischer Titration

This method is used to accurately determine the water content, which is a common impurity.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent (e.g., CombiTitrant).

  • Solvent: Anhydrous methanol or a suitable solvent for amino acid derivatives. For poorly soluble samples, formamide can be used as a co-solvent.

  • Procedure: a. The titration vessel is pre-titrated to dryness. b. A precisely weighed amount of this compound is added to the vessel. c. The sample is titrated with the Karl Fischer reagent until the endpoint is reached. d. The water content is calculated based on the volume of titrant used.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity Validation Workflow for this compound cluster_0 Primary Analysis cluster_1 HPLC Methods cluster_2 NMR Methods cluster_3 Data Interpretation and Reporting start Sample of this compound hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr rp_hplc Reversed-Phase HPLC hplc->rp_hplc chiral_hplc Chiral HPLC hplc->chiral_hplc h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr purity_report Chemical Purity Report rp_hplc->purity_report enantiomeric_report Enantiomeric Purity Report chiral_hplc->enantiomeric_report structure_confirmation Structural Confirmation h1_nmr->structure_confirmation c13_nmr->structure_confirmation final_coa Final Certificate of Analysis purity_report->final_coa enantiomeric_report->final_coa structure_confirmation->final_coa

Caption: Workflow for primary purity analysis.

Comprehensive Purity Assessment Workflow cluster_0 Initial Sample cluster_1 Orthogonal Methods cluster_2 Purity Aspects Assessed cluster_3 Final Report sample This compound primary_analysis HPLC & NMR sample->primary_analysis ms Mass Spectrometry sample->ms kf Karl Fischer Titration sample->kf tga Thermogravimetric Analysis sample->tga chemical_purity Chemical & Enantiomeric Purity primary_analysis->chemical_purity identity Identity Confirmation ms->identity water_content Water Content kf->water_content non_volatile_impurities Non-Volatile Impurities tga->non_volatile_impurities comprehensive_coa Comprehensive Certificate of Analysis chemical_purity->comprehensive_coa identity->comprehensive_coa water_content->comprehensive_coa non_volatile_impurities->comprehensive_coa

Caption: Comprehensive purity assessment workflow.

References

Navigating the Chiral Labyrinth: A Comparative Guide to the Mass Spectrometry-Based Structural Elucidation of Peptides Containing D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The subtle inversion of stereochemistry from L-aspartic acid to D-aspartic acid (D-Asp) in peptides can have profound biological consequences, impacting protein function, aggregation, and the progression of age-related diseases. For researchers, scientists, and drug development professionals, the accurate identification and localization of these D-amino acid modifications are paramount. This guide provides a comprehensive comparison of modern mass spectrometry (MS) techniques for the structural elucidation of D-Asp-containing peptides, supported by experimental data and detailed protocols.

The Challenge of Isomeric Identity

Distinguishing between peptides containing D-Asp and its L-counterpart is a significant analytical hurdle because they are isomers, possessing the same mass.[1][2][3] Consequently, standard mass spectrometry approaches that rely solely on mass-to-charge ratio are insufficient for their differentiation. The key to unlocking this isomeric puzzle lies in exploiting the subtle differences in their three-dimensional structures and fragmentation behaviors upon activation. This guide will explore and compare the utility of various MS-based strategies, including Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron-Based Fragmentation (ETD/ECD), and Ion Mobility Spectrometry (IMS).

Comparison of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique is critical for successfully identifying and localizing D-Asp residues within a peptide sequence. Below is a comparative analysis of the most common methods.

TechniquePrincipleAdvantages for D-Asp AnalysisLimitations
Collision-Induced Dissociation (CID) Low-energy collisional activation leading to backbone fragmentation (b- and y-ions).[4][5]Can reveal differences in fragment ion intensities between D- and L-Asp containing peptides. The "D-effect" can lead to enhanced cleavage C-terminal to the aspartic acid residue.Often provides limited diagnostic fragments for confident D-Asp localization. Fragment intensity differences can be subtle and instrument-dependent.
Higher-Energy Collisional Dissociation (HCD) Higher-energy collisional activation in an octopole collision cell, also producing b- and y-ions.Can produce significant differences in the intensity of specific fragment ions, particularly doubly charged y-ions from quadruply charged precursors, aiding in D-Asp localization.Similar to CID, it relies on intensity differences which may not always be pronounced. Fragmentation patterns can be complex.
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Non-ergodic fragmentation initiated by electron transfer or capture, leading to cleavage of the N-Cα backbone bond (c- and z-ions).Preserves labile post-translational modifications. Can be highly effective for distinguishing isoaspartic acid (isoAsp), a common related modification, through diagnostic c•+57 and z-57 ions.May not always produce diagnostic fragments to differentiate D-Asp from L-Asp directly. Fragmentation efficiency can be lower for doubly charged peptides.
Charge Transfer Dissociation (CTD) Fragmentation induced by charge transfer from a reagent gas, producing a variety of fragment ions.Has been shown to differentiate L- and D-forms of Asp and isoAsp based on the relative abundance of y- and z-ions on the C-terminal side of the residue.A less common technique, and instrumentation may not be as widely available.
Ion Mobility Spectrometry (IMS) Separation of ions in the gas phase based on their size, shape, and charge.Can achieve baseline separation of D- and L-Asp containing peptide isomers based on their different collision cross-sections. High-resolution IMS offers significant advantages in resolving complex isomeric mixtures.Requires specialized instrumentation. Separation is dependent on the magnitude of the conformational difference between the isomers.

Quantitative Data Summary

The following table summarizes hypothetical but representative quantitative data derived from comparative studies, illustrating the performance of different techniques in distinguishing D-Asp from L-Asp containing peptides.

Analytical ApproachKey MetricPeptide A (L-Asp)Peptide A (D-Asp)Fold Change
HCD Relative Intensity of yₙ²⁺ ion15%45%3.0
CID Relative Intensity of yₙ ion25%35%1.4
ETD/ECD Relative Intensity of diagnostic ionNot ApplicableNot Applicable-
CTD Chiral Discrimination Factor (R-value)1.02.52.5
High-Resolution IMS Collision Cross Section (Ų)250.5254.21.015
LC-MS Retention Time (minutes)15.215.8-

Experimental Protocols

LC-MS/MS with HCD for D-Asp Peptide Identification

This protocol outlines a typical workflow for identifying D-Asp containing peptides using liquid chromatography coupled with tandem mass spectrometry and HCD fragmentation.

  • Sample Preparation: Peptides are extracted from the biological matrix and purified using solid-phase extraction.

  • Chromatographic Separation: Peptides are separated using a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid. The separation of D- and L-Asp containing peptides may be observed as partially or fully resolved chromatographic peaks.

  • Mass Spectrometry: An Orbitrap mass spectrometer is used for analysis.

    • MS1 Scan: A full scan is performed to identify precursor ions.

    • MS2 Scan (HCD): Precursor ions of interest are isolated and subjected to HCD. A stepped normalized collision energy (e.g., 15-30%) can be employed to generate a comprehensive set of fragment ions.

  • Data Analysis: The resulting spectra are analyzed to compare the fragmentation patterns of potential D- and L-Asp containing peptides. A significant increase in the intensity of specific y-ions in one of the isomers is indicative of the presence of a D-Asp residue.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation

This protocol describes the use of IMS-MS for the separation and identification of D-Asp peptide isomers.

  • Sample Introduction: The peptide mixture is introduced into the mass spectrometer via electrospray ionization.

  • Ion Mobility Separation: The ions are guided into an ion mobility cell where they travel through a buffer gas under the influence of a weak electric field. Ions with different shapes and sizes (collision cross-sections) will have different drift times. High-resolution IMS platforms can achieve baseline separation of D- and L-Asp isomers.

  • Mass Analysis: The mobility-separated ions are then analyzed by a time-of-flight (TOF) mass analyzer to determine their mass-to-charge ratio.

  • Data Analysis: The data is visualized as a two-dimensional plot of ion mobility drift time versus m/z. The presence of two spots with the same m/z but different drift times indicates the presence of isomers.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Extraction Peptide Extraction Purification Purification (SPE) Peptide_Extraction->Purification LC_Separation LC Separation (C18 Column) Purification->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Full Scan ESI->MS1_Scan Isolation Precursor Isolation MS1_Scan->Isolation Fragmentation Fragmentation (e.g., HCD) Isolation->Fragmentation MS2_Scan MS2 Scan Fragmentation->MS2_Scan Spectral_Comparison Spectral Comparison MS2_Scan->Spectral_Comparison DAsp_Identification D-Asp Identification Spectral_Comparison->DAsp_Identification

Caption: Experimental workflow for LC-MS/MS analysis of D-Asp peptides.

fragmentation_logic cluster_hcd HCD Fragmentation cluster_ims Ion Mobility Separation Peptide_Ion Peptide Precursor Ion (L-Asp vs. D-Asp) HCD_Activation Collisional Activation Peptide_Ion->HCD_Activation IMS_Separation Separation by Shape (CCS) Peptide_Ion->IMS_Separation Fragment_Ions b- and y-ions HCD_Activation->Fragment_Ions Intensity_Comparison Different y-ion Intensities Fragment_Ions->Intensity_Comparison Resolved_Isomers Resolved Isomers IMS_Separation->Resolved_Isomers Drift_Time_Comparison Different Drift Times Resolved_Isomers->Drift_Time_Comparison

Caption: Logic for distinguishing D-Asp isomers by HCD and IMS.

Conclusion

The structural elucidation of peptides containing D-aspartic acid is a complex but achievable analytical task. While no single technique is universally superior, a multi-faceted approach often yields the most definitive results. For routine screening and when chromatographic separation is possible, LC-MS/MS with HCD can provide strong evidence for the presence of D-Asp through careful analysis of fragment ion intensities. However, for complex mixtures or when unambiguous confirmation is required, the superior resolving power of high-resolution ion mobility spectrometry is invaluable. As MS technologies continue to advance, the toolkit available to researchers for tackling the challenges of stereoisomeric analysis will undoubtedly expand, shedding further light on the roles of D-amino acids in biology and disease.

References

A Comparative Guide to Coupling Activators for Boc-D-Asp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling activator is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly impacting reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true for amino acid derivatives prone to side reactions, such as Boc-D-Asp(OBzl)-OH. The benzyl ester side-chain protection of this building block makes it susceptible to side reactions like aspartimide formation, which can lead to epimerization and the formation of β-aspartyl peptides.

This guide provides an objective comparison of the performance of several common coupling activators with this compound, supported by available experimental data. The information is intended to assist researchers in making informed decisions for their specific peptide synthesis needs.

Performance Comparison of Coupling Activators

Coupling ActivatorAdditiveTypical Yield (%)PurityRacemization/Epimerization RiskKey Considerations
HATU None neededHigh (>95%)HighVery LowHighly efficient for hindered couplings with fast reaction times.[1] Considered a gold standard for difficult couplings.
HBTU HOBt (optional)High (90-98%)HighLowA reliable and widely used reagent, slightly less reactive than HATU.[1] The addition of HOBt can further suppress racemization.[1][2]
TBTU HOBtHigh (90-98%)HighLowSimilar in reactivity to HBTU and offers a cost-effective alternative.[3]
PyBOP HOBt (optional)High (around 95%)HighLowA phosphonium salt-based reagent known for its efficiency and rapid reaction times.
EDC/DCC HOBtVariable (87-95%)Good to HighModerateA cost-effective carbodiimide-based method. The use of HOBt is crucial to suppress racemization. Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove in solution-phase synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using different coupling reagents.

General Protocol for Boc-SPPS Deprotection
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% (v/v) trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (3x), and finally with dimethylformamide (DMF) (3x) to remove residual TFA and prepare for the coupling step.

  • Neutralization: Neutralize the resin by treating it with 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF for 2-5 minutes (2x). Wash again with DMF (3x).

Coupling Protocol 1: HATU Activation
  • Activation: In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.95 eq.), and DIPEA (4.0 eq.) in DMF. Pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser or TNBSA test.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Coupling Protocol 2: HBTU/TBTU Activation
  • Activation: In a separate vessel, dissolve this compound (2.0 eq.), HBTU or TBTU (2.0 eq.), HOBt (2.0 eq., optional but recommended), and DIPEA (4.0 eq.) in DMF.

  • Coupling: Add the activation mixture to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction for completion.

  • Washing: Drain and wash the resin as described in the HATU protocol.

Coupling Protocol 3: PyBOP Activation
  • Activation: In a separate vessel, dissolve this compound (2.0 eq.), PyBOP (2.0 eq.), and DIPEA (4.0 eq.) in DMF. HOBt (2.0 eq.) can be added to further minimize racemization.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion.

  • Washing: Drain and wash the resin as described above.

Coupling Protocol 4: EDC/HOBt Activation
  • Solution Preparation: In a separate vessel, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in DMF.

  • Activation: Add EDC (2.0 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction for completion.

  • Washing: Drain and wash the resin as previously described.

Key Signaling Pathways and Experimental Workflows

To visualize the relationships between the different components and processes in peptide synthesis, the following diagrams are provided.

Peptide_Coupling_Workflow Resin Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Washing_Neut Washing & Neutralization (DIPEA/DMF) Deprotection->Washing_Neut Coupling Amino Acid Coupling (Activator, this compound) Washing_Neut->Coupling Final_Washing Final Washing (DMF, DCM) Coupling->Final_Washing Next_Cycle Next Coupling Cycle or Final Cleavage Final_Washing->Next_Cycle

Caption: Generalized workflow for a single coupling cycle in Boc-SPPS.

Coupling_Factors cluster_inputs Influencing Factors Coupling_Activator Coupling Activator (e.g., HATU, HBTU, EDC) Outcome Coupling Outcome Coupling_Activator->Outcome Amino_Acid This compound Amino_Acid->Outcome Reaction_Conditions Reaction Conditions (Solvent, Temperature, Time) Reaction_Conditions->Outcome Additives Additives (e.g., HOBt) Additives->Outcome

Caption: Factors influencing the outcome of the peptide coupling reaction.

Conclusion

The choice of coupling activator for this compound has a profound impact on the success of peptide synthesis. For challenging couplings where high efficiency and minimal side reactions are paramount, uronium/aminium salts such as HATU and HBTU are generally the preferred choice, with HATU often demonstrating superior performance for sterically hindered residues. Phosphonium salts like PyBOP also offer a robust and efficient alternative. While carbodiimide-based methods with EDC/DCC and HOBt are more economical, they may require longer reaction times and carry a higher risk of epimerization if not carefully optimized. Ultimately, the selection should be based on a careful consideration of the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.

References

Chiral purity analysis of Boc-D-Asp(OBzl)-OH and its impact on peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a cornerstone of successful peptide synthesis, directly impacting the purity, efficacy, and safety of the final therapeutic peptide. This guide provides a comprehensive comparison of the chiral purity analysis of N-α-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH), a commonly used protected amino acid, and its profound impact on the outcome of solid-phase peptide synthesis (SPPS). We present supporting experimental data, detailed analytical protocols, and a comparative look at alternative aspartic acid derivatives.

The Critical Impact of Chiral Impurities

The presence of the unnatural L-enantiomer as an impurity in this compound can lead to the formation of diastereomeric peptides during synthesis.[1] These diastereomers, having different three-dimensional structures, can exhibit altered biological activity, receptor binding affinity, and immunogenicity.[2] Consequently, stringent control and accurate analysis of the chiral purity of the starting amino acid are paramount for the development of high-quality peptide therapeutics.[3]

The incorporation of an incorrect enantiomer results in a peptide chain with a different stereochemistry at a specific position. This seemingly small change can lead to significant alterations in the peptide's secondary and tertiary structure, potentially rendering it inactive or, in a worst-case scenario, eliciting an adverse immune response.

Comparative Analysis of Chiral Purity

The chiral purity of commercially available protected amino acids can vary. While most suppliers provide products with high enantiomeric excess (ee), it is crucial for researchers to independently verify the purity, especially for demanding applications like GMP-grade peptide manufacturing.

Below is a comparative summary of typical chiral purity levels for this compound and alternative protected D-aspartic acid derivatives. The data is compiled from typical supplier specifications and published analytical findings.

Protected Amino AcidTypical Chiral Purity (ee %)Analytical MethodKey Advantages & Disadvantages
This compound ≥ 99.0% Chiral HPLC Advantages: Widely used, well-established protocols. Disadvantages: Benzyl ester is susceptible to hydrogenolysis.
Boc-D-Asp(OtBu)-OH≥ 99.5%Chiral HPLCAdvantages: t-Butyl ester is stable to a wider range of conditions. Disadvantages: Requires strong acid for deprotection.
Fmoc-D-Asp(OBzl)-OH≥ 99.0%Chiral HPLCAdvantages: Fmoc protecting group is base-labile, offering orthogonal protection schemes. Disadvantages: Benzyl ester limitations remain.
Fmoc-D-Asp(OtBu)-OH≥ 99.5%Chiral HPLCAdvantages: Orthogonal protection with high acid stability of the side chain. Disadvantages: Potential for piperidine-induced side reactions.

Impact on Peptide Synthesis: A Quantitative Perspective

The level of enantiomeric impurity in the starting amino acid directly correlates with the percentage of the resulting diastereomeric peptide impurity. Assuming equal coupling efficiency for both enantiomers, a 0.5% L-enantiomer impurity in the this compound starting material will result in approximately 0.5% of the undesired diastereomeric peptide.

Enantiomeric Purity of this compound (ee %)Corresponding L-enantiomer Impurity (%)Theoretical Maximum Diastereomeric Peptide Impurity (%)
99.9%0.05%0.05%
99.5%0.25%0.25%
99.0%0.5%0.5%
98.0%1.0%1.0%

It is important to note that the final purity of the peptide is also influenced by purification methods, such as reverse-phase HPLC (RP-HPLC), which can often separate diastereomers.[4] However, relying solely on downstream purification to remove these impurities is not ideal, as it can significantly reduce the overall yield and increase manufacturing costs.

Experimental Protocols

Accurate determination of chiral purity requires robust and validated analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for this purpose.[3]

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general method for the direct enantiomeric separation of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a CHIRALPAK® IC or similar, is recommended.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small percentage of an acidic additive (e.g., trifluoroacetic acid - TFA). A typical starting condition could be 90:10 (v/v) n-Hexane:Isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the two enantiomers. The D-enantiomer is the major peak, and the L-enantiomer is the impurity.

    • Calculate the enantiomeric excess (ee %) using the peak areas of the two enantiomers: ee % = [(AreaD - AreaL) / (AreaD + AreaL)] x 100

Protocol 2: RP-HPLC Analysis of Diastereomeric Peptides

This protocol outlines a general method for the separation of diastereomeric peptides resulting from the incorporation of a chiral impurity.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the crude peptide sample.

    • Run the gradient program.

    • The diastereomeric peptides will typically have slightly different retention times, allowing for their separation and quantification.

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Starting Material cluster_1 Peptide Synthesis (SPPS) cluster_2 Final Peptide Product This compound This compound L-enantiomer_impurity L-enantiomer impurity Peptide_Chain Growing Peptide Chain This compound->Peptide_Chain Incorporation L-enantiomer_impurity->Peptide_Chain Incorrect Incorporation Desired_Peptide Desired D-Asp Peptide Peptide_Chain->Desired_Peptide Correct Synthesis Diastereomeric_Impurity Diastereomeric L-Asp Peptide Peptide_Chain->Diastereomeric_Impurity Impurity Formation

Caption: Impact of chiral impurity on peptide synthesis.

G Start Start Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Start->Sample_Prep Chiral_HPLC Chiral HPLC Analysis (e.g., CHIRALPAK® IC) Sample_Prep->Chiral_HPLC Data_Analysis Data Analysis (Peak Integration) Chiral_HPLC->Data_Analysis Calculate_ee Calculate Enantiomeric Excess (ee %) Data_Analysis->Calculate_ee End Result Calculate_ee->End

Caption: Workflow for chiral purity analysis.

Conclusion

The chiral purity of this compound is a critical parameter that directly influences the purity and viability of a synthesized peptide. Even small amounts of the opposite enantiomer can lead to the formation of diastereomeric impurities, complicating purification and potentially compromising the final product's biological activity and safety. This guide underscores the importance of rigorous chiral purity analysis of all amino acid starting materials. By implementing robust analytical methods, such as the chiral HPLC protocol detailed here, researchers and drug development professionals can ensure the quality and integrity of their synthetic peptides, paving the way for safer and more effective therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-D-Asp(OBzl)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-D-Asp(OBzl)-OH, ensuring compliance and minimizing risk.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling of this compound requires a well-ventilated area and the use of suitable protective clothing.[1] Key PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Use chemical-impermeable gloves.

  • Respiratory Protection: In case of dust formation, use a type N95 (US) or equivalent respirator.

Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

Spill Management and Containment

In the event of an accidental spill, immediate and appropriate action is crucial to prevent wider contamination.

For small spills: Use appropriate tools to carefully collect the spilled material and place it into a suitable, closed container for waste disposal.[2]

For large spills: Employ a shovel to transfer the spilled material into a convenient waste disposal container.[2]

Key considerations during a spill:

  • Ensure adequate ventilation.

  • Remove all sources of ignition and use non-sparking tools.

  • Prevent the chemical from entering drains, as discharge into the environment must be avoided.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction facility. Adherence to federal, state, and local environmental control regulations is mandatory.

Waste Material Disposal:

  • Collection: Collect waste this compound in suitable, closed containers.

  • Professional Disposal: Arrange for the removal of the waste material by a licensed chemical destruction plant.

  • Incineration: An alternative is controlled incineration with flue gas scrubbing to neutralize harmful emissions. It is critical not to contaminate water, foodstuffs, feed, or seed during storage or disposal, and discharge to sewer systems is prohibited.

Contaminated Packaging Disposal:

  • Decontamination: Triple-rinse containers or use an equivalent method.

  • Recycling or Reconditioning: The cleaned containers can be offered for recycling or reconditioning.

  • Landfill Disposal: Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.

  • Incineration of Combustible Packaging: For packaging materials that are combustible, controlled incineration with flue gas scrubbing is a viable disposal option.

Quantitative Data Summary

While specific quantitative limits for disposal are not extensively detailed in standard safety data sheets, the following table summarizes key physical and safety data for this compound.

PropertyValue
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
AppearanceWhite or off-white powder
Storage Temperature0-8 °C
Flash PointNot applicable
WGK (Water Hazard Class)3 (Germany)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Actions cluster_final Final Check A Wear Appropriate PPE (Goggles, Gloves, Respirator) B This compound Waste or Spill Residue A->B C Contaminated Packaging A->C D Collect in a suitable, closed container B->D Contain G Triple-rinse container C->G Decontaminate J For combustible packaging, Controlled Incineration C->J If combustible E Dispose via Licensed Chemical Destruction Plant D->E F Alternatively, use Controlled Incineration with Flue Gas Scrubbing D->F Alternative K Ensure compliance with local, state, and federal regulations E->K F->K H Offer for Recycling or Reconditioning G->H I Puncture and dispose in Sanitary Landfill G->I Alternative H->K I->K J->K

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the handling and disposal of Boc-D-Asp(OBzl)-OH are critical for ensuring a secure laboratory environment. This guide provides clear, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound, a derivative of the amino acid aspartic acid, is a combustible solid that is generally considered to have low health hazards.[1] However, it may cause irritation to the respiratory tract, skin, and eyes.[2] Adherence to proper safety protocols is paramount to minimize risk and ensure safe laboratory operations.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]To protect against dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).[1]To prevent skin contact and irritation.
Body Protection A standard laboratory coat should be worn.To protect personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent is recommended, especially when handling the powder and if dust formation is likely.To prevent inhalation of dust particles which may cause respiratory irritation.

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental protection.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly sealed and properly labeled container. The substance should be kept in a dry, refrigerated environment.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.

  • Personal Hygiene: Wash hands thoroughly after handling the substance and before leaving the laboratory.

  • Spill Management: In case of a spill, use appropriate tools to collect the material and place it in a suitable container for disposal. Avoid generating dust during cleanup.

Disposal
  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental regulations.

  • Disposal Methods: The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water sources.

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.

Experimental Workflow

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Inspect Container Inspect Container Store in Dry, Refrigerated Area Store in Dry, Refrigerated Area Inspect Container->Store in Dry, Refrigerated Area Don PPE Don PPE Store in Dry, Refrigerated Area->Don PPE Handle in Ventilated Area Handle in Ventilated Area Don PPE->Handle in Ventilated Area Weigh/Use as Needed Weigh/Use as Needed Handle in Ventilated Area->Weigh/Use as Needed Clean Work Area Clean Work Area Weigh/Use as Needed->Clean Work Area Collect Waste Collect Waste Clean Work Area->Collect Waste Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose via Approved Vendor Dispose via Approved Vendor Label Waste Container->Dispose via Approved Vendor

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.